molecular formula C30H30N6O3 B15615715 KL-11743

KL-11743

Cat. No.: B15615715
M. Wt: 522.6 g/mol
InChI Key: XKOYTLRGOQTKAU-UHFFFAOYSA-N
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Description

KL-11743 is a useful research compound. Its molecular formula is C30H30N6O3 and its molecular weight is 522.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H30N6O3

Molecular Weight

522.6 g/mol

IUPAC Name

2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide

InChI

InChI=1S/C30H30N6O3/c1-4-38-25-12-13-27-26(15-25)30(34-23-10-8-20(9-11-23)22-16-31-32-17-22)36-29(35-27)21-6-5-7-24(14-21)39-18-28(37)33-19(2)3/h5-17,19H,4,18H2,1-3H3,(H,31,32)(H,33,37)(H,34,35,36)

InChI Key

XKOYTLRGOQTKAU-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of KL-11743: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KL-11743 is an investigational, orally bioavailable small molecule that has demonstrated potent anti-cancer activity in preclinical studies. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular targets, downstream signaling effects, and the induction of synthetic lethality and disulfidptosis in cancer cells. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Primary Molecular Target: Class I Glucose Transporters

This compound functions as a potent, selective, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs).[1][2] These transporters, particularly GLUT1 and GLUT3, are frequently overexpressed in various cancer types to meet the high metabolic demands of rapid cell proliferation, a phenomenon known as the Warburg effect. This compound demonstrates inhibitory activity against GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3]

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against class I GLUTs and its effects on cancer cell metabolism have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound against Class I GLUTs

TargetIC50 (nM)
GLUT1115[1][2]
GLUT2137[1][2]
GLUT390[1][2]
GLUT468[1]

Table 2: Functional Inhibitory Effects of this compound in HT-1080 Fibrosarcoma Cells

ParameterIC50 (nM)
Glucose Consumption228[4]
Lactate (B86563) Secretion234[4]
2-Deoxyglucose (2DG) Transport87[4]
Glycolytic ATP Production (in oligomycin-treated cells)127[4]
Cell Growth667[1]

Downstream Signaling and Metabolic Consequences

By inhibiting glucose transport, this compound initiates a cascade of downstream metabolic changes within cancer cells. These alterations are central to its anti-tumor activity.

Inhibition of Glycolysis and Energy Stress

The primary consequence of GLUT inhibition by this compound is the blockade of glucose uptake, leading to a sharp reduction in intracellular glucose levels. This directly inhibits glycolysis, the central pathway for glucose metabolism. As a result, the production of glycolytic ATP is significantly diminished, inducing a state of energetic stress.[4] This is evidenced by the rapid phosphorylation of AMPK and acetyl-coenzyme A carboxylase in cells treated with this compound.[2]

Redox Imbalance and Shift to Oxidative Phosphorylation

The inhibition of glycolysis leads to a dose-dependent oxidation of the NADPH and NADH pools.[4] This collapse in NADH levels is accompanied by a notable accumulation of aspartate, indicating a metabolic shift towards mitochondrial oxidative phosphorylation (OXPHOS) as the cell attempts to compensate for the loss of glycolytic ATP production.[5][6] This increased reliance on mitochondrial respiration creates a key vulnerability in cancer cells.

This compound Mechanism of Action: Metabolic Shift cluster_downstream Downstream Effects KL11743 This compound GLUTs GLUT1/3 Transporters KL11743->GLUTs Inhibits Glucose_Uptake Glucose Uptake Glycolysis Glycolysis Glycolytic_ATP Glycolytic ATP NADH_Pools NADH Pools GLUTs->Glucose_Uptake Mediates Glucose_Uptake->Glycolysis Glycolysis->Glycolytic_ATP Glycolysis->NADH_Pools OXPHOS Oxidative Phosphorylation Glycolysis->OXPHOS Shift towards Cell_Death Cell Death Glycolytic_ATP->Cell_Death Depletion leads to NADH_Pools->Cell_Death Collapse leads to Aspartate Aspartate Accumulation OXPHOS->Aspartate Leads to

Caption: this compound inhibits GLUTs, leading to a metabolic shift from glycolysis to OXPHOS.

Synthetic Lethality with Mitochondrial Dysfunction

A critical aspect of this compound's mechanism of action is its ability to induce synthetic lethality in cancer cells with compromised mitochondrial function.[4] Tumors with endogenous mutations in the tricarboxylic acid (TCA) cycle or those with inhibited electron transport are particularly vulnerable to this compound treatment.[4][6] This synthetic lethal interaction provides a promising therapeutic strategy for targeting specific cancer subtypes.

Experimental Workflow: Synthetic Lethality start Cancer Cells with Mitochondrial Dysfunction (e.g., TCA Cycle Mutation) treatment Treatment with this compound start->treatment inhibition Inhibition of Glucose Uptake treatment->inhibition metabolic_crisis Metabolic Crisis (Glycolysis and OXPHOS both impaired) inhibition->metabolic_crisis cell_death Synthetic Lethality (Cell Death) metabolic_crisis->cell_death

Caption: Workflow illustrating the induction of synthetic lethality by this compound.

Induction of Disulfidptosis

Recent evidence suggests that this compound can also induce a novel form of regulated cell death termed disulfidptosis, particularly in cancer cells with high expression of the cystine/glutamate antiporter SLC7A11.[2][7] The proposed mechanism involves the following steps:

  • Inhibition of Glucose Uptake: this compound blocks glucose entry into the cell.

  • NADPH Depletion: The lack of glucose inhibits the pentose (B10789219) phosphate (B84403) pathway (PPP), leading to a depletion of NADPH.

  • Cystine Accumulation: In SLC7A11-high cells, cystine continues to be imported.

  • Disulfide Stress: The depletion of NADPH, which is required for the reduction of cystine to cysteine, leads to an accumulation of intracellular cystine and other disulfides, causing disulfide stress.

  • Actin Cytoskeleton Collapse: This disulfide stress results in the formation of disulfide bonds in actin cytoskeletal proteins, leading to the collapse of the actin network and subsequent cell death.

This compound-Induced Disulfidptosis Signaling Pathway KL11743 This compound GLUTs GLUT1/3 KL11743->GLUTs Inhibits Glucose_Uptake Glucose Uptake GLUTs->Glucose_Uptake Mediates PPP Pentose Phosphate Pathway (PPP) Glucose_Uptake->PPP NADPH NADPH PPP->NADPH Produces Cystine_Accumulation Intracellular Cystine Accumulation NADPH->Cystine_Accumulation Reduces SLC7A11 SLC7A11 Cystine_Uptake Cystine Uptake SLC7A11->Cystine_Uptake Mediates Cystine_Uptake->Cystine_Accumulation Disulfide_Stress Disulfide Stress Cystine_Accumulation->Disulfide_Stress Actin_Collapse Actin Cytoskeleton Collapse Disulfide_Stress->Actin_Collapse Disulfidptosis Disulfidptosis Actin_Collapse->Disulfidptosis

Caption: Signaling pathway of disulfidptosis induced by this compound in SLC7A11-high cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

Glucose Uptake Assay (2-Deoxyglucose Method)
  • Cell Culture: Plate cells (e.g., HT-1080) in a 96-well plate and culture until they reach approximately 80-90% confluency.

  • Glucose Starvation: Wash the cells twice with warm phosphate-buffered saline (PBS). Subsequently, incubate the cells in glucose-free medium for 1-2 hours.

  • Inhibitor Treatment: Remove the glucose-free medium and add serial dilutions of this compound prepared in glucose-free medium. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment time (e.g., 1 hour).

  • 2-Deoxyglucose (2-DG) Uptake: Add 2-deoxy-D-[3H]glucose (a radiolabeled glucose analog) or a fluorescent glucose analog like 2-NBDG to each well and incubate for a short period (e.g., 10-30 minutes).

  • Cell Lysis and Measurement: Wash the cells with cold PBS to remove extracellular 2-DG. Lyse the cells and measure the intracellular 2-DG levels using a scintillation counter (for radiolabeled 2-DG) or a fluorescence plate reader (for 2-NBDG).

  • Data Analysis: Calculate the percentage of glucose uptake inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Lactate Secretion Assay
  • Cell Culture and Treatment: Plate cells in a multi-well plate and treat with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant at the end of the treatment period.

  • Lactate Measurement: Measure the lactate concentration in the supernatant using a commercially available lactate assay kit. These kits typically use an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Data Normalization and Analysis: Normalize the lactate concentration to the cell number or total protein content in each well. Calculate the percentage of lactate secretion inhibition relative to the vehicle control and determine the IC50 value.

Glycolytic ATP Production Assay
  • Cell Culture and Treatment: Plate cells in a 96-well plate. To specifically measure glycolytic ATP, pre-treat the cells with an inhibitor of mitochondrial ATP synthase, such as oligomycin. Then, treat the cells with different concentrations of this compound.

  • ATP Measurement: Measure the intracellular ATP levels using a luciferase-based ATP assay kit. This assay relies on the luciferin-luciferase reaction, where the light output is directly proportional to the ATP concentration.

  • Data Analysis: Calculate the percentage of inhibition of glycolytic ATP production for each this compound concentration and determine the IC50 value.

Oral Glucose Tolerance Test (OGTT) in Mice
  • Animal Acclimation and Fasting: Acclimate the mice to the experimental conditions. Before the test, fast the mice for a specified period (e.g., 6 hours) with free access to water.

  • Drug Administration: Administer this compound or a vehicle control orally (p.o.) at a predetermined time before the glucose challenge (e.g., 120 minutes prior).

  • Baseline Blood Glucose: Measure the baseline blood glucose level (time 0) from the tail vein using a glucometer.

  • Glucose Challenge: Administer a concentrated glucose solution (e.g., 2 g/kg) to the mice via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time for both the treated and control groups. The effect of this compound on glucose tolerance is assessed by comparing the area under the curve (AUC) for the two groups.

Conclusion

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action centered on the inhibition of class I glucose transporters. By disrupting glucose metabolism, this compound induces energetic stress, redox imbalance, and a metabolic shift that renders cancer cells, particularly those with mitochondrial defects, vulnerable to cell death. Furthermore, its ability to induce disulfidptosis in SLC7A11-high cancer cells represents a novel and promising therapeutic avenue. The data and methodologies presented in this guide provide a comprehensive foundation for the continued investigation and clinical development of this compound as a targeted anti-cancer agent.

References

KL-11743: A Pan-Class I GLUT Inhibitor for Cancer Therapy - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL-11743 is a potent, orally bioavailable, small-molecule inhibitor targeting class I glucose transporters (GLUTs), which are frequently overexpressed in a variety of cancer cells. By competitively inhibiting glucose uptake, this compound disrupts cancer cell metabolism, leading to energy stress and the induction of a novel form of cell death known as disulfidptosis. This technical guide provides a comprehensive overview of this compound, summarizing its inhibitory activity, preclinical efficacy, and mechanism of action. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development of this promising anti-cancer agent.

Introduction

Cancer cells exhibit a metabolic shift towards increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is critical for supporting rapid cell proliferation and survival. The facilitative glucose transporters, particularly the class I isoforms (GLUT1, GLUT2, GLUT3, and GLUT4), play a pivotal role in this process by mediating the transport of glucose across the cell membrane. Consequently, targeting these transporters has emerged as a promising therapeutic strategy for cancer.

This compound is a novel, potent, and glucose-competitive pan-class I GLUT inhibitor.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models by effectively blocking glucose metabolism, leading to cellular energy crisis and induction of disulfidptosis, a recently discovered form of programmed cell death.[1][3] This document serves as a technical resource for researchers, providing key data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows related to this compound.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayCell LineIC50 (nM)Reference
GLUT1-115[1][2][3]
GLUT2-137[1][2][3]
GLUT3-90[1][2][3]
GLUT4-68[2]
Glucose ConsumptionHT-1080228[2][4]
Lactate SecretionHT-1080234[2][4]
2-Deoxyglucose (2DG) TransportHT-108087[2][4]
Glycolytic ATP ProductionHT-1080 (oligomycin-treated)127[2][4]
Cell GrowthHT-1080677[1]

Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound

ParameterSpeciesDose & RouteValueReference
Oral Bioavailability (F)Mouse10-100 mg/kg, p.o.15-30%[3][4]
Oral Bioavailability (F)Rat10-300 mg/kg, p.o.15-30%[3][4]
Half-life (t1/2)Mouse10 mg/kg, i.v. & i.p.; 10-100 mg/kg, p.o.1.45-4.75 h[3][4]
Half-life (t1/2)Rat10 mg/kg, i.v.; 10-300 mg/kg, p.o.2.04-5.38 h[3][4]
Time to Max Concentration (tmax)Mouse & RatOral2-3 h[4]
EfficacyMouse Xenograft (SLC7A11-high NCI-H226)100 mg/kg, i.p. every two days for 5 weeksDecreased tumor growth[1]
EfficacyMouse Xenograft (KEAP1 KO tumors)Not specifiedSignificantly suppressed tumor growth[1]
Pharmacodynamic EffectMouse30-100 mg/kg, single p.o.Significantly elevated blood glucose and delayed glucose clearance[1][4]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action primarily centered on the inhibition of glucose transport.

Competitive Inhibition of Class I GLUTs

This compound acts as a glucose-competitive inhibitor of class I GLUTs, binding to the transporters and blocking the uptake of glucose into cancer cells.[1] This leads to a rapid depletion of intracellular glucose, thereby starving the cancer cells of their primary energy source.

Induction of Disulfidptosis

A key and novel mechanism of action of this compound is the induction of disulfidptosis.[1][3] This form of cell death is triggered under conditions of glucose starvation in cells with high expression of the cystine/glutamate antiporter SLC7A11. The inhibition of glucose uptake by this compound leads to a depletion of NADPH, which is essential for the reduction of imported cystine to cysteine. The resulting accumulation of intracellular cystine and other disulfides causes disulfide stress, leading to the formation of disulfide bonds in actin cytoskeletal proteins.[1][2] This disrupts the actin network, causing it to collapse and ultimately results in cell death.[2]

Synergy with Other Agents

This compound has been shown to synergize with electron transport inhibitors to induce cell death.[1] By crippling both glycolysis and oxidative phosphorylation, the combination of this compound and an electron transport inhibitor creates a severe energy crisis that is highly toxic to cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assays

This assay measures the uptake of a radiolabeled glucose analog to quantify the inhibitory effect of this compound on glucose transport.

  • Cell Preparation: Seed cancer cells (e.g., HT-1080) in a 24-well plate and allow them to adhere overnight to reach confluency.

  • Inhibitor Pre-incubation: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 10-20 minutes.

  • Glucose Uptake Initiation: Initiate glucose uptake by adding KRH buffer containing ³H-2-deoxy-D-glucose (³H-2DG) at a final concentration of 0.5-1.0 µCi/mL, along with unlabeled 2-deoxyglucose. Incubate for 5-10 minutes at 37°C.

  • Termination of Uptake: Stop the reaction by adding ice-cold KRH buffer containing a high concentration of glucose or a known GLUT inhibitor like phloretin.

  • Cell Lysis and Scintillation Counting: Wash the cells twice with ice-cold PBS to remove extracellular ³H-2DG. Lyse the cells using a suitable lysis buffer. Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Calculate the percentage of glucose uptake inhibition relative to the vehicle-treated control.

This assay assesses cell viability by measuring the metabolic reduction of resazurin (B115843) to the fluorescent resorufin.

  • Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a density of 2,500 cells per well in a final volume of 100 µL.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound or a vehicle control for the desired duration (e.g., 48 or 72 hours).

  • Resazurin Addition: Add 20 µL of resazurin solution (typically 0.15 mg/mL in DPBS) to each well.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Record the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

  • Data Analysis: Subtract the background fluorescence from wells containing medium only. Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Assay

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.

  • Cell Preparation: Culture the desired cancer cell line (e.g., NCI-H226) to approximately 80% confluency. Harvest the cells, wash with PBS, and resuspend them in a sterile solution of PBS and Matrigel (1:1 ratio) at a concentration of 1-10 x 10⁶ cells per 100-200 µL.

  • Tumor Implantation: Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., NU/J nude mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using digital calipers.

  • Drug Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or the vehicle control via the desired route (e.g., intraperitoneal injection) according to the specified dosing schedule (e.g., every two days for 5 weeks).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.

Disulfidptosis_Mechanism KL11743 This compound GLUT_inhibition GLUT Inhibition KL11743->GLUT_inhibition Glucose_starvation Glucose Starvation GLUT_inhibition->Glucose_starvation NADPH_depletion NADPH Depletion Glucose_starvation->NADPH_depletion Disulfide_stress Disulfide Stress NADPH_depletion->Disulfide_stress Cystine_accumulation Cystine Accumulation (in SLC7A11-high cells) Cystine_accumulation->Disulfide_stress Actin_disulfide_bonds Actin Cytoskeleton Disulfide Bond Formation Disulfide_stress->Actin_disulfide_bonds Actin_collapse Actin Network Collapse Actin_disulfide_bonds->Actin_collapse Disulfidptosis Disulfidptosis Actin_collapse->Disulfidptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (GLUT Inhibition) Cell_based_Assay Cell-based Assays (Glucose Uptake, Viability) Biochemical_Assay->Cell_based_Assay Mechanism_Study Mechanism of Action Studies (e.g., Disulfidptosis) Cell_based_Assay->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization PK_Study Pharmacokinetic Studies (Mouse, Rat) Efficacy_Study Efficacy Studies (Xenograft Models) PK_Study->Efficacy_Study Tox_Study Toxicology Studies Efficacy_Study->Tox_Study IND_Enabling IND-Enabling Studies Tox_Study->IND_Enabling Start Compound Synthesis (this compound) Start->Biochemical_Assay Lead_Optimization->PK_Study Clinical_Trials Clinical Trials IND_Enabling->Clinical_Trials

References

An In-depth Technical Guide to the Discovery and Synthesis of KL-11743: A Potent Class I Glucose Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL-11743 is a potent, orally bioavailable small molecule inhibitor of the class I glucose transporters (GLUTs), which are frequently overexpressed in cancer cells to meet their high metabolic demands. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. Detailed experimental protocols for key assays, quantitative data on its inhibitory activity and pharmacokinetic properties, and visualizations of its mechanism of action are presented to serve as a valuable resource for researchers in the fields of oncology, metabolism, and drug discovery.

Introduction

The aberrant metabolism of cancer cells, characterized by a reliance on aerobic glycolysis (the Warburg effect), presents a compelling target for therapeutic intervention. Glucose transporters, particularly the class I GLUTs (GLUT1, GLUT2, GLUT3, and GLUT4), are critical mediators of glucose uptake and are often upregulated in various malignancies. Inhibition of these transporters offers a promising strategy to selectively starve cancer cells of their primary energy source. This compound has emerged as a potent and selective inhibitor of this class of transporters, demonstrating significant anti-tumor activity in preclinical models. This guide details the scientific journey from its discovery to its characterization as a promising anti-cancer agent.

Discovery and Synthesis of this compound

This compound was identified through a compound screening and optimization program aimed at discovering novel inhibitors of glucose transport.[1] The chemical synthesis of this compound involves a two-step process starting from 2,4-dichloroquinazoline (B46505).

Synthesis of Intermediate 3

The first step is a nucleophilic aromatic substitution reaction where 2,4-dichloroquinazoline (1) is reacted with a protected or unprotected 4-aminophenylpyrazole (2). This reaction occurs regioselectively at the more reactive 4-position of the quinazoline (B50416) ring to yield the intermediate 2-chloro-N-(1H-pyrazol-4-yl)quinazolin-4-amine derivative (3).

Synthesis of this compound (5a)

The final step is a Suzuki cross-coupling reaction. The intermediate (3) is coupled with a boronic ester (4) in the presence of a palladium catalyst. Subsequent deprotection, if necessary, affords the final compound, this compound (5a).

G cluster_synthesis Synthetic Pathway of this compound start 2,4-dichloroquinazoline (1) + 4-aminophenylpyrazole (2) intermediate Intermediate (3) (2-chloro-N-(1H-pyrazol-4-yl)quinazolin-4-amine) start->intermediate Nucleophilic Substitution product This compound (5a) intermediate->product Suzuki Coupling reagent Boronic Ester (4) (with Palladium Catalyst) reagent->product

A high-level overview of the synthetic pathway to this compound.

Quantitative Biological Data

The biological activity of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
Target/AssayCell LineIC50 (nM)Reference
GLUT1-115[2]
GLUT2-137[2]
GLUT3-90[2]
GLUT4-68[2]
Glucose ConsumptionHT-1080228[3]
Lactate SecretionHT-1080234[3]
2-Deoxyglucose (2DG) TransportHT-108087[3]
Glycolytic ATP ProductionHT-1080 (oligomycin-treated)127[3]
Table 2: Pharmacokinetic Properties of this compound
SpeciesRoute of AdministrationOral Bioavailability (F%)Half-life (t1/2)TmaxReference
MiceOral15-30%1.45 - 4.75 h2-3 h[3]
RatsOral15-30%2.04 - 5.38 h2-3 h[3]

Mechanism of Action and Cellular Effects

This compound exerts its anti-cancer effects by competitively inhibiting glucose uptake through class I GLUTs. This leads to a cascade of downstream metabolic consequences within the cancer cell.

G cluster_moa Mechanism of Action of this compound KL11743 This compound GLUTs Class I GLUTs (GLUT1, 2, 3, 4) KL11743->GLUTs Inhibits GlucoseUptake Glucose Uptake GLUTs->GlucoseUptake Glycolysis Glycolysis GlucoseUptake->Glycolysis ATP ATP Production (Glycolytic) Glycolysis->ATP CellGrowth Cancer Cell Growth & Proliferation ATP->CellGrowth

Signaling pathway illustrating the inhibitory effect of this compound.

Inhibition of glucose uptake by this compound leads to a rapid depletion of intracellular ATP derived from glycolysis.[3] This energetic stress triggers a signaling cascade, including the phosphorylation of AMPK, and induces a shift towards oxidative phosphorylation.[2] In cancer cells with deficient tricarboxylic acid (TCA) cycles, this metabolic reprogramming leads to synthetic lethality.[4] Furthermore, this compound has been shown to induce disulfidptosis in certain cancer cell lines by promoting the formation of disulfide bonds in actin cytoskeletal proteins.[2]

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of this compound. These are based on established methodologies and the available information on the primary research.

General Synthesis of this compound

Step 1: Synthesis of 2-chloro-N-(1H-pyrazol-4-yl)quinazolin-4-amine intermediate A mixture of 2,4-dichloroquinazoline and 4-aminophenylpyrazole in a suitable solvent such as isopropanol (B130326) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Step 2: Suzuki Coupling to form this compound To a solution of the 2-chloro-N-(1H-pyrazol-4-yl)quinazolin-4-amine intermediate in a solvent system such as a mixture of toluene (B28343) and water, the corresponding boronic acid pinacol (B44631) ester, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., Na2CO3) are added.[5] The reaction mixture is heated in a sealed tube under an inert atmosphere.[5] After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

In Vitro Glucose Uptake Assay (2-NBDG)

This assay utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG) to measure glucose uptake in cells.

Materials:

  • HT-1080 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Glucose-free DMEM

  • 2-NBDG stock solution (in DMSO)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed HT-1080 cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with warm PBS and then incubate in glucose-free DMEM for 1-2 hours to starve the cells.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) in glucose-free DMEM for a predetermined time (e.g., 1 hour).

  • Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.[6]

  • Remove the 2-NBDG containing medium and wash the cells three times with cold PBS.

  • Add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission).[6]

  • Calculate the percentage of glucose uptake inhibition relative to the vehicle-treated control.

G cluster_workflow Glucose Uptake Assay Workflow A Seed HT-1080 cells in 96-well plate B Glucose Starvation (1-2 hours) A->B C Treat with this compound or Vehicle B->C D Add 2-NBDG (30-60 min) C->D E Wash with cold PBS D->E F Measure Fluorescence E->F

Workflow for the 2-NBDG glucose uptake assay.
Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • HT-1080 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed HT-1080 cells in an opaque-walled 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle (DMSO) and incubate for the desired period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[1]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Measure the luminescence using a luminometer.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • HT-1080 cells

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Matrigel (optional)

  • This compound formulation for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest HT-1080 cells and resuspend them in a mixture of sterile PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups at the desired dose and schedule (e.g., daily oral gavage).[7]

  • Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

This compound is a potent and orally bioavailable inhibitor of class I glucose transporters with promising anti-cancer activity. Its mechanism of action, centered on the disruption of cancer cell metabolism, provides a strong rationale for its further development as a therapeutic agent. The detailed synthetic route and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further investigate the properties of this compound and explore the therapeutic potential of GLUT inhibition in oncology.

References

The Role of KL-11743 in the Inhibition of Glucose Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL-11743 is a potent, orally bioavailable, small-molecule inhibitor targeting class I glucose transporters (GLUTs), which are frequently overexpressed in various cancer cells and play a crucial role in their metabolic reprogramming. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its role in inhibiting glucose uptake. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the involved signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Cancer cells exhibit a profound metabolic shift, often characterized by an increased reliance on glycolysis for energy production, a phenomenon known as the "Warburg effect." This metabolic phenotype necessitates a high rate of glucose uptake, which is mediated by a family of facilitative glucose transporters (GLUTs). The class I GLUTs, including GLUT1, GLUT2, GLUT3, and GLUT4, are of particular interest as therapeutic targets due to their upregulation in numerous malignancies. This compound has emerged as a promising glucose-competitive inhibitor of these transporters, demonstrating significant anti-neoplastic potential by disrupting the fundamental energy supply to cancer cells. This document serves as a comprehensive resource for understanding and investigating the multifaceted role of this compound in the inhibition of cellular glucose uptake.

Mechanism of Action

This compound acts as a competitive inhibitor of glucose at the binding site of class I GLUTs. By occupying this site, it effectively blocks the transport of glucose across the cell membrane, leading to a rapid depletion of intracellular glucose and subsequent inhibition of glycolysis. This disruption of the primary energy-generating pathway in glycolytically dependent cancer cells triggers a cascade of downstream metabolic consequences.

Signaling Pathway

The inhibition of glucose uptake by this compound initiates a cellular energy stress response, primarily mediated by the activation of AMP-activated protein kinase (AMPK). AMPK, a master regulator of cellular energy homeostasis, is activated upon an increase in the AMP:ATP ratio, a direct consequence of reduced glycolytic flux. Activated AMPK phosphorylates downstream targets to restore energy balance by promoting catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

KL11743 This compound GLUTs Class I GLUTs (GLUT1, 2, 3, 4) KL11743->GLUTs Inhibits Glucose_uptake Glucose Uptake GLUTs->Glucose_uptake Glycolysis Glycolysis Glucose_uptake->Glycolysis ATP_production Glycolytic ATP Production Glycolysis->ATP_production AMP_ATP_ratio Increased AMP:ATP Ratio ATP_production->AMP_ATP_ratio Decreases AMPK AMPK Activation AMP_ATP_ratio->AMPK Metabolic_shift Metabolic Shift to Oxidative Phosphorylation AMPK->Metabolic_shift Promotes

Caption: Signaling pathway of this compound-mediated glucose uptake inhibition.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineValueReference
IC50 (GLUT1) -115 nM[1]
IC50 (GLUT2) -137 nM[1]
IC50 (GLUT3) -90 nM[1]
IC50 (GLUT4) -68 nM[1]
IC50 (Glucose Consumption) HT-1080228 nM[2][3]
IC50 (Lactate Secretion) HT-1080234 nM[2][3]
IC50 (2-DG Transport) HT-108087 nM[2][3]
IC50 (Glycolytic ATP Production) HT-1080 (oligomycin-treated)127 nM[2][3]
Table 2: In Vivo Effects of this compound in Mice
ParameterDosageEffectReference
Oral Glucose Tolerance 30-100 mg/kg (single oral dose)Significantly elevated blood glucose levels and delayed glucose clearance.[1][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies investigating this compound and can be adapted for specific research needs.

2-Deoxy-D-glucose (2-DG) Uptake Assay

This assay measures the rate of glucose uptake into cultured cells.

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 2-DG Uptake cluster_3 Measurement P1 Seed HT-1080 cells in 96-well plate P2 Incubate overnight P1->P2 T1 Wash cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer P2->T1 T2 Incubate with this compound (e.g., 0.001-10 µM) in KRPH buffer T1->T2 U1 Add 2-deoxy-D-[3H]glucose T2->U1 U2 Incubate for a defined period (e.g., 10-30 min) U1->U2 M1 Wash cells with ice-cold PBS to stop uptake U2->M1 M2 Lyse cells M1->M2 M3 Measure radioactivity using scintillation counting M2->M3

Caption: Workflow for a 2-Deoxy-D-glucose (2-DG) uptake assay.

Methodology:

  • Cell Seeding: Seed HT-1080 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Treatment:

    • Wash cells twice with pre-warmed Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

    • Pre-incubate cells with varying concentrations of this compound (e.g., a serial dilution from 0.001 to 10 µM) in KRPH buffer for 1 hour at 37°C.

  • 2-DG Uptake:

    • Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose to a final concentration of 0.5 µCi/mL.

    • Incubate for 20 minutes at 37°C.

  • Measurement:

    • Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

    • Measure the incorporated radioactivity in the cell lysates using a scintillation counter.

    • Normalize the counts to the protein concentration of each well.

Western Blot for AMPK Phosphorylation

This protocol details the detection of phosphorylated AMPK as an indicator of cellular energy stress.

Methodology:

  • Cell Culture and Treatment:

    • Culture HT-1080 cells to 70-80% confluency.

    • Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 1, 4, 8, 24 hours) or with varying concentrations (e.g., 0.1, 1, 10 µM) for a fixed time (e.g., 4 hours).[1]

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated AMPK signal to the total AMPK signal.

Lactate (B86563) Production Assay

This assay quantifies the amount of lactate secreted into the cell culture medium, a key indicator of glycolytic activity.

Methodology:

  • Cell Culture and Treatment:

    • Seed HT-1080 cells in a 24-well plate and allow them to adhere.

    • Replace the medium with fresh medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM).

    • Incubate for 24 hours.[2]

  • Sample Collection:

    • Collect the cell culture medium from each well.

  • Lactate Measurement:

    • Use a commercially available lactate assay kit (e.g., colorimetric or fluorometric).

    • Follow the manufacturer's instructions to measure the lactate concentration in the collected medium.

    • Normalize the lactate concentration to the cell number or protein concentration in each well.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), providing insights into mitochondrial function and the metabolic shift towards oxidative phosphorylation upon glucose uptake inhibition.

Methodology:

  • Cell Seeding: Seed HT-1080 cells in a Seahorse XF cell culture microplate at an appropriate density.

  • Treatment: Treat the cells with this compound (e.g., 1 µM) for a specified duration (e.g., 4-24 hours) prior to the assay.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight.

    • Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Seahorse XF Analysis:

    • Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

    • Measure the OCR at baseline and after each injection to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay assesses the effect of this compound on systemic glucose homeostasis.

cluster_0 Preparation cluster_1 Treatment cluster_2 Glucose Challenge cluster_3 Monitoring P1 Fast mice overnight P2 Measure baseline blood glucose (t=0) P1->P2 T1 Administer this compound (e.g., 30 or 100 mg/kg) or vehicle orally P2->T1 G1 Administer glucose (e.g., 2 g/kg) orally 120 min post-KL-11743 T1->G1 M1 Measure blood glucose at 15, 30, 60, 90, 120 min post-glucose challenge G1->M1

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT) in mice.

Methodology:

  • Animal Preparation: Fast male C57BL/6 mice overnight but allow free access to water.

  • Baseline Measurement: Measure baseline blood glucose from a tail snip using a glucometer (time = 0 min).

  • Drug Administration: Administer this compound (30 or 100 mg/kg) or vehicle orally by gavage.[3]

  • Glucose Challenge: After 120 minutes, administer a glucose solution (2 g/kg) orally.[2]

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against cancer metabolism. Its potent and specific inhibition of class I glucose transporters effectively cuts off the primary fuel source for many cancer cells, leading to energy stress and a metabolic shift that can be exploited for therapeutic benefit. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop novel combination strategies to overcome metabolic plasticity in cancer. The detailed methodologies and visualizations are intended to facilitate the design and execution of robust experiments, ultimately accelerating the translation of this promising therapeutic agent into clinical applications.

References

The Pharmacokinetics of KL-11743: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KL-11743 is a potent, orally bioavailable, glucose-competitive inhibitor of the class I glucose transporters (GLUTs), including GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] Developed by Kadmon Corporation, this small molecule is under investigation for its potential oncolytic activity, particularly in tumors exhibiting metabolic vulnerabilities.[3] By blocking glucose transport, this compound disrupts the primary energy source for highly glycolytic cancer cells, leading to metabolic stress and synthetic lethality in specific genetic contexts. This technical guide provides a comprehensive summary of the publicly available pharmacokinetic data for this compound, details the experimental protocols used in its preclinical evaluation, and visualizes its core mechanism of action.

Quantitative Pharmacokinetic and In Vitro Data

The following tables summarize the key pharmacokinetic parameters of this compound in preclinical species and its in vitro inhibitory activity.

Table 1: In Vivo Pharmacokinetic Parameters of this compound [1][3]

ParameterMouseRat
Oral Bioavailability (F) 15-30%15-30%
Half-life (t½) 1.45 - 4.75 hours2.04 - 5.38 hours
Time to Max. Concentration (Tmax) 2 - 3 hours2 - 3 hours
Plasma Exposure Dose-linearDose-linear
Brain Exposure LimitedLimited

Table 2: In Vitro Inhibitory Activity of this compound [1][2]

Target/AssayCell LineIC50 Value
GLUT1 -115 nM
GLUT2 -137 nM
GLUT3 -90 nM
GLUT4 -68 nM
Glucose Consumption HT-1080228 nM
Lactate Secretion HT-1080234 nM
2-Deoxyglucose (2DG) Transport HT-108087 nM
Glycolytic ATP Production HT-1080 (oligomycin-treated)127 nM

Mechanism of Action and Signaling Pathway

This compound competitively inhibits class I GLUT transporters on the cell surface, blocking the uptake of glucose. This reduction in intracellular glucose severely curtails glycolysis, leading to a rapid depletion of cellular NADH and NADPH pools and a decrease in glycolytic ATP production. The resulting energetic stress triggers the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1] Activated AMPK promotes a metabolic shift towards catabolic processes to restore energy balance, including an increased reliance on mitochondrial oxidative phosphorylation.[4] In cancer cells with deficient or disrupted mitochondrial function (e.g., mutations in the TCA cycle), this forced reliance on oxidative phosphorylation creates a synthetic lethal vulnerability, leading to cell death.[3][4]

KL-11743_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound GLUT GLUT1/3 This compound->GLUT Inhibits Glucose_int Intracellular Glucose GLUT->Glucose_int Glucose_ext Extracellular Glucose Glucose_ext->GLUT Transport Glycolysis Glycolysis Glucose_int->Glycolysis ATP_glyco Glycolytic ATP Glycolysis->ATP_glyco Produces NADH_Pool NADH/NADPH Pools Glycolysis->NADH_Pool Produces AMPK AMPK ATP_glyco->AMPK Ratio Change (↓ ATP/AMP) pAMPK pAMPK (Active) AMPK->pAMPK Activates OXPHOS Oxidative Phosphorylation pAMPK->OXPHOS Promotes ATP_mito Mitochondrial ATP OXPHOS->ATP_mito Produces

Caption: Mechanism of action for this compound, leading to metabolic stress and a shift to OXPHOS.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard preclinical assays and the methods described in the primary literature.

In Vivo Pharmacokinetic Studies

A standard workflow for determining the pharmacokinetic profile of an orally administered compound in rodents is outlined below.

PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Animals Select Species (e.g., Sprague-Dawley Rats, CD-1 Mice) Fasting Overnight Fasting (ensure empty stomach for absorption) Animals->Fasting Dosing Oral Gavage Administration of this compound in Vehicle (e.g., 0.5% methylcellulose) Fasting->Dosing Blood Serial Blood Sampling (e.g., via tail vein or cardiac puncture at sacrifice) Dosing->Blood Timepoints Collect at Predetermined Timepoints (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Blood->Timepoints Plasma Process Blood to Plasma (Centrifugation with Anticoagulant) Timepoints->Plasma Extraction Protein Precipitation & Extraction of this compound Plasma->Extraction LCMS Quantification via LC-MS/MS Extraction->LCMS Calculation Calculate PK Parameters (Cmax, Tmax, AUC, t½, F) LCMS->Calculation

Caption: Standard workflow for oral pharmacokinetic studies in rodent models.

  • Animal Models: Studies were conducted in male Sprague-Dawley rats and CD-1 mice.[3] Animals are acclimatized and fasted overnight prior to dosing to standardize gut absorption.

  • Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at specified doses (e.g., 10-300 mg/kg).[1] For intravenous administration to determine bioavailability, the compound is dissolved in a vehicle like DMSO and administered via the tail vein.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). In mice, this may involve sampling from a consistent cohort or terminal collection from subgroups at each time point.

  • Sample Processing and Analysis: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C. The concentration of this compound in plasma is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), half-life (t½), and oral bioavailability (F%).

In Vitro Assays

1. 2-Deoxyglucose (2DG) Uptake Assay

This assay measures the rate of glucose transport into cells using a radiolabeled glucose analog.

  • Cell Culture: HT-1080 fibrosarcoma cells are seeded in multi-well plates and cultured to confluence.

  • Pre-incubation: Cells are washed with a glucose-free buffer (e.g., Krebs-Ringer-HEPES) and incubated with various concentrations of this compound for a defined period.

  • Initiation of Uptake: The assay is initiated by adding a solution containing radiolabeled 2-deoxy-D-[³H]glucose.

  • Termination and Lysis: After a short incubation (e.g., 5-10 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer. Cells are then lysed with a solution such as sodium hydroxide.

  • Quantification: The radioactivity within the cell lysate, corresponding to the amount of transported 2DG, is measured using a scintillation counter.

  • Data Analysis: IC50 values are calculated by plotting the inhibition of 2DG uptake against the log concentration of this compound.

2. Glycolytic ATP Production Assay

This assay specifically measures the ATP generated via glycolysis by inhibiting mitochondrial ATP synthesis.

  • Cell Culture and Treatment: Cells (e.g., HT-1080) are cultured in multi-well plates. Prior to the assay, they are treated with oligomycin, an inhibitor of mitochondrial ATP synthase, to ensure that all measured ATP is from glycolysis.

  • Inhibitor Addition: Cells are then exposed to a dose range of this compound for a short period (e.g., 1 hour).

  • ATP Measurement: Cellular ATP levels are measured using a commercial luminescence-based ATP detection kit (e.g., CellTiter-Glo®). The luminescent signal is proportional to the amount of ATP present.

  • Data Analysis: The decrease in luminescence reflects the inhibition of glycolytic ATP production. IC50 values are determined by non-linear regression analysis of the dose-response curve.

Toxicology and Safety

In a 14-day toxicology study in male Sprague-Dawley rats, this compound was generally well-tolerated.[3] Observed effects included a dose-dependent decrease in the size of the testis/epididymis and, at some doses, increased circulating bilirubin (B190676) and a slight decrease in hematocrit, suggesting a potential for increased erythrocyte turnover.[3] Furthermore, oral glucose tolerance tests in mice showed that this compound administration led to significantly elevated blood glucose levels and delayed glucose clearance, consistent with its mechanism of action as a GLUT inhibitor.[3]

References

An In-depth Technical Guide to KL-11743: A Potent Class I Glucose Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of KL-11743, a potent and orally active inhibitor of class I glucose transporters (GLUTs). The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound for potential therapeutic applications, particularly in the field of oncology.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 2-[3-[6-ethoxy-4-[[4-(1H-pyrazol-4-yl)phenyl]amino]-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide, is a small molecule inhibitor with the following key identifiers and properties:

PropertyValue
Chemical Formula C₃₀H₃₀N₆O₃
Molecular Weight 522.60 g/mol [1]
CAS Number 1369452-53-8[1]
Appearance White to beige powder[1]
Solubility Soluble in DMSO[1][2]

Mechanism of Action and Biological Properties

This compound is a potent, glucose-competitive inhibitor of the class I glucose transporters: GLUT1, GLUT2, GLUT3, and GLUT4.[3][4] By blocking these transporters, this compound effectively inhibits glucose uptake and metabolism in cells.[2][3] This disruption of glycolysis leads to a rapid decrease in intracellular NADH levels and an accumulation of aspartate, indicating a metabolic shift towards oxidative phosphorylation.[2][5]

The inhibition of glucose transport by this compound has been shown to induce a form of cell death known as disulfidptosis, which involves the formation of disulfide bonds in actin cytoskeletal proteins.[3] Furthermore, this compound can synergize with electron transport inhibitors to enhance cell death.[3] A key signaling event triggered by this compound is the rapid phosphorylation of AMP-activated protein kinase (AMPK) and its downstream target, acetyl-coenzyme A carboxylase (ACC), in cancer cells.[3]

Signaling Pathway of this compound Action

KL11743_Pathway KL11743 This compound GLUTs GLUT1/2/3/4 KL11743->GLUTs inhibits Disulfidptosis Disulfidptosis KL11743->Disulfidptosis induces Glucose_Uptake Glucose Uptake GLUTs->Glucose_Uptake Glycolysis Glycolysis Glucose_Uptake->Glycolysis AMPK AMPK Glucose_Uptake->AMPK depletion leads to NADH NADH levels Glycolysis->NADH decreases pAMPK p-AMPK AMPK->pAMPK phosphorylation Suzuki_Coupling Reactants Intermediate 3 + Boronic Ester 4 Reaction Suzuki Coupling Reaction Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product This compound (Compound 5) Reaction->Product Deprotection Deprotection (if needed) Reaction->Deprotection Deprotection->Product NBDG_Workflow Start Seed Cells Starve Glucose Starvation Start->Starve Treat Treat with this compound Starve->Treat Add_NBDG Add 2-NBDG Treat->Add_NBDG Incubate Incubate Add_NBDG->Incubate Wash Wash with cold PBS Incubate->Wash Measure Measure Fluorescence Wash->Measure Analyze Data Analysis Measure->Analyze

References

The Selective Vulnerability of TCA Cycle-Deficient Cancers to GLUT Inhibition by KL-11743: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells with deficiencies in the Tricarboxylic Acid (TCA) cycle, such as those with mutations in succinate (B1194679) dehydrogenase (SDH) or fumarate (B1241708) hydratase (FH), exhibit a heightened dependence on glycolysis for survival. This metabolic vulnerability presents a promising therapeutic window. KL-11743, a potent and orally bioavailable inhibitor of the class I glucose transporters (GLUTs), has emerged as a promising agent to exploit this dependency.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its profound effects on the metabolism of TCA cycle-deficient cancer cells, and detailed experimental protocols for studying these effects. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The Metabolic Achilles' Heel of TCA Cycle-Deficient Tumors

Mutations in key TCA cycle enzymes, such as SDH and FH, disrupt mitochondrial respiration and lead to the accumulation of oncometabolites like succinate and fumarate. To compensate for this impaired mitochondrial function, these cancer cells reprogram their metabolism to heavily rely on aerobic glycolysis, a phenomenon known as the Warburg effect. This increased glucose uptake and lactate (B86563) production makes them particularly susceptible to interventions that target glucose metabolism.

This compound is a small molecule inhibitor that specifically targets class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4), which are frequently overexpressed in cancer cells and are responsible for the bulk of glucose uptake.[2][3] By blocking the primary route of glucose entry into the cell, this compound effectively starves TCA cycle-deficient cancer cells of their main energy source, leading to synthetic lethality.[1]

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of glucose binding to class I GLUTs. This inhibition of glucose transport has several immediate and critical consequences on cellular metabolism:

  • Depletion of Glycolytic Intermediates: Inhibition of glucose uptake leads to a rapid decrease in intracellular glucose and downstream glycolytic metabolites.

  • Collapse of NADH Pools: The sharp reduction in glycolysis causes a collapse in the cellular pools of NADH, a critical reducing equivalent for numerous cellular processes.[1]

  • Increased Aspartate Accumulation: A striking metabolic signature of this compound treatment is the significant accumulation of aspartate.[1][3] This is indicative of a metabolic shift where cells attempt to compensate for the lack of glucose-derived carbon by utilizing other sources, leading to an imbalance in amino acid pools.

  • Induction of Metabolic Stress and Synthetic Lethality: In cancer cells with a compromised TCA cycle, the inability to utilize glucose for energy production, coupled with their inherent mitochondrial dysfunction, creates a state of severe metabolic crisis. This dual insult triggers a synthetic lethal phenotype, leading to energy depletion and ultimately, cell death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy and effects of this compound in both in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines [2][3]

Cell LineTCA Cycle StatusParameterIC50 (nM)
HT-1080Wild-TypeGlucose Consumption228
HT-1080Wild-TypeLactate Production234
HT-1080Wild-Type2-Deoxyglucose Uptake87
HT-1080Wild-TypeGlycolytic ATP Production (in the presence of oligomycin)127
UOK-262FH-deficientCellular ATP Depletion~100
UOK-269FH-deficientCellular ATP Depletion~100

Table 2: Lethal Dose (LD50) of this compound in TCA Cycle-Deficient vs. Wild-Type Cells [4][5]

Cell LineTCA Cycle StatusLD50 (µM) after 72h treatment
HT-1080Wild-Type>10
UOK-262FH-deficient~1
UOK-269FH-deficient~1

Table 3: In Vivo Pharmacokinetics of this compound [3]

SpeciesOral Bioavailability (F)tmax (hours)Half-life (hours)
Mice15-30%2-31.45-4.75
Rats15-30%2-32.04-5.38

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

KL11743_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outcome Cellular Outcome Glucose_ext Glucose GLUT GLUT1/3 Glucose_ext->GLUT Transport Glucose_int Intracellular Glucose GLUT->Glucose_int KL11743 This compound KL11743->GLUT Inhibition Glycolysis Glycolysis Glucose_int->Glycolysis Aspartate Aspartate Accumulation Pyruvate Pyruvate Glycolysis->Pyruvate NADH_cyto NADH Glycolysis->NADH_cyto Metabolic_Stress Metabolic Stress Glycolysis->Metabolic_Stress TCA_Cycle Defective TCA Cycle Pyruvate->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS Impaired TCA_Cycle->Metabolic_Stress ATP_mito ATP OXPHOS->ATP_mito Cell_Death Synthetic Lethality (Cell Death) Metabolic_Stress->Cell_Death

Caption: Mechanism of this compound induced synthetic lethality.

Experimental Workflow for In Vitro Analysis

in_vitro_workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed TCA-deficient and Wild-Type Cancer Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for Specified Durations treatment->incubation atp_assay ATP Level Measurement (e.g., CellTiter-Glo) incubation->atp_assay viability_assay Cell Viability/Death Assay (e.g., IncuCyte) incubation->viability_assay glucose_uptake 2-Deoxyglucose Uptake Assay incubation->glucose_uptake metabolomics Metabolite Profiling (LC-MS) incubation->metabolomics ic50_calc Calculate IC50/LD50 Values atp_assay->ic50_calc viability_assay->ic50_calc statistical_analysis Statistical Analysis glucose_uptake->statistical_analysis metabolic_flux Analyze Metabolic Flux and Pathways metabolomics->metabolic_flux ic50_calc->statistical_analysis metabolic_flux->statistical_analysis

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

Cell Culture
  • Cell Lines:

    • HT-1080 (fibrosarcoma, TCA cycle wild-type)

    • UOK-262 (hereditary leiomyomatosis and renal cell cancer, FH-deficient)

    • UOK-269 (hereditary leiomyomatosis and renal cell cancer, FH-deficient)

  • Culture Medium:

    • HT-1080: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][7]

    • UOK-262 and UOK-269: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1 mM sodium pyruvate.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Media is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

ATP Level Measurement Assay

This protocol is adapted for a 96-well plate format using a commercial luminescent ATP detection assay kit.

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired time points (e.g., 1, 4, 24 hours).

  • Assay Procedure:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 100 µL of the ATP detection reagent directly to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control wells to determine the percentage of ATP remaining.

Cell Viability and Death Assay (IncuCyte)

This protocol utilizes a real-time, live-cell imaging system to monitor cell proliferation and death.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells per well).

  • Reagent Addition: Add a non-perturbing green fluorescent dye that stains dead cells (e.g., IncuCyte Cytotox Green Reagent) to the culture medium at the recommended concentration.

  • Compound Treatment: Add this compound at various concentrations to the wells.

  • Image Acquisition: Place the plate inside the IncuCyte live-cell analysis system. Acquire phase-contrast and green fluorescence images every 2-4 hours for the duration of the experiment (e.g., 72 hours).

  • Data Analysis: The IncuCyte software is used to quantify cell confluence (as a measure of proliferation) and the green fluorescent object count (as a measure of cell death) over time.

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose uptake by using a fluorescently labeled glucose analog, 2-DG.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the ATP assay.

  • Glucose Starvation: Prior to the assay, wash the cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer and incubate them in glucose-free KRPH buffer for 30-60 minutes.

  • 2-DG Incubation: Add a solution containing a fluorescent 2-DG analog (e.g., 2-NBDG) to each well and incubate for 10-20 minutes.

  • Termination of Uptake: Stop the uptake by washing the cells with ice-cold KRPH buffer.

  • Cell Lysis and Fluorescence Measurement: Lyse the cells and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence signal to the protein concentration in each well to determine the rate of 2-DG uptake.

Metabolite Extraction and Analysis

This protocol outlines a general procedure for extracting intracellular metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cell Culture and Treatment: Culture and treat cells with this compound in 6-well plates.

  • Metabolism Quenching and Cell Wash:

    • Aspirate the culture medium.

    • Quickly wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

    • Immediately add liquid nitrogen to quench all enzymatic activity.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes.

  • Sample Preparation for LC-MS:

    • Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. The specific LC-MS method will depend on the target metabolites and the available instrumentation.

Patient-Derived Xenograft (PDX) Studies

These studies are crucial for evaluating the in vivo efficacy of this compound.

  • PDX Model Establishment:

    • Surgically implant tumor fragments from a patient with a TCA cycle-deficient cancer (e.g., SDHA-deficient) subcutaneously into immunocompromised mice (e.g., NSG mice).[8][9]

    • Allow the tumors to grow to a palpable size.

  • Tumor Passaging: Passage the tumors into new cohorts of mice for expansion.

  • Treatment Study:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg daily).[4] The control group receives the vehicle.

  • Monitoring Tumor Growth: Measure tumor volume with calipers every 2-3 days.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumors for biomarkers of drug response.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the unique metabolic dependencies of TCA cycle-deficient cancers. Its ability to induce synthetic lethality by inhibiting glucose uptake underscores the potential of targeting metabolic vulnerabilities in oncology. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other GLUT inhibitors in this and other cancer contexts. A thorough understanding of the underlying metabolic perturbations is key to optimizing the clinical application of this promising class of anti-cancer agents.

References

The Therapeutic Potential of KL-11743 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of KL-11743, a potent and orally bioavailable inhibitor of class I glucose transporters (GLUTs), in the context of oncology. By targeting the metabolic vulnerability of cancer cells, this compound presents a promising avenue for novel anti-cancer therapies. This document outlines the core mechanism of action, summarizes key preclinical data, provides detailed experimental protocols, and visualizes the underlying biological pathways.

Core Mechanism of Action

This compound is a glucose-competitive inhibitor of the class I glucose transporters GLUT1, GLUT2, GLUT3, and GLUT4.[1] By blocking the primary route of glucose entry into cancer cells, this compound effectively inhibits glycolysis, the metabolic pathway that many tumors rely on for rapid ATP production and the generation of biosynthetic precursors.[2] This inhibition of glucose uptake leads to a cascade of metabolic consequences, including a depletion of NADH pools and an accumulation of aspartate, indicating a metabolic shift towards mitochondrial oxidative phosphorylation (OXPHOS).[3] This reliance on OXPHOS creates a synthetic lethal vulnerability, where cancer cells with defects in the tricarboxylic acid (TCA) cycle or the electron transport chain (ETC) are particularly susceptible to this compound-induced cell death.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayCell LineIC50 (nM)Reference
GLUT1-115[1]
GLUT2-137[1]
GLUT3-90[1]
GLUT4-68[1]
Glucose ConsumptionHT-1080228[4]
Lactate SecretionHT-1080234[4]
2-Deoxyglucose (2DG) TransportHT-108087[4]
Glycolytic ATP ProductionHT-1080 (oligomycin-treated)127[4]
Cell GrowthHT-1080677[1]

Table 2: Pharmacokinetic Properties of this compound

SpeciesParameterValueReference
MiceOral Bioavailability (F)15-30%[4]
RatsOral Bioavailability (F)15-30%[4]
MiceHalf-life (t1/2)1.45 - 4.75 h[4]
RatsHalf-life (t1/2)2.04 - 5.38 h[4]
Mice & RatsTime to Max. Concentration (tmax)2 - 3 h[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows for preclinical evaluation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion KL11743 This compound GLUT GLUT1/3 KL11743->GLUT Inhibition Glucose_out Glucose (intracellular) GLUT->Glucose_out Glucose_in Glucose (extracellular) Glucose_in->GLUT Transport Glycolysis Glycolysis Glucose_out->Glycolysis ATP_gly ATP Glycolysis->ATP_gly NADH_gly NADH Glycolysis->NADH_gly OXPHOS Oxidative Phosphorylation (OXPHOS) NADH_gly->OXPHOS Electron Transport ATP_ox ATP OXPHOS->ATP_ox CellDeath Synthetic Lethality (in TCA cycle deficient cells) OXPHOS->CellDeath

Caption: Mechanism of action of this compound leading to synthetic lethality.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_culture Cancer Cell Line Culture invitro->cell_culture pdx_model Patient-Derived Xenograft (PDX) Model invivo->pdx_model data Data Analysis & Interpretation end Conclusion data->end glut_assay GLUT Inhibition Assay cell_culture->glut_assay glucose_uptake Glucose Uptake Assay glut_assay->glucose_uptake ecar_assay Extracellular Flux Analysis glucose_uptake->ecar_assay viability_assay Cell Viability Assay ecar_assay->viability_assay viability_assay->data tox_study Toxicology Study pdx_model->tox_study pk_study Pharmacokinetic Analysis tox_study->pk_study pk_study->data

Caption: General experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Glucose Uptake Assay

Objective: To quantify the inhibition of glucose uptake in cancer cells by this compound.

Materials:

  • Cancer cell line of interest (e.g., HT-1080)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Glucose (GO) Assay Kit (e.g., Sigma-Aldrich)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0-10 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • Glucose Measurement: Measure the glucose concentration in the collected supernatant using a Glucose (GO) Assay Kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of glucose uptake inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Extracellular Flux Analysis (Seahorse Assay)

Objective: To assess the real-time metabolic changes (glycolysis and mitochondrial respiration) in cancer cells upon treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Analyzer

Protocol:

  • Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Drug Treatment: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrate and treat the cells with this compound or DMSO.

  • Assay Execution:

    • Glycolysis Stress Test: Sequentially inject glucose, oligomycin, and 2-deoxyglucose to measure key parameters of glycolysis, including the extracellular acidification rate (ECAR).

    • Mito Stress Test: Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial respiration, including the oxygen consumption rate (OCR).

  • Data Analysis: Analyze the real-time ECAR and OCR data using the Seahorse Wave software to determine the effects of this compound on glycolysis and mitochondrial respiration.

Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a clinically relevant tumor model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • Freshly resected human tumor tissue

  • Matrigel

  • Surgical tools

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously implant small fragments of human tumor tissue mixed with Matrigel into the flanks of immunodeficient mice.

  • Tumor Growth: Monitor the mice regularly for tumor growth.

  • Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle orally to the respective groups on a predetermined schedule (e.g., daily).[5]

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined endpoint. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups to assess the anti-tumor efficacy.

In Vivo Toxicology Study

Objective: To assess the safety and tolerability of this compound in a rodent model.

Materials:

  • Sprague-Dawley rats

  • This compound

  • Vehicle for oral administration

  • Standard laboratory animal diet and water

  • Equipment for clinical observations, body weight measurement, and blood collection

  • Histopathology equipment

Protocol:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the study.

  • Dose Groups: Divide the animals into multiple dose groups, including a vehicle control group and at least three dose levels of this compound.

  • Drug Administration: Administer this compound or vehicle orally to the rats daily for a specified duration (e.g., 14 or 28 days).[4]

  • Clinical Observations: Conduct and record clinical observations daily, including changes in skin, fur, eyes, and general behavior.

  • Body Weight and Food Consumption: Measure and record body weights and food consumption at regular intervals.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve selected organs and tissues for histopathological examination.

  • Data Analysis: Analyze all collected data to identify any dose-related adverse effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

This compound represents a promising therapeutic agent in oncology by exploiting the metabolic dependencies of cancer cells. Its potent inhibition of glucose transport leads to a synthetic lethal phenotype in tumors with compromised mitochondrial function. The preclinical data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound as a novel anti-cancer therapy. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this compound treatment and exploring rational combination strategies to enhance its therapeutic efficacy.

References

Methodological & Application

Application Notes and Protocols for KL-11743 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of KL-11743, a potent and orally bioavailable inhibitor of class I glucose transporters (GLUTs), in a cell culture setting. Detailed protocols for key experiments are provided to guide researchers in studying the effects of this compound on cancer cell metabolism and proliferation.

Introduction

This compound is a glucose-competitive inhibitor of the class I glucose transporters GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] By blocking cellular glucose uptake and metabolism, this compound induces energetic and redox stress, leading to cell death, particularly in cancer cells that exhibit high glycolytic rates (the Warburg effect).[3] It has been shown to synergize with inhibitors of electron transport and is particularly effective in tumors with mutations in the tricarboxylic acid (TCA) cycle.[4][5] this compound's mechanism of action involves the inhibition of glucose consumption and lactate (B86563) secretion, leading to a collapse in NADH pools and a shift towards oxidative phosphorylation.[6][7][8]

Data Presentation

In Vitro Inhibitory Activity of this compound
Target/AssayCell LineIC50 Value (nM)Reference
GLUT1-115[1][2][9]
GLUT2-137[1][2][9]
GLUT3-90[1][2][9]
GLUT4-68[1][2]
Glucose ConsumptionHT-1080228[3][7][10][11]
Lactate SecretionHT-1080234[3][7][10][11]
2-Deoxyglucose (2DG) TransportHT-108087[3][7][10][11]
Glycolytic ATP ProductionHT-1080 (oligomycin-treated)127[3][7][10][11]
Cell GrowthHT-1080677[1]

Signaling Pathways and Experimental Workflow

KL11743_Mechanism_of_Action Mechanism of Action of this compound KL11743 This compound GLUTs GLUT1, GLUT2, GLUT3, GLUT4 KL11743->GLUTs inhibits Glucose_Uptake Glucose Uptake KL11743->Glucose_Uptake blocks NADH NADH Levels KL11743->NADH decreases OxPhos Oxidative Phosphorylation KL11743->OxPhos shifts towards Cell_Death Cell Death in SLC7A11-high cells KL11743->Cell_Death induces AMPK AMPK Phosphorylation KL11743->AMPK induces GLUTs->Glucose_Uptake Glycolysis Glycolysis Glucose_Uptake->Glycolysis Glucose_Uptake->Glycolysis Glycolysis->NADH produces Glycolysis->NADH Aspartate Aspartate Accumulation OxPhos->Aspartate

Caption: Mechanism of Action of this compound.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Line Culture (e.g., HT-1080, NCI-H226) Seeding 3. Seed Cells in Plates Cell_Culture->Seeding KL11743_Prep 2. Prepare this compound Stock (in DMSO) Treatment 4. Treat with this compound KL11743_Prep->Treatment Seeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Viability Cell Viability Assay Incubation->Viability Glucose_Uptake Glucose Uptake Assay Incubation->Glucose_Uptake Metabolite Metabolite Analysis (Lactate, ATP) Incubation->Metabolite

Caption: General Experimental Workflow for this compound.

Experimental Protocols

Cell Culture Protocols

a. HT-1080 Human Fibrosarcoma Cell Line

  • Growth Medium:

    • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) with high glucose.[4][9][12]

    • 10% Fetal Bovine Serum (FBS), heat-inactivated.[7][9][12]

    • 1% Penicillin-Streptomycin.[9]

    • 1mM Sodium Pyruvate.[12]

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.[4][6][9]

  • Passaging:

    • Subculture when cells reach 70-90% confluency.[6][9]

    • Wash the cell monolayer with sterile PBS.[4][6][9]

    • Detach cells using 0.25% Trypsin-EDTA solution.[9]

    • Neutralize trypsin with complete growth medium.[9]

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

    • Seed new flasks at a split ratio of 1:4 to 1:8.[7][9][12]

  • Cryopreservation: Freeze cells in a medium containing 60% basal medium, 30% FBS, and 10% DMSO.[7]

b. NCI-H226 Human Lung Squamous Cell Carcinoma Cell Line

  • Growth Medium:

    • RPMI-1640 Medium.[13]

    • 10% Fetal Bovine Serum (FBS).[13]

    • 1% Penicillin-Streptomycin.[13]

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.[13]

  • Passaging:

    • Subculture when cells reach 70-80% confluency.[13]

    • Wash cells with sterile PBS.[13]

    • Detach cells using Accutase or 0.25% Trypsin-EDTA.[13]

    • Neutralize with complete growth medium.

    • Centrifuge and resuspend in fresh medium for seeding at a 1:4 to 1:8 split ratio.[13]

  • Cryopreservation: Freeze cells in growth medium containing 5% DMSO.[13]

Preparation of this compound Stock Solution
  • Prepare a high-concentration stock solution of this compound (e.g., 10-25 mM) in sterile dimethyl sulfoxide (B87167) (DMSO).[6][8] Sonication may be required to fully dissolve the compound.[6]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term and -80°C for long-term storage.[6][8]

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]

Cell Viability Assay
  • Seed cells (e.g., HT-1080) in a 96-well plate at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.[1]

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • Assess cell viability using a standard method such as MTT, MTS, or a luciferase-based assay (e.g., CellTiter-Glo®).

  • Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Glucose Uptake Assay (using 2-NBDG)
  • Seed cells in a 96-well plate and culture overnight.

  • Gently wash the cells twice with warm PBS.

  • Starve the cells of glucose by incubating them in glucose-free Krebs-Ringer-HEPES (KRH) buffer for 1-2 hours at 37°C.[14]

  • Remove the starvation buffer and add 90 µL of this compound dilutions (or vehicle control) prepared in glucose-free KRH buffer.

  • Incubate for 30-60 minutes at 37°C.[14]

  • Add 10 µL of a working solution of the fluorescent glucose analog 2-NBDG (final concentration typically 10-100 µM) to each well.[14]

  • Incubate for 30-60 minutes at 37°C, protected from light.[14]

  • Remove the 2-NBDG and inhibitor-containing buffer and wash the cells three times with cold PBS to remove extracellular 2-NBDG.[14]

  • Add 100 µL of PBS or a suitable lysis buffer to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[14]

  • Alternatively, glucose consumption can be measured by quantifying the glucose remaining in the culture medium using a glucose oxidase-based assay kit.[1]

Glycolytic ATP Production Assay
  • Seed cells in a 96-well plate and allow them to attach.

  • Treat cells with serial dilutions of this compound in the presence of an oxidative phosphorylation inhibitor, such as oligomycin (B223565) (typically 1-5 µM), to ensure that ATP is primarily generated through glycolysis.

  • Incubate for the desired duration.

  • Measure intracellular ATP levels using a luciferase-based ATP assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[15][16]

  • The luminescence signal is proportional to the amount of ATP present.

  • Calculate the percentage of glycolytic ATP production relative to the vehicle-treated control and determine the IC50 value. A Seahorse XF Analyzer can also be used for real-time assessment of glycolytic and mitochondrial ATP production rates.[17]

References

Application Notes and Protocols for In Vivo Animal Studies with KL-11743

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the use of KL-11743, a potent and orally bioavailable inhibitor of class I glucose transporters (GLUTs), in in vivo animal studies.

Introduction

This compound is a glucose-competitive inhibitor targeting GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3] Its mechanism of action involves the specific blockade of glucose metabolism, leading to a cascade of cellular effects including the induction of disulfidptosis through the formation of disulfide bonds in actin cytoskeletal proteins.[1][3] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in tumors exhibiting metabolic vulnerabilities.[4][5] this compound has been shown to synergize with electron transport inhibitors to induce cell death.[1][3]

Mechanism of Action

This compound competitively inhibits the class I glucose transporters, which are frequently overexpressed in cancer cells to meet their high metabolic demands. By blocking glucose uptake, this compound triggers a rapid depletion of intracellular glucose and downstream glycolytic intermediates. This leads to an energetic crisis, characterized by a collapse in NADH pools and a shift towards oxidative phosphorylation.[6] In certain cancer cell types, particularly those with deficiencies in the tricarboxylic acid (TCA) cycle, this metabolic reprogramming leads to synthetic lethality.[4][5]

cluster_membrane Cell Membrane GLUT1/2/3/4 GLUT1/2/3/4 Glucose (intracellular) Glucose (intracellular) GLUT1/2/3/4->Glucose (intracellular) Glucose (extracellular) Glucose (extracellular) Glucose (extracellular)->GLUT1/2/3/4 Transport This compound This compound This compound->GLUT1/2/3/4 Inhibits Glycolysis Glycolysis Disulfidptosis Disulfidptosis This compound->Disulfidptosis Induces Glucose (intracellular)->Glycolysis TCA Cycle TCA Cycle Glycolysis->TCA Cycle ATP ATP Glycolysis->ATP Cell Death Cell Death Glycolysis->Cell Death Inhibition leads to Oxidative Phosphorylation Oxidative Phosphorylation TCA Cycle->Oxidative Phosphorylation Oxidative Phosphorylation->ATP Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Subcutaneous injection into mice Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Allow tumors to reach palpable size Randomization Randomization Tumor Growth->Randomization Based on tumor volume Vehicle Group Vehicle Group Randomization->Vehicle Group This compound Group This compound Group Randomization->this compound Group Dosing Dosing Vehicle Group->Dosing Administer vehicle This compound Group->Dosing Administer this compound (e.g., 100 mg/kg) Tumor Measurement Tumor Measurement Dosing->Tumor Measurement Regularly (e.g., 2-3 times/week) Data Analysis Data Analysis Tumor Measurement->Data Analysis Compare tumor growth between groups

References

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

KL-11743 is a potent, orally bioavailable, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs): GLUT1, GLUT2, GLUT3, and GLUT4. By blocking glucose uptake, this compound disrupts glycolytic metabolism in cancer cells, leading to energy stress and cell death, particularly in tumors with high glucose dependency or specific metabolic vulnerabilities. These application notes provide recommended concentrations and detailed protocols for utilizing this compound in cancer cell line research.

Mechanism of Action

This compound competitively inhibits the class I glucose transporters, with IC50 values of 115 nM, 137 nM, 90 nM, and 68 nM for GLUT1, GLUT2, GLUT3, and GLUT4, respectively[1]. This inhibition of glucose import leads to a cascade of downstream effects, including the suppression of glycolysis, a reduction in lactate (B86563) secretion, and an increase in AMP-activated protein kinase (AMPK) phosphorylation[1]. Consequently, cells experience a metabolic shift towards oxidative phosphorylation. Notably, this compound has shown synergistic effects with electron transport inhibitors and has demonstrated particular efficacy in cancer cells with mutations in the tricarboxylic acid (TCA) cycle, rendering them synthetically lethal to GLUT inhibition[2][3][4]. In some contexts, this compound can also induce disulfidptosis by promoting the formation of disulfide bonds in actin cytoskeletal proteins[1].

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeParameterIC50 / ConcentrationIncubation TimeReference
HT-1080FibrosarcomaGrowth Inhibition677 nM24-72 hours[1]
HT-1080FibrosarcomaGlucose Consumption228 nM24 hours[1][2]
HT-1080FibrosarcomaLactate Secretion234 nM24 hours[1][2]
HT-1080Fibrosarcoma2-Deoxyglucose (2DG) Transport87 nMNot Specified[1][2]
HT-1080FibrosarcomaGlycolytic ATP Production (in oligomycin-treated cells)127 nMNot Specified[1][2]
NCI-H226Lung Cancer (SLC7A11-high)Induction of Cell DeathEffective concentrations in the μM rangeNot Specified[1]
UMRC6Renal Cancer (SLC7A11-high)Induction of Cell DeathEffective concentrations in the μM rangeNot Specified[1]
786-ORenal CancerGlucose Uptake Inhibition2 μMNot Specified[1]
KEAP1-mutantLung CancerGrowth InhibitionMore potent than in KEAP1-WT cellsNot Specified[1]
Leukemia Cell Lines (NB4, THP-1, MOLT-4)Acute Myeloid LeukemiaGlucose Uptake InhibitionDose-dependent inhibition observed up to 500 nM24 hours[5]
UOK-262, UOK-269TCA cycle-deficientATP Depletion & Cell DeathEffective at inducing cell death72 hours[3][6]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is adapted from methods used for HT-1080 fibrosarcoma cells[1].

1. Cell Seeding:

  • Culture HT-1080 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • On the day of treatment, serially dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 39 nM to 10,000 nM)[1].

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

3. Incubation:

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2[1].

4. Viability Assessment:

  • After the incubation period, assess cell viability using a standard method such as the MTT, MTS, or PrestoBlue™ assay, following the manufacturer's instructions.

  • Read the absorbance or fluorescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Glucose Uptake Assay

This protocol is based on the inhibition of 2-deoxyglucose uptake in HT-1080 cells[1][2].

1. Cell Seeding and Starvation:

  • Seed HT-1080 cells in a 24-well plate and grow to 80-90% confluency.

  • Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Starve the cells in KRH buffer for 1 hour to deplete intracellular glucose.

2. Compound Treatment:

  • Treat the cells with various concentrations of this compound (e.g., 0.001-10 µM) in KRH buffer for 30 minutes[1].

3. Glucose Uptake Measurement:

  • Add 2-deoxy-D-[3H]glucose (or a fluorescent glucose analog like 2-NBDG) to each well and incubate for 10-15 minutes.

  • Stop the uptake by washing the cells three times with ice-cold KRH buffer.

4. Lysis and Quantification:

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Normalize the glucose uptake to the protein concentration in each well.

Protocol 3: Western Blot for AMPK Phosphorylation

This protocol describes the detection of changes in AMPK phosphorylation in response to this compound treatment in HT-1080 cells[1].

1. Cell Treatment and Lysis:

  • Seed HT-1080 cells in a 6-well plate and grow to 80-90% confluency.

  • Treat the cells with this compound (e.g., 0.001-10 µM) for 1 hour[1][3].

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. Electrophoresis and Transfer:

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as actin or GAPDH, to ensure equal protein loading.

Visualizations

KL11743_Mechanism_of_Action KL11743 This compound GLUTs GLUT1, GLUT2, GLUT3, GLUT4 KL11743->GLUTs Glucose_Uptake Glucose Uptake GLUTs->Glucose_Uptake mediates Glycolysis Glycolysis Glucose_Uptake->Glycolysis Lactate Lactate Secretion Glycolysis->Lactate ATP_Glycolytic Glycolytic ATP Production Glycolysis->ATP_Glycolytic AMPK AMPK Phosphorylation Glycolysis->AMPK depletion of ATP leads to Cell_Death Cell Death / Growth Inhibition ATP_Glycolytic->Cell_Death depletion contributes to OxPhos Oxidative Phosphorylation AMPK->OxPhos activates

Caption: Mechanism of action of this compound.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Adherence (Overnight) seed_cells->adhere prepare_compound Prepare this compound Serial Dilutions adhere->prepare_compound treat_cells Treat Cells with this compound adhere->treat_cells prepare_compound->treat_cells incubate Incubate (24, 48, or 72h) treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for cell viability assay.

References

KL-11743 solubility and solution preparation guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL-11743 is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4)[1][2][3]. It effectively blocks glucose uptake and metabolism, leading to a cascade of cellular effects, including the inhibition of glycolysis, a reduction in NADH pools, and a shift towards oxidative phosphorylation[4][5][6]. These characteristics make this compound a valuable tool for cancer research, particularly in tumors exhibiting metabolic vulnerabilities[4][5][7]. This document provides a comprehensive guide to the solubility of this compound and detailed protocols for its preparation in both in vitro and in vivo experimental settings.

Data Presentation: Solubility Profile

The solubility of this compound in various solvents is crucial for the design and execution of successful experiments. The following table summarizes the available quantitative data.

SolventConcentrationObservationsSource
DMSO100 mg/mL (191.35 mM)Fresh DMSO recommended as moisture can reduce solubility.[8]
DMSO25 mg/mL (47.84 mM)Sonication is recommended to aid dissolution. Warming and heating to 60°C can also be applied.[3][9]
DMSO2 mg/mLClear solution.[10]
Ethanol3 mg/mL (5.74 mM)-[11]
WaterInsoluble-[8][11]
10% DMSO in Corn oil≥ 2.08 mg/mL (3.98 mM)Clear solution.[1][3]
0.5% Methylcellulose/0.25% Tween-80 in Water9.98 mg/mL (19.10 mM)Suspended solution; requires ultrasonic treatment.[3]

Experimental Protocols

In Vitro Solution Preparation (Stock Solution)

For cell-based assays, a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) is typically prepared.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Vortex the solution vigorously to facilitate dissolution.

  • If the compound does not fully dissolve, sonication is recommended to obtain a clear solution[9]. Gentle warming can also be applied.

  • For cell experiments, the final concentration of DMSO in the culture medium should generally not exceed 0.1% to avoid solvent-induced cellular effects. A negative control with the solvent alone should be included in preliminary experiments[9].

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months[1].

In Vivo Formulation and Preparation

The preparation of this compound for animal studies requires specific formulations to ensure appropriate delivery and bioavailability. Two common methods are provided below.

1. Suspension for Oral Administration

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)

  • Sterile tubes

  • Homogenizer or sonicator

Protocol:

  • Weigh the required amount of this compound.

  • Prepare the CMC-Na solution.

  • Add the this compound powder to the CMC-Na solution to achieve the desired final concentration (e.g., ≥5 mg/mL)[8][11].

  • Mix thoroughly using a vortex and then homogenize or sonicate to create a uniform suspension[8].

  • This formulation results in a homogeneous suspension suitable for oral gavage. The mixed solution should be used immediately for optimal results[8].

2. Clear Solution for Injection or Oral Administration

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween 80

  • Sterile water or saline

  • Sterile tubes

Protocol:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL)[8].

  • For a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water (ddH2O), follow these steps for a 1 mL working solution[8][11]: a. Take 50 µL of the 100 mg/mL this compound DMSO stock solution. b. Add 400 µL of PEG300 and mix until the solution is clear. c. Add 50 µL of Tween 80 and mix until clear. d. Add 500 µL of sterile water or saline to bring the total volume to 1 mL.

  • The resulting clear solution should be used immediately[8].

Visualizations

Signaling Pathway of this compound Action

KL11743_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion KL11743 This compound GLUTs GLUT1, GLUT2, GLUT3, GLUT4 KL11743->GLUTs Inhibits Glucose_int Intracellular Glucose GLUTs->Glucose_int Glucose_ext Extracellular Glucose Glucose_ext->GLUTs Transport Glycolysis Glycolysis Glucose_int->Glycolysis ATP_gly Glycolytic ATP Production Glycolysis->ATP_gly NADH NADH Pool Glycolysis->NADH OxPhos Oxidative Phosphorylation NADH->OxPhos Shift towards Aspartate Aspartate Accumulation OxPhos->Aspartate InVivo_Prep_Workflow cluster_stock Stock Solution Preparation cluster_formulation Final Formulation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock Concentrated Stock (e.g., 100 mg/mL) dissolve->stock take_stock Aliquot Stock Solution (50 µL) stock->take_stock add_peg Add PEG300 (400 µL) & Mix take_stock->add_peg add_tween Add Tween 80 (50 µL) & Mix add_peg->add_tween add_water Add ddH2O (500 µL) & Mix add_tween->add_water final_solution Final Clear Solution (for administration) add_water->final_solution

References

Application Notes and Protocols for Designing a Glucose Uptake Assay with KL-11743

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KL-11743 is a potent, orally bioavailable small molecule inhibitor that targets Class I glucose transporters (GLUTs), including GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3] By competitively inhibiting glucose transport, this compound effectively blocks glucose uptake and subsequent glycolysis.[1][2] This characteristic makes it a valuable tool for studying glucose metabolism in various physiological and pathological contexts, particularly in cancer research where aberrant glucose metabolism is a hallmark.[4][5][6] These application notes provide detailed protocols for designing and performing a glucose uptake assay to evaluate the inhibitory effects of this compound.

Principle of the Glucose Uptake Assay

The most common methods for measuring glucose uptake in cultured cells involve the use of a glucose analog that is taken up by glucose transporters but cannot be fully metabolized.[7][8][9] The accumulation of the modified analog inside the cell is then proportional to the rate of glucose uptake. This principle can be applied using various detection methods, including radiolabeled tracers, fluorescent probes, and colorimetric or luminescent enzymatic assays.

Key Glucose Analogs:

  • 2-Deoxy-D-glucose (2-DG): A glucose analog that is transported into the cell and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P).[7][8] 2-DG6P cannot be further metabolized and accumulates intracellularly.

  • 3-O-Methyl-D-glucose (3-OMG): This analog is transported into the cell but is not a substrate for hexokinase, meaning it is not phosphorylated and can equilibrate across the cell membrane.[9][10]

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG): A fluorescently labeled glucose analog that can be visualized and quantified using fluorescence microscopy, flow cytometry, or a microplate reader.[11][12][13][14]

Data Presentation

The quantitative data generated from the glucose uptake assays should be summarized in clearly structured tables for easy comparison of the effects of different concentrations of this compound.

Table 1: Inhibitory Effect of this compound on Glucose Uptake

This compound Concentration (nM)Glucose Uptake (Normalized to Control)Standard Deviation
0 (Vehicle Control)1.000.12
100.850.10
500.620.08
1000.450.06
2500.210.04
5000.100.03

Table 2: IC50 Values of this compound for Glucose Transporters

Glucose TransporterCell LineIC50 (nM)Reference
GLUT1HT-1080115[2][15]
GLUT2-137[2][15]
GLUT3-90[2][15]
GLUT4-68[2]

Experimental Protocols

Here, we provide detailed methodologies for three common types of glucose uptake assays that can be adapted to study the effects of this compound.

Protocol 1: Radiolabeled 2-Deoxy-D-[³H]-glucose Uptake Assay

This is a highly sensitive and traditional method for measuring glucose uptake.[9]

Materials:

  • Cell line of interest (e.g., HT-1080 fibrosarcoma cells)[1][16]

  • Complete culture medium

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)

  • This compound

  • 2-Deoxy-D-[³H]-glucose (radiolabeled 2-DG)

  • Unlabeled 2-Deoxy-D-glucose (cold 2-DG)

  • Phloretin or Cytochalasin B (as a glucose transport inhibitor control)

  • Insulin (optional, for studying insulin-stimulated glucose uptake)

  • Cell lysis buffer (e.g., 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well or 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Treatment:

    • On the day of the assay, wash the cells twice with warm KRH buffer.

    • Pre-incubate the cells with KRH buffer for 30-60 minutes to deplete intracellular glucose stores.

    • Add KRH buffer containing various concentrations of this compound or vehicle control (e.g., DMSO) and incubate for the desired time (e.g., 1 hour). Include a positive control with a known glucose uptake inhibitor like phloretin.

  • Glucose Uptake:

    • Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]-glucose (e.g., 0.5 µCi/mL) and a low concentration of unlabeled 2-DG (e.g., 10 µM).

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The optimal time should be determined empirically to ensure linear uptake.

  • Termination of Uptake:

    • Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer containing a high concentration of unlabeled glucose or a glucose transport inhibitor.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle agitation.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration of each well (determined by a BCA or Bradford assay).

    • Calculate the percentage of glucose uptake inhibition for each this compound concentration relative to the vehicle control.

Protocol 2: Fluorescent 2-NBDG Glucose Uptake Assay

This method offers a non-radioactive alternative and allows for analysis by fluorescence microscopy, flow cytometry, or a plate reader.[11][12][13]

Materials:

  • Cell line of interest

  • Complete culture medium

  • Glucose-free culture medium

  • This compound

  • 2-NBDG (fluorescent glucose analog)[11][13]

  • Propidium Iodide (PI) for viability staining (for flow cytometry)

  • 96-well black, clear-bottom tissue culture plates (for plate reader or microscopy) or 6-well plates (for flow cytometry)

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in the appropriate plate format.

  • Cell Treatment:

    • Wash cells with glucose-free medium.

    • Pre-incubate cells in glucose-free medium for 1 hour.[12]

    • Treat cells with various concentrations of this compound or vehicle control in glucose-free medium for the desired duration.

  • Glucose Uptake:

    • Add 2-NBDG to the medium at a final concentration of 50-150 µg/mL and incubate for 15-60 minutes at 37°C.[11][13] The optimal concentration and time should be determined for each cell line.

  • Termination and Washing:

    • Stop the uptake by removing the 2-NBDG containing medium and washing the cells twice with ice-cold PBS.[12]

  • Analysis:

    • Plate Reader: Add assay buffer to the wells and measure the fluorescence (Excitation/Emission ≈ 485/535 nm).[11]

    • Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the fluorescence in the appropriate channel (e.g., FITC).[12][17] PI can be added to exclude dead cells.

    • Microscopy: Visualize and capture images of the cells to observe the cellular localization of 2-NBDG uptake.

  • Data Analysis:

    • Quantify the mean fluorescence intensity (MFI) for each condition.

    • Calculate the percentage of glucose uptake inhibition relative to the vehicle control.

Protocol 3: Colorimetric/Luminescent Glucose Uptake Assay

Commercially available kits provide a convenient and high-throughput method for measuring 2-DG uptake without radioactivity.[7][18][19][20] These assays are based on the enzymatic detection of the accumulated 2-DG6P.

Materials:

  • Commercially available Glucose Uptake Assay Kit (e.g., from Abcam, Promega, or AAT Bioquest).[7][18][19]

  • Cell line of interest

  • This compound

  • 96-well tissue culture plates

  • Microplate reader (absorbance or luminescence, depending on the kit)

Procedure:

  • Follow the Manufacturer's Protocol: The specific steps will vary depending on the kit, but the general workflow is as follows:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate.

    • Wash and starve cells in a glucose-free buffer.

    • Treat cells with different concentrations of this compound.

  • 2-DG Uptake:

    • Add 2-DG to the wells and incubate for a specified time.

  • Cell Lysis and Detection:

    • Lyse the cells to release the accumulated 2-DG6P.

    • Add the detection reagents, which typically involve an enzymatic reaction that generates a colored or luminescent product in proportion to the amount of 2-DG6P.

  • Measurement:

    • Read the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background reading and calculate the amount of glucose uptake based on a standard curve if applicable.

    • Determine the percentage of inhibition for each this compound concentration.

Signaling Pathways and Visualization

This compound's inhibition of glucose uptake can impact major cellular signaling pathways that regulate glucose metabolism.

Insulin Signaling Pathway

Insulin binding to its receptor triggers a cascade that leads to the translocation of GLUT4 to the cell membrane, thereby increasing glucose uptake.[21][22][23][24][25] this compound directly inhibits the function of these translocated GLUT4 transporters.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles Promotes Translocation GLUT4_Membrane GLUT4 at Plasma Membrane GLUT4_Vesicles->GLUT4_Membrane Glucose_Uptake Glucose Uptake GLUT4_Membrane->Glucose_Uptake Glucose Glucose Glucose->GLUT4_Membrane Transport KL11743 This compound KL11743->GLUT4_Membrane Inhibits

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake, and its inhibition by this compound.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a cellular energy sensor.[26][27][28] Under conditions of low energy (high AMP/ATP ratio), such as during exercise or metabolic stress, AMPK is activated and promotes glucose uptake to restore cellular ATP levels.[26][29][30] this compound-induced glucose deprivation can lead to AMPK activation as a compensatory response.[2]

AMPK_Signaling_Pathway Low_Energy Low Energy Status (High AMP/ATP) LKB1 LKB1 Low_Energy->LKB1 AMPK AMPK LKB1->AMPK Activates TBC1D1_AS160 TBC1D1/AS160 AMPK->TBC1D1_AS160 Inhibits GLUT4_Vesicles GLUT4 Vesicles AMPK->GLUT4_Vesicles Promotes Translocation TBC1D1_AS160->GLUT4_Vesicles Inhibits Translocation GLUT4_Membrane GLUT4 at Plasma Membrane GLUT4_Vesicles->GLUT4_Membrane Glucose_Uptake Glucose Uptake GLUT4_Membrane->Glucose_Uptake KL11743 This compound KL11743->Glucose_Uptake Inhibits Glucose_Deprivation Glucose Deprivation KL11743->Glucose_Deprivation Glucose_Deprivation->Low_Energy Leads to

Caption: AMPK signaling pathway for glucose uptake and the feedback loop induced by this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a glucose uptake assay designed to test the effect of this compound.

Experimental_Workflow Start Start: Seed Cells Wash_Starve Wash and Starve Cells (Glucose-Free Medium) Start->Wash_Starve Treat Treat with this compound or Vehicle Control Wash_Starve->Treat Add_Analog Add Glucose Analog (e.g., 2-DG, 2-NBDG) Treat->Add_Analog Incubate Incubate for Uptake Add_Analog->Incubate Stop_Wash Stop Uptake and Wash Incubate->Stop_Wash Lyse_Detect Lyse Cells and Detect Signal Stop_Wash->Lyse_Detect Analyze Analyze Data Lyse_Detect->Analyze End End: Determine IC50 Analyze->End

Caption: General experimental workflow for a glucose uptake assay with this compound.

References

Application Notes and Protocols: The Use of KL-11743 in the HT-1080 Fibrosarcoma Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of KL-11743, a potent glucose transporter inhibitor, in studies involving the HT-1080 human fibrosarcoma cell line. This document outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro experiments.

Introduction to this compound and the HT-1080 Cell Line

This compound is a powerful, orally active, and glucose-competitive inhibitor of class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4).[1][2] By specifically blocking glucose metabolism, this compound can induce cell death and has been shown to synergize with electron transport inhibitors.[1] A notable mechanism of action is the induction of disulfide bond formation in actin cytoskeletal proteins, leading to a form of cell death known as disulfidptosis.[1]

The HT-1080 cell line, derived from a human fibrosarcoma, is a widely used model in cancer research.[3][4] These cells are characterized by their epithelial-like morphology, adherent growth, and the presence of an activated N-ras oncogene.[5][6] HT-1080 cells are known for their high invasive potential, partly due to their production of matrix metalloproteinases (MMPs), making them a suitable model for studying tumor invasion and metastasis.[4][7]

Data Presentation

The following tables summarize the quantitative data reported for the effects of this compound on the HT-1080 fibrosarcoma cell line.

Table 1: IC50 Values of this compound in HT-1080 Cells

ParameterIC50 Value (nM)Reference
Cell Growth Inhibition677[1]
Glucose Consumption228[1][8]
Lactate Secretion234[1][8]
2-Deoxyglucose (2DG) Transport87[1][8]
Glycolytic ATP Production (in oligomycin-treated cells)127[1][8]

Table 2: IC50 Values of this compound for Class I Glucose Transporters

TransporterIC50 Value (nM)Reference
GLUT1115[1][2]
GLUT2137[1][2]
GLUT390[1][2]
GLUT468[1]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its evaluation in HT-1080 cells.

KL11743_Signaling_Pathway This compound Mechanism of Action cluster_cell HT-1080 Cell This compound This compound GLUTs GLUT1/2/3/4 This compound->GLUTs inhibition Glycolysis Glycolysis GLUTs->Glycolysis Glucose Glucose Glucose->GLUTs uptake ATP_Production Glycolytic ATP Production Glycolysis->ATP_Production Metabolic_Stress Metabolic Stress ( NADH,  Aspartate) Glycolysis->Metabolic_Stress Cell_Death Cell Death ATP_Production->Cell_Death depletion leads to Disulfidptosis Disulfidptosis Metabolic_Stress->Disulfidptosis Disulfidptosis->Cell_Death

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow Experimental Workflow for this compound in HT-1080 Cells Start Start HT1080_Culture HT-1080 Cell Culture Start->HT1080_Culture Compound_Prep Prepare this compound Stock Solution HT1080_Culture->Compound_Prep Treatment Treat HT-1080 cells with this compound Compound_Prep->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: HT-1080 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the HT-1080 cell line.

Materials:

  • HT-1080 cell line (e.g., ATCC® CCL-121™)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Thawing Cells:

    • Quickly thaw a cryovial of HT-1080 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate.[5]

  • Maintaining Cultures:

    • Observe the cells daily for confluence and morphology.

    • Change the medium every 2-3 days.[5]

  • Passaging Cells:

    • When cells reach 80-90% confluence, aspirate the medium and wash the cell monolayer with PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.

    • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

    • Collect the cell suspension and centrifuge at 125 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at a recommended split ratio of 1:4 to 1:8.[4][5]

Protocol 2: Preparation of this compound Stock and Working Solutions

Materials:

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.[9] Sonication may be required to fully dissolve the compound.[9]

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a vial of the stock solution.

    • Prepare working solutions by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).[1]

    • Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Protocol 3: Cytotoxicity Assay using MTT

This protocol determines the effect of this compound on the viability of HT-1080 cells.

Materials:

  • HT-1080 cells

  • This compound working solutions

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HT-1080 cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control) to the wells.

    • Incubate for 24, 48, or 72 hours.[1]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 5-10 minutes.[10]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • HT-1080 cells

  • This compound working solutions

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed HT-1080 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for 24 or 48 hours.[11][12]

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Protocol 5: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol determines the effect of this compound on the cell cycle distribution of HT-1080 cells.

Materials:

  • HT-1080 cells

  • This compound working solutions

  • 6-well plates

  • 70% ethanol (B145695) (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed HT-1080 cells in 6-well plates and treat with this compound for a specified duration (e.g., 24 hours).

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for KL-11743 in Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of KL-11743, a potent, orally bioavailable, and glucose-competitive inhibitor of Class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4), for leukemia research. Detailed protocols for key experiments are provided to facilitate the investigation of its mechanism of action and therapeutic potential.

Introduction

Leukemia cells, particularly those of acute myeloid leukemia (AML), often exhibit a high rate of glycolysis, a metabolic state known as the Warburg effect. This dependency on glucose presents a potential therapeutic vulnerability. This compound is a small molecule inhibitor that targets the primary glucose transporters, thereby blocking glucose uptake and disrupting the metabolic engine of cancer cells. Preclinical studies have demonstrated that while this compound effectively inhibits glycolysis in leukemia cells, it does not typically induce cell death as a single agent. Instead, it triggers a metabolic shift, forcing cells to rely on mitochondrial oxidative phosphorylation (OXPHOS) for survival. This induced dependency on OXPHOS creates a synthetic lethal opportunity when this compound is combined with mitochondrial inhibitors.[1][2][3]

Mechanism of Action

This compound competitively inhibits the Class I glucose transporters, leading to a significant reduction in glucose uptake by leukemia cells. This action results in the suppression of glycolysis and a subsequent compensatory increase in mitochondrial respiration, particularly through enhanced Complex I function.[1][2] This metabolic reprogramming is a key aspect of its anti-leukemic potential, creating a specific vulnerability that can be exploited with combination therapies. In some cancer cell models, this compound has been shown to synergize with electron transport inhibitors to induce cell death.[3]

Visualizing the Mechanism of Action of this compound

KL-11743_Mechanism_of_Action cluster_cell Leukemia Cell cluster_glycolysis Glycolysis cluster_oxphos Mitochondrial Respiration (OXPHOS) GLUT GLUT1/3 Glucose Glucose GLUT->Glucose Glucose->GLUT Transport Glycolysis_Intermediates Glycolytic Intermediates Glucose->Glycolysis_Intermediates KL11743 This compound KL11743->GLUT Inhibits KL11743->Glycolysis_Intermediates Reduces ETC Electron Transport Chain KL11743->ETC Upregulates Pyruvate Pyruvate ATP_gly ATP Pyruvate->ATP_gly Pyruvate->ETC Glycolysis_Intermediates->Pyruvate ATP_ox ATP ETC->ATP_ox Increased Respiration Apoptosis Apoptosis ETC->Apoptosis Leads to Mito_Inhibitor Mitochondrial Inhibitor Mito_Inhibitor->ETC Inhibits Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed Leukemia Cells (96-well plate) treat Treat with this compound (or DMSO) start->treat incubate Incubate (24-72 hours) treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent lyse Lyse Cells (Orbital Shaker) add_reagent->lyse stabilize Stabilize Signal (10 min RT) lyse->stabilize read Measure Luminescence stabilize->read analyze Analyze Data (% Viability) read->analyze Combination_Therapy_Logic cluster_logic Combination Therapy Rationale KL11743 This compound Treatment Inhibit_Glycolysis Inhibition of Glycolysis KL11743->Inhibit_Glycolysis Increase_OXPHOS Increased Reliance on OXPHOS Inhibit_Glycolysis->Increase_OXPHOS Synergistic_Cell_Death Synergistic Leukemia Cell Death Increase_OXPHOS->Synergistic_Cell_Death Mito_Inhibitor Mitochondrial Inhibitor (e.g., Complex I inhibitor) Inhibit_OXPHOS Inhibition of OXPHOS Mito_Inhibitor->Inhibit_OXPHOS Inhibit_OXPHOS->Synergistic_Cell_Death

References

Application Notes and Protocols for Oral Administration of KL-11743 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the oral administration of the glucose transporter inhibitor, KL-11743, to mice. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Introduction to this compound

This compound is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs), including GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] By blocking glucose transport into cells, this compound disrupts glucose metabolism, leading to a rapid increase in the phosphorylation of AMPK and acetyl-coenzyme A carboxylase.[1] This mechanism of action makes it a compound of interest for cancer research, particularly in tumors that exhibit a high degree of glucose dependence.[3][4][5] Studies have shown that this compound can synergize with electron transport inhibitors to induce cell death and can also induce disulfidptosis by promoting the formation of disulfide bonds in actin cytoskeletal proteins.[1] In vivo studies in mice have demonstrated that oral administration of this compound can significantly elevate blood glucose levels and delay glucose clearance.[1][6][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from preclinical studies in mice.

ParameterValueSpeciesAdministration RouteSource
IC50 (GLUT1) 115 nMIn vitroN/A[1]
IC50 (GLUT2) 137 nMIn vitroN/A[1]
IC50 (GLUT3) 90 nMIn vitroN/A[1]
IC50 (GLUT4) 68 nMIn vitroN/A[1]
Oral Bioavailability (F%) 15% - 30%MiceOral (p.o.)[6][7]
Half-life (t1/2) 1.45 - 4.75 hoursMiceOral (p.o.) & IV[1][6]
Time to Max. Concentration (Tmax) 2 - 3 hoursMiceOral (p.o.)[6]
Effective Oral Dose 30 - 100 mg/kgMiceOral (p.o.)[1][6][7]

Experimental Protocols

This section details the protocol for the preparation and oral administration of this compound to mice via oral gavage.

3.1. Materials

  • This compound powder

  • Vehicle solution (see preparation below)

  • Sterile water for injection or phosphate-buffered saline (PBS)

  • Animal scale

  • Appropriately sized gavage needles (e.g., 20-24 gauge, 1-1.5 inches long with a rounded tip for adult mice)[8]

  • Syringes (1 mL or 3 mL)

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

3.2. Vehicle Preparation

The choice of vehicle is critical for ensuring the solubility and stability of this compound. Based on available information, a common vehicle formulation for oral administration of similar compounds can be prepared as follows.[2]

Vehicle Formulation (Example):

  • 5% DMSO: Dissolve the required amount of this compound in Dimethyl sulfoxide (B87167) (DMSO). For normal mice, the final concentration of DMSO should be kept below 10%.[9]

  • 40% PEG300: Add Polyethylene glycol 300.

  • 5% Tween 80: Add Polysorbate 80.

  • 50% Sterile Water or Saline: Add sterile water or saline to the final volume.

Note: The components should be mixed thoroughly until a clear solution is obtained. The mixed solution should be used immediately.

Another suggested vehicle is corn oil. To prepare, add a clarified DMSO stock solution of this compound to corn oil and mix evenly.[2]

3.3. Dose Calculation and Preparation

  • Weigh the mouse to determine the accurate body weight.

  • Calculate the required dose based on the experimental design (e.g., 30 mg/kg, 100 mg/kg).

  • Calculate the volume to administer. The maximum recommended dosing volume for oral gavage in mice is 10 mL/kg, although smaller volumes (e.g., 5 mL/kg) are often preferred to minimize the risk of reflux and aspiration.[10] For a 25g mouse, a 10 mL/kg volume would be 0.25 mL.

  • Prepare the dosing solution by dissolving the calculated amount of this compound in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous before administration.

3.4. Oral Gavage Procedure

Oral gavage should only be performed by trained personnel to minimize stress and potential injury to the animal.[10][11]

  • Restrain the mouse: Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders and neck. This should immobilize the head and align the esophagus and stomach for easier passage of the gavage needle.[8][12]

  • Measure the insertion depth: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion length to reach the stomach without causing perforation.[13] This point can be marked on the needle.

  • Insert the gavage needle: Gently insert the needle into the mouth, passing it along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and reinsert.[12][13]

  • Administer the compound: Once the needle is correctly positioned in the stomach, administer the calculated volume of the this compound solution slowly and steadily.[11][12]

  • Withdraw the needle: After administration, withdraw the needle gently and straight out.

  • Monitor the animal: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.[11][12]

Visualizations

4.1. Signaling Pathway of this compound Action

KL11743_Signaling_Pathway KL11743 This compound GLUTs GLUT1, GLUT2, GLUT3, GLUT4 KL11743->GLUTs Inhibits Glucose_Uptake Glucose Uptake GLUTs->Glucose_Uptake Glycolysis Glycolysis Glucose_Uptake->Glycolysis AMPK_Activation AMPK Activation Glucose_Uptake->AMPK_Activation Reduced ATP_Production Glycolytic ATP Production Glycolysis->ATP_Production Cell_Metabolism Altered Cell Metabolism ATP_Production->Cell_Metabolism AMPK_Activation->Cell_Metabolism

Caption: Mechanism of action of this compound.

4.2. Experimental Workflow for Oral Administration

Oral_Administration_Workflow Animal_Acclimatization 1. Animal Acclimatization Dose_Preparation 2. Dose Preparation (this compound in Vehicle) Animal_Acclimatization->Dose_Preparation Animal_Weighing 3. Animal Weighing & Dose Calculation Dose_Preparation->Animal_Weighing Oral_Gavage 4. Oral Gavage Administration Animal_Weighing->Oral_Gavage Post_Admin_Monitoring 5. Post-Administration Monitoring Oral_Gavage->Post_Admin_Monitoring Data_Collection 6. Data Collection (e.g., PK, PD, Efficacy) Post_Admin_Monitoring->Data_Collection

References

Application Notes and Protocols for Western Blot Analysis of GLUT1 Expression Following KL-11743 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glucose transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a crucial membrane protein responsible for facilitating the transport of glucose across the plasma membrane of a majority of mammalian cells. It plays a vital role in maintaining basal glucose uptake necessary for cellular respiration. In various pathological states, particularly in cancer, GLUT1 expression is significantly upregulated to meet the heightened metabolic demands of rapidly proliferating cells. This dependency positions GLUT1 as an attractive therapeutic target.

KL-11743 is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters, with inhibitory concentrations in the nanomolar range for GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3][4] By blocking glucose metabolism, this compound can synergize with electron transport inhibitors to induce cell death.[1][4] While the primary mechanism of this compound is the inhibition of glucose transport, the cellular response to this inhibition can be multifaceted. Cells might adapt to the reduced glucose uptake by upregulating the expression of the GLUT1 transporter itself in a compensatory feedback loop. Therefore, it is imperative to analyze not only the effect of this compound on GLUT1 activity but also its impact on total GLUT1 protein expression.

These application notes provide a detailed protocol for conducting Western blot analysis to quantitatively assess GLUT1 protein expression in cell lysates after treatment with this compound.

Data Presentation

The following table is a template for summarizing quantitative data from the Western blot analysis, allowing for a clear comparison of GLUT1 expression levels across different treatment conditions.

Table 1: Quantitation of GLUT1 Protein Expression Following this compound Treatment

Treatment GroupThis compound Concentration (µM)GLUT1 Band Intensity (Arbitrary Units)Loading Control (e.g., β-Actin) Band Intensity (Arbitrary Units)Normalized GLUT1 Expression (GLUT1/Loading Control)Fold Change vs. Vehicle Control
Vehicle Control0 (DMSO)1.0
This compound0.1
This compound0.5
This compound1.0
This compound5.0
This compound10.0

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HT-1080, HeLa, or another cell line with known GLUT1 expression) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µM).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control group treated with the same final concentration of DMSO as the highest drug treatment.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to assess both acute and chronic effects on GLUT1 expression.

II. Protein Extraction
  • Cell Lysis: After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.

III. Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.

IV. Western Blotting
  • Sample Preparation: Based on the protein concentration, dilute the lysates with Laemmli sample buffer. Note: For GLUT1, a multi-pass membrane protein, it is often recommended not to boil the samples as high temperatures can cause aggregation, which may impede proper migration into the gel.[5]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of a 10% SDS-polyacrylamide gel. Also, load a pre-stained protein ladder to monitor protein separation.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Ponceau S Staining: Briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm a successful transfer. Destain with deionized water.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GLUT1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step (as in step 8) to remove unbound secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The actual detected molecular weight of GLUT1 is typically around 40-60 kDa, which can appear as multiple bands due to glycosylation modifications.[5]

  • Stripping and Re-probing (for Loading Control): After imaging for GLUT1, the membrane can be stripped using a mild stripping buffer and re-probed for a loading control protein, such as β-actin or GAPDH, by repeating the antibody incubation and detection steps.

V. Data Analysis
  • Densitometry: Quantify the band intensities for GLUT1 and the loading control in each lane using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the GLUT1 band intensity for each sample to the intensity of its corresponding loading control band.

  • Fold Change Calculation: Express the normalized GLUT1 expression for each this compound-treated sample as a fold change relative to the vehicle-treated control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Signaling Glucose Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Transport KL11743 KL11743 KL11743->GLUT1 Inhibition Glycolysis Glycolysis GLUT1->Glycolysis Glucose Supply PI3K_Akt PI3K/Akt Pathway (Hypothesized) Glycolysis->PI3K_Akt Feedback Loop (Hypothesized) GLUT1_Expression GLUT1 Gene Expression PI3K_Akt->GLUT1_Expression Upregulation (Hypothesized) GLUT1_Expression->GLUT1

Caption: Hypothesized signaling pathway of this compound action and potential cellular response.

G Cell_Culture 1. Cell Culture & this compound Treatment Protein_Extraction 2. Protein Extraction (Lysis) Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-GLUT1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of GLUT1 expression.

References

Troubleshooting & Optimization

KL-11743 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered with KL-11743 in aqueous solutions. The following frequently asked questions (FAQs) and troubleshooting advice are designed to facilitate the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. Its solubility in common organic solvents is significantly higher. Below is a summary of its solubility in various solvents as reported by different suppliers.

SolventSolubilitySource
DMSO≥ 100 mg/mL (191.35 mM)Selleck Chemicals[1]
DMSO25 mg/mL (47.84 mM) (Sonication needed)TargetMol[2]
DMSO2 mg/mLSigma-Aldrich[3][4]
Ethanol~3 mg/mLSelleck Chemicals[1]
WaterInsolubleSelleck Chemicals[1]

Note: Solubility can be affected by factors such as temperature, pH, and the purity of the compound. It is recommended to use fresh, high-purity solvents. For DMSO, moisture-absorbing properties can reduce the solubility of the compound; therefore, using a fresh, anhydrous grade is advised[1].

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What can I do?

A2: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to address this:

  • Decrease the Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 0.1% for most cell-based assays[2]. A higher concentration of DMSO, while improving the solubility of this compound, may introduce solvent-induced artifacts in your experiment.

  • Use a Surfactant or Co-solvent: Incorporating a biocompatible surfactant such as Tween 80 or a co-solvent like PEG300 can help to maintain the solubility of this compound in aqueous solutions.

  • Sonication: Gentle sonication can aid in the dissolution of the compound when preparing the stock solution and upon dilution into the aqueous buffer[2]. However, prolonged or high-energy sonication should be avoided as it may degrade the compound.

Troubleshooting Experimental Workflows

To assist with the preparation of this compound for experimental use, the following diagrams illustrate recommended workflows for preparing solutions for in vitro and in vivo studies.

InVitro_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting KL11743 This compound Powder Stock High Concentration Stock (e.g., 100 mg/mL) KL11743->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock WorkingSolution Final Working Solution (DMSO < 0.1%) Stock->WorkingSolution Dilute AqueousBuffer Aqueous Buffer (e.g., PBS, Media) AqueousBuffer->WorkingSolution Precipitation Precipitation Observed WorkingSolution->Precipitation If Sonication Gentle Sonication Precipitation->Sonication Surfactant Add Surfactant (e.g., Tween 80) Precipitation->Surfactant

Workflow for preparing this compound solutions for in vitro experiments.

Experimental Protocols for In Vivo Formulations

For researchers conducting in vivo studies, preparing a stable and homogenous formulation is critical for accurate and reproducible results. This compound is orally active and has been used in mice and rats[5][6]. Below are detailed protocols for preparing formulations suitable for oral administration.

Protocol 1: Carboxymethylcellulose (CMC)-Na Suspension

This protocol is suitable for creating a homogenous suspension of this compound.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)

Procedure:

  • Weigh the required amount of this compound powder.

  • Add the this compound powder to the appropriate volume of CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL)[7].

  • Mix the solution thoroughly using a vortex mixer or other appropriate method until a homogenous suspension is achieved.

  • This formulation should be prepared fresh before each use.

Protocol 2: Formulation with PEG300 and Tween 80

This protocol aims to create a clear solution, which may be preferable for certain applications.

Materials:

  • This compound DMSO stock solution (e.g., 100 mg/mL)

  • PEG300

  • Tween 80

  • Sterile deionized water (ddH₂O)

Procedure (for 1 mL final volume): [7]

  • Start with 50 µL of a 100 mg/mL clarified this compound stock solution in DMSO.

  • Add 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween 80 and mix until the solution is clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • The mixed solution should be used immediately for optimal results[7].

Protocol 3: Corn Oil Suspension

This protocol is another option for creating a suspension for oral administration.

Materials:

  • This compound DMSO stock solution (e.g., 3 mg/mL)

  • Corn oil

Procedure (for 1 mL final volume): [7]

  • Start with 50 µL of a 3 mg/mL clear this compound stock solution in DMSO.

  • Add 950 µL of corn oil.

  • Mix thoroughly until a uniform suspension is achieved.

  • This mixed solution should be used immediately for optimal results[7].

InVivo_Formulation cluster_start Starting Material cluster_options Formulation Options cluster_end Final Formulation KL11743_powder This compound Powder CMC_Na CMC-Na Suspension KL11743_powder->CMC_Na KL11743_dmso This compound in DMSO PEG_Tween PEG300/Tween 80 Solution KL11743_dmso->PEG_Tween Corn_Oil Corn Oil Suspension KL11743_dmso->Corn_Oil Oral_Admin Homogenous Suspension/Solution for Oral Administration CMC_Na->Oral_Admin PEG_Tween->Oral_Admin Corn_Oil->Oral_Admin

Decision tree for selecting an appropriate in vivo formulation for this compound.

Biological Context: this compound Signaling Pathway

Understanding the mechanism of action of this compound can provide context for its experimental use. This compound is a potent and competitive inhibitor of class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4)[5][6]. By blocking glucose uptake, it disrupts cellular metabolism.

Signaling_Pathway KL11743 This compound GLUT GLUT1/2/3/4 KL11743->GLUT Inhibits Glucose_Uptake Glucose Uptake GLUT->Glucose_Uptake Glucose Glucose Glucose->GLUT Transport Glycolysis Glycolysis Glucose_Uptake->Glycolysis ATP_Production Glycolytic ATP Production Glycolysis->ATP_Production Cell_Death Cell Death ATP_Production->Cell_Death Inhibition leads to

Simplified diagram of this compound's mechanism of action as a GLUT inhibitor.

This inhibition of glucose metabolism can lead to cell death, particularly in cancer cells that are highly dependent on glycolysis[5]. This compound has been shown to synergize with electron transport inhibitors to induce cell death[5].

For further assistance, please consult the safety data sheet (SDS) and certificate of analysis (COA) provided by your supplier.

References

Technical Support Center: Optimizing KL-11743 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of KL-11743 for in vivo experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs), including GLUT1, GLUT2, GLUT3, and GLUT4.[1] By blocking these transporters, this compound specifically inhibits glucose metabolism within cells.[1] This leads to a rapid decrease in intracellular glucose levels, a collapse in NADH pools, and a significant accumulation of aspartate, indicating a metabolic shift towards oxidative phosphorylation.[2][3] In cancer cells that are highly dependent on glycolysis (the Warburg effect), this inhibition of glucose uptake can lead to energetic stress and cell death.[4][5]

Q2: What are the recommended starting doses for in vivo studies with this compound?

A2: Based on published preclinical studies, starting doses for this compound in mice can range from 30 to 100 mg/kg for oral (p.o.) administration and around 100 mg/kg for intraperitoneal (i.p.) injection.[1][6] For oral glucose tolerance tests, single doses of 30 or 100 mg/kg have been shown to be effective.[6] In xenograft tumor models, a common dosing regimen is 100 mg/kg administered daily or every two days.[1][6]

Q3: How should this compound be formulated for in vivo administration?

A3: this compound is soluble in DMSO.[3] For in vivo use, a stock solution in DMSO can be further diluted with vehicles like corn oil or a mixture of PEG300, Tween 80, and saline.[7] It is crucial to ensure the final concentration of DMSO is low (typically below 10% for normal mice and below 2% for sensitive strains) to avoid solvent toxicity.[3] A common formulation for oral administration is a suspension in carboxymethylcellulose sodium (CMC-Na).[7] Always prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q4: What is the pharmacokinetic profile of this compound in preclinical models?

A4: this compound exhibits moderate oral bioavailability, ranging from 15% to 30% in mice and rats.[6][8] It shows a dose-linear plasma exposure profile.[6][8] The half-life of the compound is between 1.45 and 4.75 hours in mice and 2.04 to 5.38 hours in rats.[6][8] Peak plasma concentrations are typically reached 2 to 3 hours after oral administration.[8] Importantly, brain exposure to this compound is limited.[8]

Data Summary

In Vitro Potency of this compound
TargetIC50 (nM)Assay Condition
GLUT1115TiterGlo assay[7]
GLUT2137TiterGlo assay[7]
GLUT390TiterGlo assay[7]
GLUT468Not specified[9]
Glucose Consumption (HT-1080 cells)22824-hour treatment[6]
Lactate Production (HT-1080 cells)23424-hour treatment[6]
2-Deoxyglucose Uptake (HT-1080 cells)87Not specified[6]
Glycolytic ATP Production (HT-1080 cells)127Oligomycin-treated cells[6]
In Vivo Pharmacokinetic Parameters of this compound
SpeciesParameterValueAdministration Route
MiceOral Bioavailability (F)15-30%p.o.[6][8]
RatsOral Bioavailability (F)15-30%p.o.[6][8]
MiceHalf-life (t1/2)1.45 - 4.75 hoursi.v., i.p., p.o.[1][8]
RatsHalf-life (t1/2)2.04 - 5.38 hoursi.v., p.o.[1][8]
Mice & RatsTime to Max. Concentration (tmax)2 - 3 hoursp.o.[8]

Experimental Protocols

Protocol 1: Xenograft Tumor Model Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

1. Cell Culture and Implantation:

  • Culture a suitable cancer cell line (e.g., NCI-H226, a SLC7A11-high line) under standard conditions.
  • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
  • Monitor tumor growth regularly using calipers.

2. Animal Grouping and Treatment:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
  • Vehicle Control Group: Administer the vehicle used for this compound formulation.
  • This compound Treatment Group: Administer this compound at the desired dose and frequency (e.g., 100 mg/kg, i.p., every two days for 5 weeks).[1]

3. Monitoring and Endpoints:

  • Measure tumor volume and body weight regularly (e.g., twice a week).
  • Monitor the general health and behavior of the animals daily.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Protocol 2: Oral Glucose Tolerance Test (OGTT)

This protocol describes how to assess the in vivo activity of this compound on glucose metabolism.

1. Animal Preparation:

  • Fast mice overnight (approximately 12-16 hours) with free access to water.

2. Baseline Measurement and Treatment:

  • Record the initial body weight of each mouse.
  • Collect a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose levels.
  • Administer this compound orally (p.o.) at the desired dose (e.g., 30 or 100 mg/kg) or the vehicle control.[6] The compound should be administered 120 minutes prior to the glucose challenge.[6]

3. Glucose Challenge and Blood Sampling:

  • Administer a glucose solution (e.g., 5 g/kg body weight) orally to each mouse.[6]
  • Collect blood samples at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
  • Measure blood glucose levels for each sample.

4. Data Analysis:

  • Plot the blood glucose concentration over time for each group.
  • Calculate the area under the curve (AUC) to quantify the glucose clearance.

Visualizations

KL11743_Signaling_Pathway This compound Mechanism of Action KL11743 This compound GLUTs GLUT1/2/3/4 (Glucose Transporters) KL11743->GLUTs Glucose_uptake Glucose Uptake GLUTs->Glucose_uptake Mediates Glycolysis Glycolysis Glucose_uptake->Glycolysis Cell_Death Energetic Stress & Cell Death ATP_prod Glycolytic ATP Production Glycolysis->ATP_prod NADH_prod NADH Production Glycolysis->NADH_prod OxPhos Oxidative Phosphorylation NADH_prod->OxPhos Xenograft_Workflow Xenograft Experiment Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. Treatment (Vehicle vs. This compound) randomization->treatment monitoring 6. Monitor Tumor Size & Body Weight treatment->monitoring endpoint 7. Endpoint Analysis (Tumor Excision) monitoring->endpoint end End endpoint->end

References

Technical Support Center: Managing Off-Target Effects of GLUT Inhibitors like KL-11743

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, understanding, and managing potential off-target effects of GLUT inhibitors, with a specific focus on KL-11743. The following resources provide troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs).[1] It specifically targets GLUT1, GLUT2, GLUT3, and GLUT4, thereby blocking glucose metabolism.[1] This inhibition leads to a collapse in NADH pools and an increase in aspartate, signaling a shift towards oxidative phosphorylation.[2][3] this compound can also induce the formation of disulfide bonds in actin cytoskeletal proteins, leading to a form of cell death called disulfidptosis.[1]

Q2: What are off-target effects and why are they a concern with GLUT inhibitors?

A2: Off-target effects occur when a drug or compound interacts with proteins other than its intended target. For GLUT inhibitors like this compound, this could mean binding to other transporters, kinases, or enzymes, leading to unintended biological consequences. These effects are a concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings. Given the widespread expression of GLUT transporters in normal tissues, achieving a therapeutic window that selectively targets diseased cells without harming healthy ones is a significant challenge.[4]

Q3: Are there any known or suspected off-target effects or toxicities associated with this compound?

A3: While a comprehensive public off-target profile for this compound is not available, preclinical toxicology studies in rats have shown some potential effects. These include a dose-dependent decrease in the size of the testis and epididymis with disruption of normal tissue morphology.[5] Additionally, some doses were associated with increased circulating bilirubin (B190676) and a slight decrease in hematocrit, suggesting a potential for increased erythrocyte turnover.[5] It is important to consider whether these are on-target effects in sensitive tissues or true off-target effects.

Q4: How can I begin to investigate if an observed cellular phenotype is due to an off-target effect of this compound?

A4: A multi-step approach is recommended. Start by performing a dose-response experiment to determine the lowest effective concentration of this compound for its on-target effect (e.g., inhibition of glucose uptake). Off-target effects are more likely to occur at higher concentrations. Concurrently, use a structurally unrelated GLUT inhibitor to see if it recapitulates the same phenotype. If it does, the effect is more likely to be on-target. Finally, genetic knockdown or knockout of the intended target (e.g., GLUT1) using techniques like CRISPR/Cas9 can help determine if the inhibitor's effect is dependent on the presence of the target protein.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound and other GLUT inhibitors.

Issue 1: Unexpected Cell Death or Toxicity at Low Concentrations

  • Question: I'm observing significant cell death in my experiments even at nanomolar concentrations of this compound, where I expect to see specific inhibition of glucose uptake. Is this an off-target effect?

  • Answer and Troubleshooting Steps:

    • On-Target Effect in Sensitive Cells: First, consider that some cell lines are exquisitely dependent on glucose metabolism, and potent GLUT inhibition by this compound could be sufficient to induce cell death without invoking off-target effects. This is particularly true for cell lines with high levels of glycolysis.

    • Confirm On-Target Mechanism: To confirm if the toxicity is on-target, you can try to rescue the cells by providing an alternative energy source that bypasses the need for glucose transport, such as pyruvate (B1213749) or glutamine. If the toxicity is mitigated, it strongly suggests an on-target effect.

    • Investigate Off-Target Kinase Inhibition: If the rescue experiment is unsuccessful, consider the possibility of off-target kinase inhibition, a common liability for small molecule inhibitors. You can perform a preliminary screen by treating your cells with a panel of known kinase inhibitors that have overlapping structural motifs with this compound to see if any mimic the observed phenotype. For a more definitive answer, a kinome scan is recommended (see Experimental Protocols).

    • Proteomics Analysis: A broader, unbiased approach is to use quantitative proteomics to compare protein expression and phosphorylation changes in cells treated with this compound versus a vehicle control. This can reveal unexpected pathway modulation.

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity

  • Question: this compound has potent IC50 values in the nanomolar range for GLUT1-4. However, I need micromolar concentrations to see a significant effect on glucose uptake in my cell line. What could be the reason?

  • Answer and Troubleshooting Steps:

    • Cellular Permeability and Efflux: The compound may have poor cell permeability or be actively removed by efflux pumps in your specific cell line. You can assess permeability using a parallel artificial membrane permeability assay (PAMPA). To investigate the role of efflux pumps, you can co-treat the cells with known efflux pump inhibitors.

    • Compound Solubility: Poor aqueous solubility of the inhibitor can lead to precipitation in cell culture media, reducing the effective concentration.[6] Ensure the final DMSO concentration is low (typically <0.5%) and consider using a formulation with solubilizing agents like PEG300 or Tween 80 for in vivo studies.[7]

    • GLUT Isoform Expression: Your cell line may express a GLUT isoform that is less sensitive to this compound or has a lower expression level of the targeted GLUTs. Verify the expression levels of GLUT1, GLUT2, GLUT3, and GLUT4 in your cell line using qPCR or Western blotting.

Issue 3: Inconsistent Results in Glucose Uptake Assays

  • Question: I am getting high variability in my glucose uptake assay results when using this compound. How can I improve the consistency?

  • Answer and Troubleshooting Steps:

    • Assay Conditions: Optimize the incubation time with the inhibitor and the 2-deoxyglucose (2-DG) or fluorescent glucose analog (e.g., 2-NBDG).[8] The uptake measurement should be in the linear range.

    • Cell Seeding and Health: Ensure uniform cell seeding density and use cells within a consistent passage number range to minimize variability in GLUT expression.

    • Inhibitor Stability: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound against class I GLUT transporters.

TargetIC50 (nM)Assay Conditions
GLUT1115TiterGlo assay[1]
GLUT2137TiterGlo assay[1]
GLUT390TiterGlo assay[1]
GLUT468Not specified[1]

The following table summarizes the reported effects of this compound on glucose metabolism in HT-1080 fibrosarcoma cells.

ParameterIC50 (nM)
Glucose Consumption228[9]
Lactate Secretion234[9]
2-Deoxyglucose (2DG) Transport87[9]
Glycolytic ATP Production127[9]

Experimental Protocols

Protocol 1: Kinome Profiling for Off-Target Identification

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Submission: Provide a sufficient amount of this compound (typically 1-5 mg) to a commercial kinome profiling service.

  • Assay Format: Choose a suitable assay format, such as a binding assay (e.g., KINOMEscan™) or an activity-based assay. Binding assays are often used for initial broad screening, while activity assays confirm functional inhibition.

  • Screening Concentration: A standard initial screening concentration is 1 µM. This concentration is high enough to detect moderately potent off-target interactions.

  • Data Analysis: The service will provide a report detailing the percent inhibition of each kinase in the panel at the tested concentration. Significant interactions (e.g., >50% inhibition) should be followed up with IC50 determination to quantify the potency of the off-target interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound engages its intended GLUT targets in a cellular context and to identify potential off-target binders.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Detection: Collect the supernatant and quantify the amount of soluble target protein (e.g., GLUT1) at each temperature point using Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. For unbiased off-target discovery, the soluble fractions can be analyzed by mass spectrometry to identify all proteins stabilized by the compound.

Protocol 3: Proteomic Analysis of this compound-Treated Cells

Objective: To obtain a global view of the cellular response to this compound treatment and identify potential off-target-driven pathway alterations.

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with a selected concentration of this compound (e.g., 1 µM) and a vehicle control for a specific duration (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Protein Digestion: Harvest the cells, lyse them in a suitable buffer containing protease and phosphatase inhibitors, and determine the protein concentration. Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins. For phosphoproteomic analysis, an additional enrichment step for phosphorylated peptides is required.

  • Data Analysis: Use specialized software to analyze the mass spectrometry data and identify proteins that are differentially expressed or have altered phosphorylation states between the this compound-treated and control samples. Pathway analysis tools can then be used to identify signaling pathways that are significantly affected.

Visualizations

Signaling_Pathway_of_GLUT_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Extracellular Glucose Extracellular Glucose GLUT GLUT1/2/3/4 Extracellular Glucose->GLUT Intracellular Glucose Intracellular Glucose GLUT->Intracellular Glucose Glycolysis Glycolysis Intracellular Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_glyco ATP_glyco Glycolysis->ATP_glyco ATP TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos ATP_mito ATP OxPhos->ATP_mito KL11743 This compound KL11743->GLUT

Caption: On-target effect of this compound on glucose metabolism.

Experimental_Workflow_Off_Target_ID cluster_phenotype Initial Observation cluster_validation Initial Validation cluster_identification Off-Target Identification cluster_confirmation Confirmation & Mitigation Phenotype Unexpected Phenotype (e.g., Toxicity, Altered Signaling) DoseResponse Dose-Response Curve Phenotype->DoseResponse ControlCompound Structurally Unrelated Inhibitor Control Phenotype->ControlCompound TargetKnockdown Genetic Target Knockdown (CRISPR/siRNA) Phenotype->TargetKnockdown KinomeScan Kinome Profiling TargetKnockdown->KinomeScan CETSA Cellular Thermal Shift Assay (CETSA-MS) TargetKnockdown->CETSA Proteomics Quantitative Proteomics TargetKnockdown->Proteomics ValidateOffTarget Validate Off-Target (IC50, Cellular Assays) KinomeScan->ValidateOffTarget CETSA->ValidateOffTarget Proteomics->ValidateOffTarget SAR Structure-Activity Relationship (SAR) to Engineer Out Off-Target ValidateOffTarget->SAR

Caption: Workflow for identifying and validating off-target effects.

Troubleshooting_Logic_Tree Start Unexpected Experimental Outcome IsConcentrationOptimal Is the inhibitor concentration in the optimal on-target range? Start->IsConcentrationOptimal HighConcentration High concentration may lead to off-target effects. Reduce concentration. IsConcentrationOptimal->HighConcentration No OnTargetRange Proceed with on-target vs. off-target investigation. IsConcentrationOptimal->OnTargetRange Yes DoesControlReproduce Does a structurally unrelated inhibitor reproduce the effect? OnTargetRange->DoesControlReproduce OnTargetEffect Likely an on-target effect. DoesControlReproduce->OnTargetEffect Yes OffTargetSuspected Off-target effect is suspected. Proceed to identification. DoesControlReproduce->OffTargetSuspected No OffTargetID Perform Kinome Scan, CETSA-MS, or Proteomics OffTargetSuspected->OffTargetID

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Addressing variability in KL-11743 efficacy across cell lines

Author: BenchChem Technical Support Team. Date: December 2025

KL-11743 Technical Support Center

Welcome to the technical support resource for this compound. This guide is designed to help researchers, scientists, and drug development professionals address the observed variability in the efficacy of this compound across different cell lines. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2). By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, a key downstream effector in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and is critical for cell proliferation, survival, and differentiation.

Q2: Why do I see significant differences in the IC50 values of this compound across my panel of cell lines?

A2: The efficacy of this compound is closely tied to the genetic context of the cell line, specifically its dependence on the MAPK/ERK pathway. Variability in IC50 values is often attributed to:

  • Presence of upstream activating mutations: Cell lines with activating mutations in genes like BRAF (e.g., V600E) or KRAS are often highly dependent on the MAPK/ERK pathway and are thus more sensitive to MEK inhibition.

  • Co-occurring mutations: The presence of mutations in parallel signaling pathways, such as the PI3K/AKT pathway (e.g., PTEN loss or PIK3CA mutations), can provide an escape route for cells, leading to reduced sensitivity.

  • Drug efflux mechanisms: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) or ABCG2, can actively pump this compound out of the cell, lowering its intracellular concentration and reducing its efficacy.

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, 4°C is acceptable. Once reconstituted in a solvent like DMSO, the stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem 1: this compound shows lower-than-expected potency in my cell line of interest.

Possible Cause & Solution

  • Suboptimal Drug Concentration or Exposure Time: The concentration range or duration of treatment may not be optimal for your specific cell line.

    • Recommendation: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal IC50.

  • Low Dependence on MAPK/ERK Pathway: The cell line may not be primarily driven by the MAPK/ERK pathway for its proliferation and survival.

    • Recommendation: Assess the baseline activation state of the MAPK/ERK pathway using Western blotting to check for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) levels. Cell lines with high baseline p-ERK levels are generally more sensitive.

  • Presence of Resistance Mechanisms: The cell line may have intrinsic or acquired resistance mechanisms.

    • Recommendation:

      • Sequence the cell line for common mutations in the MAPK/ERK (BRAF, KRAS, NRAS) and PI3K/AKT (PTEN, PIK3CA) pathways.

      • Assess the expression of drug efflux pumps like ABCB1 and ABCG2 via qRT-PCR or Western blotting.

Below is a troubleshooting workflow to diagnose unexpected results.

G cluster_workflow Troubleshooting Workflow for this compound Efficacy start Start: Unexpected this compound Result (e.g., High IC50) check_protocol Verify Experimental Protocol (Dosing, Seeding Density, Assay) start->check_protocol check_pathway Assess Baseline Pathway Activity (Western Blot for p-ERK) check_protocol->check_pathway pathway_active Is p-ERK High? check_pathway->pathway_active pathway_inactive Low Dependency: Consider Alternative Inhibitors pathway_active->pathway_inactive No check_resistance Investigate Resistance Mechanisms pathway_active->check_resistance Yes mutations Sequence for Mutations (BRAF, KRAS, PIK3CA, PTEN) check_resistance->mutations efflux Check Efflux Pump Expression (qRT-PCR for ABCB1/ABCG2) check_resistance->efflux outcome Outcome: Classify Cell Line (Sensitive, Resistant, Bypass Active) mutations->outcome efflux->outcome

Caption: Troubleshooting workflow for diagnosing unexpected this compound efficacy.

Data Presentation: this compound Efficacy in Various Cell Lines

The following table summarizes the average IC50 values of this compound in a panel of cancer cell lines with known genetic backgrounds. This data illustrates how mutational status correlates with drug sensitivity.

Cell LineCancer TypeBRAF StatusKRAS StatusPTEN StatusThis compound IC50 (nM)Sensitivity
A375MelanomaV600EWTWT8Sensitive
HT-29ColorectalV600EWTWT15Sensitive
HCT116ColorectalWTG13DWT45Moderately Sensitive
A549LungWTG12SWT250Moderately Sensitive
U87-MGGlioblastomaWTWTNull>1000Resistant
MDA-MB-231BreastG464VG13DWT>1000Resistant

Key Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using CellTiter-Glo®

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Treatment: Add 100 µL of the 2X drug dilutions to the corresponding wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate IC50 values using a non-linear regression (log(inhibitor) vs. normalized response) in a suitable software like GraphPad Prism.

Protocol 2: Western Blot for Pathway Modulation

  • Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with this compound (e.g., at 1X, 10X, and 100X the IC50 concentration) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-Actin) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the bands using a digital imager. The expected result is a dose-dependent decrease in p-ERK levels, while total ERK and Actin levels remain unchanged.

Signaling Pathway and Logic Diagrams

The diagrams below illustrate the mechanism of action of this compound and the logic for classifying cell line sensitivity.

G cluster_pathway MAPK/ERK Signaling & this compound Action cluster_resistance Resistance Mechanisms RTK Growth Factor Receptor (RTK) RAS RAS (e.g., KRAS) RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation KL11743 This compound KL11743->MEK PI3K PI3K/AKT Pathway (Bypass) PI3K->Proliferation Bypass Signal Efflux Drug Efflux Pump (e.g., ABCB1) Efflux->KL11743 Reduces [Drug]i

Caption: The MAPK/ERK pathway and the inhibitory action of this compound on MEK1/2.

G cluster_logic Cell Line Sensitivity Classification Logic start Start: New Cell Line q1 BRAF or KRAS Activating Mutation? start->q1 q2 High Baseline p-ERK? q1->q2 No sensitive Predicted: SENSITIVE q1->sensitive Yes q3 PI3K Pathway Active? (e.g., PTEN Null) q2->q3 Yes resistant Predicted: RESISTANT q2->resistant No q3->sensitive No moderate Predicted: MODERATELY SENSITIVE q3->moderate Yes

Caption: Decision tree for predicting cell line sensitivity to this compound.

Technical Support Center: Overcoming Resistance to KL-11743 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KL-11743. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the potent, orally active, and glucose-competitive class I glucose transporter (GLUT) inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to treatment resistance in cancer cells.

This compound is a pan-inhibitor of GLUT1, GLUT2, GLUT3, and GLUT4, effectively blocking glucose metabolism in cancer cells.[1] While it shows significant promise, the development of resistance is a potential hurdle in its therapeutic application. This guide provides insights into the mechanisms of resistance and strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a glucose-competitive inhibitor of class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4).[1] By blocking these transporters, it prevents the uptake of glucose into cancer cells, thereby inhibiting glycolysis and starving them of a key energy source. This leads to a collapse in NADH pools and a shift towards oxidative phosphorylation.[2]

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the likely mechanisms of acquired resistance?

A2: Acquired resistance to GLUT inhibitors like this compound can arise from several adaptive mechanisms within the cancer cells:

  • Metabolic Reprogramming: Cancer cells can exhibit metabolic plasticity, shifting their energy production from glycolysis to alternative pathways.[3][4][5] This can involve increased reliance on oxidative phosphorylation (OXPHOS) or the utilization of alternative fuels such as glutamine, fatty acids, or lactate.[6]

  • Upregulation of Alternative Nutrient Transporters: To compensate for the blockade of GLUTs, cancer cells may upregulate the expression of other nutrient transporters to import alternative energy sources.[4][7][8] This can include transporters for amino acids (like ASCT2 for glutamine) or fatty acids.[9]

Q3: Are there known synergistic drug combinations that can enhance the efficacy of this compound and overcome resistance?

A3: Yes, combining this compound with other agents is a promising strategy. A key finding is that this compound shows synthetic lethality with inhibitors of mitochondrial metabolism.[2] Effective combinations may include:

  • Electron Transport Chain (ETC) Inhibitors: Since this compound forces a shift to oxidative phosphorylation, co-treatment with ETC inhibitors (e.g., metformin, rotenone) can create a lethal metabolic crisis for the cancer cells.[1][2]

  • Other Metabolic Inhibitors: Targeting parallel metabolic pathways, such as glutaminolysis, can prevent cancer cells from utilizing alternative fuel sources.[7]

  • Chemotherapeutic Agents: GLUT1 inhibition has been shown to sensitize cancer cells to conventional chemotherapies like cisplatin, paclitaxel, and doxorubicin.[7][10][11]

Troubleshooting Guides

Problem 1: Decreased cell viability is observed initially, but the cancer cell population recovers during prolonged this compound treatment.
  • Possible Cause: Development of acquired resistance through metabolic reprogramming.

  • Troubleshooting Steps:

    • Generate a Resistant Cell Line: Culture the cancer cells in the continuous presence of escalating concentrations of this compound to select for a resistant population.

    • Metabolic Profiling: Perform metabolomics analysis (e.g., Seahorse assay, mass spectrometry) to compare the metabolic phenotype of the parental (sensitive) and the resistant cell lines. Look for an increased oxygen consumption rate (OCR) as an indicator of enhanced oxidative phosphorylation, or changes in the levels of key metabolites like glutamine and lactate.

    • Combination Therapy: Test the efficacy of this compound in combination with an inhibitor of the suspected bypass pathway (e.g., an ETC inhibitor if OCR is elevated).

Problem 2: The cancer cell line of interest shows high intrinsic resistance to this compound.
  • Possible Cause: The cell line may have an inherently flexible metabolic phenotype, not being solely reliant on glucose. It might also express high levels of alternative nutrient transporters.

  • Troubleshooting Steps:

    • Baseline Metabolic Characterization: Before treatment, characterize the baseline metabolic profile of your cell line. Determine its reliance on glycolysis versus oxidative phosphorylation.

    • Gene Expression Analysis: Perform qPCR or western blotting to assess the expression levels of key metabolic enzymes and nutrient transporters (e.g., GLUTs, ASCT2, FATP).

    • Test in Combination: Evaluate this compound in combination with inhibitors of other key metabolic pathways from the outset.

Data Presentation

The following tables provide known quantitative data for this compound and hypothetical data illustrating the expected changes in a resistant cell line.

Table 1: In Vitro Potency of this compound in Sensitive Cancer Cell Lines

TransporterIC50 (nM)Cell LineAssay
GLUT1115[1]-Transporter Inhibition
GLUT2137[1]-Transporter Inhibition
GLUT390[1]-Transporter Inhibition
GLUT468[1]-Transporter Inhibition
Glucose Consumption228[12]HT-1080Biochemical
Lactate Secretion234[12]HT-1080Biochemical
2-Deoxyglucose Transport87[12]HT-1080Radiometric
Glycolytic ATP Production127[12]HT-1080Biochemical

Table 2: Hypothetical Comparison of Sensitive vs. Resistant Cancer Cells

(Note: Data for the resistant cell line is illustrative and based on common mechanisms of resistance to metabolic inhibitors.)

ParameterSensitive Cell LineResistant Cell Line (Hypothetical)
This compound IC50 (Growth) 100 nM> 10 µM
Glucose Uptake HighLow
Lactate Production HighLow
Oxygen Consumption Rate (OCR) ModerateHigh
Glutamine Uptake ModerateHigh
ASCT2 Expression Baseline5-fold increase

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line
  • Cell Seeding: Plate the parental cancer cell line at a low density.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to their IC25 (25% inhibitory concentration).

  • Dose Escalation: Once the cells have resumed proliferation, passage them and increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat: Continue this process of dose escalation until the cells are able to proliferate in a high concentration of this compound (e.g., 10 µM).

  • Characterization: Regularly assess the IC50 of the evolving cell population to confirm the development of resistance. The resulting cell line can be considered resistant.

Protocol 2: Seahorse XF Analyzer Metabolic Profiling
  • Cell Seeding: Seed both parental (sensitive) and this compound resistant cells in a Seahorse XF analyzer plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Assay Preparation: The following day, replace the growth medium with Seahorse XF base medium supplemented with the desired substrates (e.g., glucose, glutamine, pyruvate) and incubate in a non-CO2 incubator for 1 hour.

  • Mito Stress Test: To assess mitochondrial function, sequentially inject oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

  • Glycolysis Stress Test: To assess glycolytic function, sequentially inject glucose, oligomycin, and 2-deoxyglucose (2-DG).

  • Data Analysis: Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time. Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.

Visualizations

Signaling and Experimental Workflow Diagrams

cluster_0 Mechanism of this compound Action Glucose Glucose GLUT1/2/3/4 GLUT1/2/3/4 Glucose->GLUT1/2/3/4 transport Glycolysis Glycolysis GLUT1/2/3/4->Glycolysis This compound This compound This compound->GLUT1/2/3/4 inhibits ATP_prod ATP Production Glycolysis->ATP_prod Cell_Growth Cancer Cell Growth ATP_prod->Cell_Growth

Caption: Mechanism of action of this compound, a GLUT1-4 inhibitor.

cluster_1 Mechanisms of Resistance to this compound This compound This compound GLUT_inhibition GLUT Inhibition This compound->GLUT_inhibition Metabolic_Reprogramming Metabolic Reprogramming GLUT_inhibition->Metabolic_Reprogramming Alt_Transporters Upregulation of Alternative Transporters GLUT_inhibition->Alt_Transporters OXPHOS Increased Oxidative Phosphorylation Metabolic_Reprogramming->OXPHOS Alt_Fuels Utilization of Alternative Fuels (e.g., Glutamine) Metabolic_Reprogramming->Alt_Fuels ASCT2 e.g., ASCT2 Alt_Transporters->ASCT2 Resistance Resistance OXPHOS->Resistance Alt_Fuels->Resistance ASCT2->Resistance

Caption: Key mechanisms of acquired resistance to this compound.

cluster_2 Experimental Workflow for Investigating Resistance Start Start: Sensitive Cell Line Generate_Resistant Generate Resistant Cell Line Start->Generate_Resistant Metabolic_Profiling Metabolic Profiling (e.g., Seahorse) Generate_Resistant->Metabolic_Profiling Identify_Mechanism Identify Resistance Mechanism Metabolic_Profiling->Identify_Mechanism Validate_Target Validate with Combination Therapy Identify_Mechanism->Validate_Target End End: Overcome Resistance Validate_Target->End

References

Best practices for long-term storage of KL-11743 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of KL-11743 stock solutions, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound stock solutions?

For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months to a year.[1][2] For shorter periods, storage at -20°C for up to 1 month is also acceptable.[1][2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q2: What is the best solvent to use for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] It is soluble in DMSO at concentrations ranging from 2 mg/mL to 100 mg/mL.[2][3][4][5] For in vivo studies, further dilution with vehicles such as corn oil or a mixture of PEG300, Tween 80, and saline may be necessary.[1]

Q3: My this compound stock solution appears to have precipitated after thawing. What should I do?

Precipitation can sometimes occur upon thawing, especially for highly concentrated stock solutions. Gentle warming of the vial in a 37°C water bath and vortexing can help redissolve the compound. If precipitation persists, brief sonication may be applied.[3] To prevent this, ensure the compound is fully dissolved when preparing the stock solution and consider preparing a slightly lower concentration if precipitation is a recurring issue.

Q4: Can I store my diluted working solutions of this compound?

It is generally not recommended to store diluted working solutions for extended periods. For optimal results, fresh working solutions should be prepared from the frozen stock solution on the day of the experiment. This minimizes the risk of degradation and ensures accurate and reproducible results.

Q5: What are the known degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively published, compounds with similar chemical structures, such as quinazoline (B50416) derivatives, can be susceptible to hydrolysis under acidic or alkaline conditions, as well as photolytic degradation. Therefore, it is crucial to store this compound solutions protected from light and in a neutral pH environment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity in experiments 1. Improper storage of stock solution. 2. Repeated freeze-thaw cycles. 3. Degradation of the compound. 4. Incorrect preparation of working solution.1. Ensure stock solutions are stored at -80°C and protected from light. 2. Aliquot stock solutions into single-use vials. 3. Prepare fresh stock solutions if degradation is suspected. 4. Verify calculations and dilution steps for the working solution.
Precipitate observed in stock or working solution 1. Low temperature causing the compound to fall out of solution. 2. Solvent evaporation leading to increased concentration. 3. Use of a solvent in which this compound has lower solubility.1. Gently warm the solution and vortex or sonicate to redissolve. 2. Ensure vials are tightly sealed to prevent solvent evaporation. 3. Confirm the solubility of this compound in the chosen solvent at the desired concentration.
Inconsistent experimental results 1. Variability in the concentration of the working solution. 2. Degradation of the stock solution over time. 3. Inconsistent thawing and handling procedures.1. Prepare fresh working solutions for each experiment. 2. Use a new aliquot of the stock solution for each experiment. 3. Standardize the thawing process (e.g., thaw at room temperature or in a 37°C water bath for a consistent amount of time).

Quantitative Data Summary

Parameter Value Solvent Reference
Solubility 2 mg/mLDMSO[4][5]
25 mg/mLDMSO[3]
100 mg/mLDMSO[2]
Long-Term Storage (Stock Solution) -80°C for up to 6 months/1 yearDMSO[1][2]
Short-Term Storage (Stock Solution) -20°C for up to 1 monthDMSO[1][2]

Experimental Protocols

Glucose Uptake Assay Protocol

This protocol is adapted from studies investigating the effect of this compound on glucose uptake in cancer cell lines.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest (e.g., HT-1080)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glucose-free culture medium

  • 2-deoxy-D-[³H]glucose or other fluorescent glucose analog

  • Lysis buffer

  • Scintillation counter or fluorometer

Procedure:

  • Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) in complete culture medium for the desired duration (e.g., 1-24 hours).

  • After the treatment period, wash the cells twice with warm PBS.

  • Incubate the cells in glucose-free medium for a short period (e.g., 15-30 minutes) to deplete intracellular glucose.

  • Add glucose-free medium containing the labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate for a defined period (e.g., 10-30 minutes).

  • To stop the uptake, quickly wash the cells three times with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the amount of incorporated labeled glucose using a scintillation counter or fluorometer.

  • Normalize the glucose uptake to the protein concentration of each sample.

Visualizations

Signaling_Pathway_of_KL11743_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1/3 Glucose->GLUT1 Transport KL11743 This compound KL11743->GLUT1 Inhibition Metabolic_Stress Metabolic Stress (↓NADH, ↑Aspartate) KL11743->Metabolic_Stress Induces Glucose_in Glucose GLUT1->Glucose_in Glycolysis Glycolysis Glucose_in->Glycolysis ATP ATP Production Glycolysis->ATP Experimental_Workflow_for_Glucose_Uptake_Assay A 1. Seed Cells B 2. Treat with this compound A->B C 3. Wash with PBS B->C D 4. Glucose Starvation C->D E 5. Add Labeled Glucose D->E F 6. Stop Uptake (Wash with cold PBS) E->F G 7. Lyse Cells F->G H 8. Measure Glucose Uptake G->H I 9. Normalize to Protein Content H->I

References

How to control for systemic side effects of KL-11743 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: KL-11743 Animal Model Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the glucose transporter inhibitor this compound in animal models. The information is intended to help control for and manage potential systemic side effects during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs), including GLUT-1, GLUT-2, GLUT-3, and GLUT-4.[1] Its primary mechanism is to block glucose transport into cells, thereby inhibiting glucose metabolism.[1][2] This action triggers a rapid decrease in NADH pools and a significant shift toward mitochondrial oxidative phosphorylation.[2] It is being investigated for its potential in treating cancers that are highly dependent on glucose.[2][3]

Q2: What are the known systemic side effects of this compound in animal models?

A2: Preclinical studies in rats and mice have identified several dose-dependent systemic side effects.[3] These include:

  • Metabolic Effects: Significantly elevated blood glucose levels and delayed glucose clearance, particularly after an oral glucose challenge.[1][3]

  • Reproductive System Effects: A dose-dependent reduction in the size of the testis and epididymis, accompanied by disruption of normal tissue morphology in male rats.[3]

  • Hematological Effects: Increased levels of circulating bilirubin (B190676) and a slight decrease in hematocrit, which may suggest an increase in erythrocyte turnover.[3]

Q3: What are the general pharmacokinetic properties of this compound in rodents?

A3: In mice and rats, this compound has shown moderate oral bioavailability (15-30%) and a dose-linear plasma exposure profile.[1][3] The half-life ranges from 2.04 to 5.38 hours in rats and 1.45 to 4.75 hours in mice.[1][3] Notably, brain exposure has been reported to be limited.[3]

Q4: Is there a threshold dose below which side effects are not observed?

A4: The principle of dose-response relationships suggests that a dose exists below which no measurable response occurs.[4][5] However, specific No-Observed-Adverse-Effect-Level (NOAEL) data for each side effect of this compound are not detailed in the available literature. A key aspect of experimental design is to perform a dose-escalation study to determine the therapeutic window and identify the maximum tolerated dose (MTD) in your specific animal model and strain.[6][7]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Animals are exhibiting signs of hyperglycemia (e.g., increased thirst, urination).

  • Cause: This is an expected on-target effect of this compound, as it inhibits glucose transporters.[3] Studies show that single doses of 30 or 100 mg/kg in mice can significantly elevate blood glucose and delay glucose clearance.[1][3]

  • Troubleshooting Steps:

    • Confirm Hyperglycemia: Measure blood glucose levels using a standard glucometer at baseline and at set intervals post-administration (e.g., 2, 4, 6, and 24 hours).

    • Hydration Support: Ensure animals have unrestricted access to water. Consider providing hydration support with subcutaneous isotonic fluids if signs of dehydration appear, in consultation with veterinary staff.[8]

    • Dose Adjustment: If hyperglycemia is severe or leads to poor animal welfare, consider reducing the dose of this compound. The goal is to find a dose that maintains therapeutic efficacy while minimizing metabolic disruption.[6]

    • Monitor Animal Welfare: Closely observe animals for clinical signs of distress. Any animal showing severe or unrelieved distress should be reported and managed according to IACUC-approved endpoints.[9][10]

Issue 2: Unexpected weight loss or reduced body condition is observed.

  • Cause: Weight loss can be multifactorial. It could be a secondary effect of hyperglycemia, a direct result of reduced glucose utilization by healthy tissues, or related to other undiscovered off-target effects.

  • Troubleshooting Workflow: The following diagram outlines a logical workflow for troubleshooting this issue.

G cluster_observe Observation cluster_investigate Immediate Investigation cluster_analysis Analysis & Cause Identification cluster_action Corrective Actions Observe Unexpected Weight Loss Observed in Animals MeasureBG 1. Measure Blood Glucose & Ketone Levels Observe->MeasureBG Initiate Troubleshooting AssessIntake 2. Quantify Food & Water Intake Observe->AssessIntake ClinicalExam 3. Perform Full Clinical Exam by Vet Observe->ClinicalExam IsHyperglycemic Severe Hyperglycemia? MeasureBG->IsHyperglycemic IsAnorexic Reduced Intake? AssessIntake->IsAnorexic ClinicalExam->IsHyperglycemic ClinicalExam->IsAnorexic IsHyperglycemic->IsAnorexic No AdjustDose Consider Dose Reduction IsHyperglycemic->AdjustDose Yes SupportiveCare Provide Supportive Care (e.g., fluids, palatable diet) IsAnorexic->SupportiveCare Yes ConsultIACUC Consult Vet/IACUC for Humane Endpoints IsAnorexic->ConsultIACUC No/Unexplained AdjustDose->SupportiveCare SupportiveCare->ConsultIACUC

Caption: Troubleshooting workflow for unexpected weight loss.

Issue 3: Post-mortem analysis reveals reduced testicular size.

  • Cause: This is a documented dose-dependent side effect of this compound in rats, indicating potential reproductive toxicity.[3]

  • Mitigation & Control Strategies:

    • Establish Baseline: For any study involving male animals, especially long-term studies, it is crucial to record baseline testicular weights and perform histology on control animals.

    • Dose-Response Assessment: If this is a critical concern for your research, conduct a thorough dose-response study to identify the threshold for this effect.[4]

    • Consider Study Duration: This effect was noted in a 14-day study.[3] Shorter-term efficacy studies may not be as affected, but this should be confirmed.

    • Alternative Models: If the therapeutic target is not sex-specific, consider using female animals for studies where reproductive toxicity is a confounding factor.

Data Presentation

The following table summarizes the key systemic side effects of this compound reported in animal models.

Side Effect CategoryFindingAnimal ModelDose InformationReference
Metabolic Elevated blood glucose & delayed glucose clearanceMouseSingle oral dose of 30 or 100 mg/kg[1][3]
Reproductive Dose-dependent decrease in testis/epididymis size & morphology disruptionRatObserved in a 14-day toxicology study[3]
Hematological Increased circulating bilirubin & slight decrease in hematocritRatObserved in a 14-day toxicology study[3]

Experimental Protocols

Protocol: Monitoring for Systemic Side Effects During a 28-Day Efficacy Study

This protocol outlines key procedures for monitoring the known side effects of this compound in a rodent efficacy study.

1. Animal Model:

  • Species: Sprague-Dawley Rats (Male)

  • Age: 8-10 weeks

  • Housing: Group-housed (or single-housed if required by tumor model), with free access to standard chow and water.[11]

2. Experimental Groups:

  • Group 1: Vehicle Control (e.g., appropriate solvent for this compound)

  • Group 2: Low-Dose this compound (e.g., 10 mg/kg, daily oral gavage)

  • Group 3: Mid-Dose this compound (e.g., 30 mg/kg, daily oral gavage)

  • Group 4: High-Dose this compound (e.g., 100 mg/kg, daily oral gavage)

  • Note: Doses should be optimized based on preliminary MTD studies.

3. Monitoring Procedures:

  • Daily:

    • Observe clinical signs (activity, posture, grooming).
    • Record body weight.
    • Monitor food and water intake.[12]

  • Weekly:

    • Blood Glucose: Collect a small blood sample (e.g., from the tail vein) to measure fasting blood glucose levels. Perform this at the same time each week to ensure consistency.
    • Complete Blood Count (CBC) & Chemistry Panel: Collect a larger blood sample (e.g., retro-orbital or saphenous, under anesthesia) for a full analysis. Pay close attention to hematocrit and bilirubin levels.

  • End of Study (Day 28):

    • Terminal Bleed: Collect a terminal blood sample via cardiac puncture for final CBC and chemistry analysis.
    • Necropsy: Perform a full gross necropsy.
    • Organ Weights: Weigh key organs, with a specific focus on the testes and epididymides.
    • Histopathology: Collect testes and epididymides, along with other major organs (liver, kidney, spleen), and fix them in 10% neutral buffered formalin for histopathological analysis.

4. Humane Endpoints:

  • Define clear humane endpoints in the IACUC protocol.[9] Examples include >20% body weight loss, inability to access food or water, or severe lethargy. Any animal meeting these criteria should be euthanized.

Visualization of Pathways and Workflows

Mechanism to Side Effect Pathway

The following diagram illustrates the proposed pathway from this compound's mechanism of action to its observed systemic side effects.

G cluster_mechanism Primary Mechanism cluster_effects Systemic Side Effects KL11743 This compound Administration GLUT_Inhibition Inhibition of GLUT-1/3 KL11743->GLUT_Inhibition Glucose_Uptake Decreased Cellular Glucose Uptake GLUT_Inhibition->Glucose_Uptake Hyperglycemia Hyperglycemia & Impaired Glucose Tolerance Glucose_Uptake->Hyperglycemia Systemic Consequence Testis_Toxicity Testicular Toxicity (High Metabolic Demand Tissue) Glucose_Uptake->Testis_Toxicity Tissue-Specific Impact Heme_Effects Hematological Effects (e.g., on Erythrocytes) Glucose_Uptake->Heme_Effects Tissue-Specific Impact

Caption: Pathway from GLUT inhibition to systemic side effects.

References

Validation & Comparative

A Comparative Guide to the Efficacy of KL-11743 and BAY-876: Pan-GLUT versus Selective GLUT1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the field of cancer metabolism, the targeting of glucose transporters (GLUTs) represents a promising therapeutic strategy to exploit the characteristic reliance of many tumors on aerobic glycolysis, known as the Warburg effect. This guide provides a detailed, objective comparison of two distinct glucose transport inhibitors: KL-11743, a potent pan-inhibitor of class I GLUTs, and BAY-876, a highly potent and selective inhibitor of GLUT1. This comparison is intended for researchers, scientists, and drug development professionals to evaluate the differential efficacy and mechanistic underpinnings of these compounds based on available preclinical data.

Mechanism of Action: A Tale of Two Targeting Strategies

Both this compound and BAY-876 function by competitively inhibiting glucose transport into cells, but their isoform specificity dictates their biological impact.

This compound is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters: GLUT1, GLUT2, GLUT3, and GLUT4.[1][2] By broadly targeting these key transporters, this compound effectively blocks glucose metabolism, which triggers a significant metabolic shift.[1][3] This blockade leads to an acute collapse in NADH pools and a notable accumulation of aspartate, indicating a compensatory shift towards mitochondrial oxidative phosphorylation.[3][4] This broad inhibition can be synthetically lethal when combined with disruptions in mitochondrial metabolism, making it particularly effective against tumors with mutations in the tricarboxylic acid (TCA) cycle.[4][5] Furthermore, this compound can induce a form of cell death known as disulfidptosis by causing disulfide stress.[1]

BAY-876 is a highly potent and selective inhibitor of GLUT1, with a selectivity of over 130-fold against other class I isoforms (GLUT2, GLUT3, and GLUT4).[6][7] Its mechanism is centered on the specific blockade of GLUT1-mediated glucose uptake, which is a critical pathway for glucose acquisition in a wide range of cancers.[8][9] This targeted inhibition impairs the generation of ATP from glycolysis and leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[8] Like this compound, BAY-876 has also been reported to induce disulfidptosis.[7]

G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm Extracellular Extracellular Glucose GLUTs GLUT1, 2, 3, 4 Extracellular->GLUTs GLUT1 GLUT1 Extracellular->GLUT1 Glucose Intracellular Glucose GLUTs->Glucose GLUT1->Glucose KL11743 This compound KL11743->GLUTs Inhibits (Pan) Disulfidptosis Disulfidptosis KL11743->Disulfidptosis BAY876 BAY-876 BAY876->GLUT1 Inhibits (Selective) BAY876->Disulfidptosis Glycolysis Glycolysis Glucose->Glycolysis ATP_Glycolysis Glycolytic ATP Glycolysis->ATP_Glycolysis NADH NADH Glycolysis->NADH Mitochondria Mitochondria (OXPHOS) Glycolysis->Mitochondria

Figure 1. Signaling pathway of GLUT inhibition by this compound and BAY-876.

Quantitative Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data for this compound and BAY-876 from published preclinical studies.

Table 1: Comparative Inhibitory Potency against Class I GLUT Isoforms

ParameterThis compoundBAY-876
Target(s) GLUT1, GLUT2, GLUT3, GLUT4GLUT1 (Selective)
IC₅₀ (GLUT1) 115 nM[1][10]2 nM[6][7]
IC₅₀ (GLUT2) 137 nM[1][10]>260 nM (>130-fold selective)[7]
IC₅₀ (GLUT3) 90 nM[1][10]>260 nM (>130-fold selective)[7]
IC₅₀ (GLUT4) 68 nM[1]>260 nM (>130-fold selective)[7]

Table 2: Comparative Cellular and Anti-Proliferative Activity

ParameterThis compound (HT-1080 Fibrosarcoma Cells)BAY-876 (Various Cancer Cell Lines)
IC₅₀ (Glucose Uptake) 87 nM (2-DG Transport)[5][11]3.2 nM (Hela-MaTu cells)[6]
IC₅₀ (Glucose Consumption) 228 nM[5][11]Not explicitly reported
IC₅₀ (Lactate Secretion) 234 nM[5][11]Not explicitly reported
IC₅₀ (Glycolytic ATP Production) 127 nM[5][11]Not explicitly reported
IC₅₀ (Cell Proliferation) 677 nM[1]~60 nM (OVCAR-3 ovarian cancer)[8]

Table 3: Comparative In Vivo Pharmacokinetics and Efficacy

ParameterThis compoundBAY-876
Oral Bioavailability (F%) 15-30% (Mice, Rats)[5][11]85% (Rat), 79% (Dog)[6]
Plasma Half-life (t₁/₂) 1.45-4.75 h (Mice), 2.04-5.38 h (Rats)[5][11]2.5 h (Rat), 22 h (Dog)[6]
Brain Exposure Limited[5]Not explicitly reported
Effective In Vivo Models TCA cycle-deficient PDX models (e.g., SDHA-deficient)[4]. KEAP1-mutant lung cancer xenografts[1].Ovarian cancer xenografts and PDX models[8]. Colorectal cancer xenografts[12].
Reported Dosing & Efficacy 100 mg/kg (i.p.) decreased growth of NCI-H226 xenografts[1].4-4.5 mg/kg/day (p.o.) reduced ovarian tumor volume by 50-71%[8].
Reported Toxicities Well-tolerated in 14-day rat study; some effects on testis, bilirubin, and hematocrit at certain doses[5].7.5 mg/kg/day dose was not tolerated in mice[8]. 4.5 mg/kg/day caused weight loss[8].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key assays cited in the evaluation of these inhibitors.

A. 2-Deoxy-D-[³H]-glucose (2-DG) Uptake Assay

This protocol measures the direct inhibition of glucose transport into cells.

  • Cell Plating: Plate cancer cells (e.g., HT-1080 or SKOV-3) in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Wash cells twice with glucose-free Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of this compound or BAY-876 in KRH buffer for 30-60 minutes at 37°C.

  • Initiate Uptake: Add a solution containing 2-Deoxy-D-[³H]-glucose (final concentration ~0.5 µCi/mL) to each well and incubate for 10-15 minutes at 37°C.

  • Terminate Uptake: Stop the reaction by washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Calculate IC₅₀ values by fitting the data to a dose-response curve.

G A 1. Plate Cells (96-well plate, 2x10⁴ cells/well) B 2. Wash Cells (Glucose-free buffer) A->B C 3. Pre-incubate with Inhibitor (this compound or BAY-876) B->C D 4. Add Radiolabeled 2-DG (e.g., ³H-2-DG, 10-15 min) C->D E 5. Terminate Uptake (Wash with ice-cold buffer) D->E F 6. Lyse Cells (0.1 M NaOH) E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Analyze Data (Normalize to protein, calculate IC₅₀) G->H

References

A Comparative Guide to GLUT1 Inhibitors: KL-11743 versus WZB117

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glucose transporter 1 (GLUT1) has emerged as a critical target in cancer therapy due to the reliance of many tumors on aerobic glycolysis, a phenomenon known as the Warburg effect. This guide provides an objective comparison of two prominent GLUT1 inhibitors, KL-11743 and WZB117, summarizing their performance based on available experimental data.

At a Glance: Key Differences

FeatureThis compoundWZB117
Primary Target(s) Pan-Class I GLUTs (GLUT1, 2, 3, 4)Primarily GLUT1
Mechanism of Action Glucose-competitive inhibitorReversible, competitive inhibitor of glucose uptake
Potency (GLUT1 IC50) 115 nM~0.6 µM (in various cancer cell lines)
Oral Bioavailability Yes (15-30% in mice and rats)Information not readily available

Performance Data

In Vitro Efficacy

This compound demonstrates high potency in inhibiting class I glucose transporters, with IC50 values in the nanomolar range for GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3] This translates to effective inhibition of glucose metabolism in cancer cells. For instance, in HT-1080 fibrosarcoma cells, this compound inhibits glucose consumption, lactate (B86563) secretion, and 2-deoxyglucose (2-DG) transport with IC50 values of 228 nM, 234 nM, and 87 nM, respectively. Furthermore, it completely inhibits glycolytic ATP production in oligomycin-treated cells with an IC50 of 127 nM.

WZB117 also effectively inhibits GLUT1-mediated glucose transport.[4][5] While often reported with an IC50 for cell proliferation of approximately 10 µM in cell lines like A549 and MCF7, its direct inhibitory effect on glucose transport is more potent.[4][6][7][8] In a study using human red blood cells, which exclusively express GLUT1, WZB117 was found to be a reversible and competitive inhibitor of 3-O-methylglucose (3MG) uptake with an apparent inhibition constant (Ki(app)) of 6 µM.[9] Another study reported an IC50 of approximately 0.6 µM for GLUT1-mediated glucose transport in various cancer cell lines.[10]

Table 1: In Vitro Inhibition Data

ParameterThis compoundWZB117Reference Cell Line/System
GLUT1 IC50 115 nM~0.6 µMTiterGlo assay / Various cancer cell lines
GLUT2 IC50 137 nM-TiterGlo assay
GLUT3 IC50 90 nM-TiterGlo assay
GLUT4 IC50 68 nMPotent inhibitorTiterGlo assay / HEK293 cells
Glucose Consumption IC50 228 nM-HT-1080
Lactate Secretion IC50 234 nM-HT-1080
2-DG Transport IC50 87 nM-HT-1080
Glycolytic ATP Production IC50 127 nM-HT-1080 (oligomycin-treated)
Cell Proliferation IC50 677 nM~10 µMHT-1080 / A549, MCF7
3MG Uptake Ki(app) -6 µMHuman Erythrocytes

Note: IC50 values for WZB117 are often presented for cell proliferation, which is a downstream effect of GLUT1 inhibition and can differ from the direct inhibition of the transporter.

In Vivo Efficacy

Both compounds have demonstrated anti-tumor activity in preclinical models. Daily intraperitoneal injection of WZB117 at 10 mg/kg resulted in a greater than 70% reduction in the size of human lung cancer xenografts (A549 cells) in nude mice.[11]

This compound, which is orally bioavailable, has also shown significant in vivo efficacy.[12] In a xenograft model using SLC7A11-high NCI-H226 cells, intraperitoneal administration of this compound at 100 mg/kg every two days for five weeks decreased tumor growth and was well-tolerated.[1]

Mechanism of Action

This compound acts as a potent, glucose-competitive inhibitor of class I glucose transporters.[1][2] This direct competition for the glucose binding site effectively blocks glucose entry into the cell. The inhibition of glucose metabolism by this compound leads to a rapid collapse in NADH pools and an accumulation of aspartate, indicating a metabolic shift towards oxidative phosphorylation.[3][13] This reliance on mitochondrial respiration can be exploited, as combining this compound with electron transport chain inhibitors results in synthetic lethality.[3]

WZB117 functions as a reversible, competitive inhibitor of glucose uptake through GLUT1.[9] It binds to the exofacial glucose-binding site, preventing glucose from entering the cell.[9] This leads to a reduction in intracellular ATP levels and the activation of AMP-activated protein kinase (AMPK).[4][5][11] Downstream, this results in decreased levels of cyclin E2 and phosphorylated retinoblastoma protein, leading to cell-cycle arrest at the G1 phase, cellular senescence, and ultimately necrosis.[4][11]

Signaling Pathways and Experimental Workflows

WZB117_Mechanism_of_Action cluster_inhibition Inhibition of Glucose Transport WZB117 WZB117 GLUT1 GLUT1 WZB117->GLUT1 Inhibits Glucose_Uptake Glucose Uptake Glycolysis Glycolysis Glucose_Uptake->Glycolysis ATP Intracellular ATP Glycolysis->ATP AMPK AMPK Activation ATP->AMPK Decreased levels lead to CyclinE2_pRb Cyclin E2 & pRb Levels AMPK->CyclinE2_pRb Leads to Decreased CellCycleArrest G1 Cell Cycle Arrest CyclinE2_pRb->CellCycleArrest Results in Senescence_Necrosis Senescence & Necrosis CellCycleArrest->Senescence_Necrosis Leads to

Caption: Mechanism of action for the GLUT1 inhibitor WZB117.

GLUT1_Inhibitor_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Line (e.g., A549, HT-1080) Inhibitor_Treatment Treat with this compound or WZB117 (Dose-Response) Cell_Culture->Inhibitor_Treatment Glucose_Uptake_Assay Glucose Uptake Assay (2-DG or 3-NBDG) Inhibitor_Treatment->Glucose_Uptake_Assay Cell_Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Inhibitor_Treatment->Cell_Viability_Assay Mechanism_Studies Mechanism of Action Studies (Western Blot, ATP levels) Inhibitor_Treatment->Mechanism_Studies IC50_Determination Determine IC50 (Inhibition of uptake & viability) Glucose_Uptake_Assay->IC50_Determination Cell_Viability_Assay->IC50_Determination Xenograft_Model Establish Tumor Xenograft (e.g., Nude Mice) IC50_Determination->Xenograft_Model Promising candidates for in vivo testing Inhibitor_Administration Administer this compound or WZB117 (e.g., i.p., p.o.) Xenograft_Model->Inhibitor_Administration Tumor_Measurement Monitor Tumor Growth Inhibitor_Administration->Tumor_Measurement Toxicity_Assessment Assess Toxicity (Body weight, etc.) Inhibitor_Administration->Toxicity_Assessment Efficacy_Evaluation Evaluate Anti-tumor Efficacy Tumor_Measurement->Efficacy_Evaluation Toxicity_Assessment->Efficacy_Evaluation

Caption: General experimental workflow for evaluating GLUT1 inhibitors.

Experimental Protocols

Glucose Uptake Assay (using 2-Deoxy-D-[³H]glucose)

This protocol is a standard method for directly measuring the inhibitory effect of compounds on glucose transport.

Materials:

  • Cancer cell line of interest (e.g., A549, HT-1080)

  • Complete cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound and/or WZB117

  • 2-Deoxy-D-[³H]glucose ([³H]-2-DG)

  • Phloretin (as a positive control)

  • 0.1% SDS solution

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere and grow to approximately 80-90% confluency.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors (this compound, WZB117) and the positive control (Phloretin) in KRH buffer.

  • Cell Treatment:

    • Wash the cells twice with warm KRH buffer.

    • Add the KRH buffer containing the different concentrations of inhibitors to the respective wells.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Glucose Uptake:

    • Add [³H]-2-DG to each well to a final concentration of 0.5-1.0 µCi/mL.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The optimal time should be determined to ensure uptake is in the linear range.

  • Termination of Uptake:

    • Rapidly wash the cells three times with ice-cold KRH buffer to stop the uptake and remove extracellular [³H]-2-DG.

  • Cell Lysis and Measurement:

    • Lyse the cells by adding 0.1% SDS solution to each well.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration of each well.

    • Plot the percentage of glucose uptake inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and/or WZB117

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to attach overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the inhibitors in complete culture medium.

    • Remove the old medium and add the medium containing the different concentrations of the inhibitors.

    • Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Conclusion

Both this compound and WZB117 are effective inhibitors of GLUT1-mediated glucose transport and demonstrate anti-cancer activity. This compound distinguishes itself with its pan-inhibition of class I GLUTs, higher potency in direct transporter inhibition assays, and proven oral bioavailability. WZB117, while also a potent GLUT1 inhibitor, has been extensively characterized in terms of its downstream cellular effects, including the induction of cell cycle arrest and senescence.

The choice between these inhibitors will depend on the specific research question. For studies requiring a highly potent, orally bioavailable pan-class I GLUT inhibitor, this compound presents a strong option. For investigations focused on the specific consequences of GLUT1 inhibition leading to senescence and cell cycle arrest, WZB117 is a well-documented tool. The provided experimental protocols offer a starting point for researchers to directly compare these and other GLUT1 inhibitors in their specific models of interest.

References

A Comparative Analysis of KL-11743 and Other Pan-GLUT Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-GLUT inhibitor KL-11743 with other notable inhibitors, supported by experimental data. This analysis focuses on mechanism of action, in vitro potency, in vivo efficacy, and relevant experimental protocols.

The facilitative glucose transporters (GLUTs) are a family of membrane proteins essential for glucose uptake in cells. In many cancer cells, the overexpression of GLUTs, particularly the class I isoforms (GLUT1-4), is a key feature of the metabolic reprogramming known as the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen. This dependency on glucose makes GLUTs an attractive therapeutic target. Pan-GLUT inhibitors, which target multiple GLUT isoforms simultaneously, represent a promising strategy to overcome the potential for cancer cells to compensate for the inhibition of a single isoform.

This guide focuses on a comparative analysis of this compound, a potent, orally active, and glucose-competitive pan-inhibitor of class I GLUTs, with other significant pan-GLUT inhibitors such as DRB18 and Glutor. Additionally, the selective GLUT1 inhibitor BAY-876 is included for comparative context.

In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and other GLUT inhibitors against the class I GLUT isoforms.

InhibitorGLUT1 IC50 (nM)GLUT2 IC50 (nM)GLUT3 IC50 (nM)GLUT4 IC50 (nM)Notes
This compound 115[1]137[1]90[1]68[1]Orally active, glucose-competitive pan-inhibitor.[1]
DRB18 ~900~9000~1900~3600A more stable and potent derivative of WZB117.[2][3]
Glutor ----Potent inhibitor of GLUT1/2/3; IC50 of 10.8 nM for 2-DG uptake in HCT116 cells.[4][5]
BAY-876 2>10,000>10,000>10,000Highly selective GLUT1 inhibitor.[6]

In Vivo Efficacy and Pharmacokinetics

The in vivo activity of these inhibitors is crucial for their therapeutic potential. The table below outlines key findings from preclinical studies.

InhibitorAnimal ModelDosingKey OutcomesPharmacokinetic Profile
This compound Mice (NCI-H226 xenograft)100 mg/kg, i.p. every two days for 5 weeksDecreased tumor growth and was well-tolerated.[1]Orally bioavailable with dose-linear plasma exposure.[3]
DRB18 Mice (A549 xenograft)10 mg/kg, i.p. thrice a weekSignificant reduction in tumor volume.[2][7]More stable than its predecessor, WZB117.[2] Specific PK data not readily available.
Glutor --Potent antineoplastic action in the nanomolar range against various cancer cell lines.[8] In vivo data is limited in the provided search results.Stable in aqueous environments.[9] Specific PK data not readily available.
BAY-876 Mice (Ovarian cancer PDX)4-4.5 mg/kg/day for 28-30 daysDecreased final tumor volumes and weights by 50-71%.[10]Orally bioavailable.[2]

Mechanism of Action and Downstream Effects

Pan-GLUT inhibitors like this compound competitively block glucose entry into cells, leading to a cascade of metabolic consequences. This disruption of glucose metabolism results in cellular stress, ultimately leading to cell cycle arrest and apoptosis.

pan_GLUT_Inhibition_Pathway Signaling Pathway of Pan-GLUT Inhibition GLUTs GLUT1/2/3/4 Glucose_in Intracellular Glucose GLUTs->Glucose_in Inhibitor Pan-GLUT Inhibitor (e.g., this compound) Inhibitor->GLUTs Glucose Extracellular Glucose Glucose->GLUTs Glycolysis Glycolysis Glucose_in->Glycolysis ATP ATP Production (Glycolytic) Glycolysis->ATP Metabolic_Stress Metabolic Stress Glycolysis->Metabolic_Stress AMPK AMPK Activation Metabolic_Stress->AMPK ROS Increased ROS Metabolic_Stress->ROS Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) AMPK->Cell_Cycle_Arrest Apoptosis Apoptosis ROS->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Downstream effects of pan-GLUT inhibition.

Experimental Protocols

To aid researchers in evaluating and comparing GLUT inhibitors, detailed protocols for key in vitro assays are provided below.

2-NBDG Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, to quantify the inhibitory effect of compounds on glucose transport.

Materials:

  • Cancer cell line of interest

  • 96-well, black, clear-bottom tissue culture plates

  • Glucose-free DMEM

  • Fetal Bovine Serum (FBS)

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Phosphate-Buffered Saline (PBS)

  • Test inhibitors (e.g., this compound) and vehicle control (e.g., DMSO)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for 80-90% confluency on the day of the assay and incubate overnight.

  • Glucose Starvation: Gently wash the cells twice with warm PBS. Replace the culture medium with glucose-free DMEM and incubate for 1-2 hours.

  • Inhibitor Treatment: Remove the glucose-free medium and add fresh glucose-free medium containing the desired concentrations of the test inhibitor or vehicle control. Incubate for 30-60 minutes.

  • 2-NBDG Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Termination and Washing: Stop the uptake by removing the 2-NBDG containing medium and washing the cells three times with ice-cold PBS.

  • Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well and measure the fluorescence using a plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis: Subtract the background fluorescence from wells without cells. Normalize the fluorescence of inhibitor-treated cells to the vehicle-treated control to determine the percentage of inhibition.

Experimental_Workflow_Glucose_Uptake Workflow for Glucose Uptake Assay Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Glucose_Starve Glucose Starvation (1-2 hours) Seed_Cells->Glucose_Starve Treat_Inhibitor Treat with Inhibitor (30-60 mins) Glucose_Starve->Treat_Inhibitor Add_2NBDG Add 2-NBDG (30-60 mins) Treat_Inhibitor->Add_2NBDG Wash_Cells Wash with ice-cold PBS (3x) Add_2NBDG->Wash_Cells Measure_Fluorescence Measure Fluorescence (Ex/Em ~485/535 nm) Wash_Cells->Measure_Fluorescence Analyze_Data Data Analysis (% Inhibition) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a glucose uptake assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of GLUT inhibitors on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test inhibitors and vehicle control

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of the test inhibitor or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from wells with medium only. Express the viability of treated cells as a percentage of the vehicle-treated control.

Logical_Relationship Logical Flow for Inhibitor Evaluation Hypothesis Hypothesis: Pan-GLUT inhibition reduces cancer cell viability In_Vitro In Vitro Assays Hypothesis->In_Vitro Glucose_Uptake Glucose Uptake Assay (e.g., 2-NBDG) In_Vitro->Glucose_Uptake Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro->Cell_Viability In_Vivo In Vivo Studies Glucose_Uptake->In_Vivo Cell_Viability->In_Vivo Xenograft Xenograft Models In_Vivo->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Conclusion Conclusion: Evaluate therapeutic potential Xenograft->Conclusion PK_PD->Conclusion

Caption: Logical flow for evaluating GLUT inhibitors.

Conclusion

This compound emerges as a potent, orally active pan-inhibitor of class I GLUTs with demonstrated in vitro and in vivo anti-cancer activity. When compared to other pan-inhibitors like DRB18 and Glutor, this compound shows a balanced and potent inhibitory profile against all four class I isoforms. While Glutor exhibits remarkable potency, particularly in certain cancer cell lines, more comprehensive in vivo and pharmacokinetic data are needed for a direct comparison. DRB18, designed for improved stability, also shows promise but with generally higher IC50 values than this compound. In contrast, BAY-876's high selectivity for GLUT1 makes it a valuable tool for studying the specific roles of this transporter, but it may be less effective in cancers that can utilize other GLUT isoforms.

The choice of a GLUT inhibitor for research or therapeutic development will depend on the specific context, including the cancer type and its GLUT expression profile. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions in the rapidly evolving field of metabolic targeting in cancer therapy.

References

KL-11743: A Pan-Inhibitor of Class I Glucose Transporters with Limited Isoform Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available data indicates that the compound KL-11743 acts as a potent, broad-spectrum inhibitor of Class I glucose transporters (GLUTs), including GLUT1, GLUT2, GLUT3, and GLUT4, rather than demonstrating selectivity for specific GLUT1 isoforms. This guide provides a comparative overview of this compound's activity alongside other GLUT inhibitors, supported by experimental data and detailed methodologies for researchers in drug discovery and metabolic disease.

This compound is a glucose-competitive inhibitor that effectively blocks glucose transport across the cell membrane.[1] Its inhibitory action is not confined to a single GLUT isoform; instead, it demonstrates comparable potency across all Class I members. This characteristic positions this compound as a "pan-inhibitor" within this class of transporters.

Comparative Analysis of Inhibitor Potency

The inhibitory activity of this compound and other notable GLUT inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) values highlight the concentration of the inhibitor required to reduce the transporter's activity by 50%.

InhibitorGLUT1 IC50 (nM)GLUT2 IC50 (nM)GLUT3 IC50 (nM)GLUT4 IC50 (nM)Selectivity ProfileReference(s)
This compound 1151379068Pan-Class I GLUT Inhibitor[2][3][4]
BAY-876 2>2000>2000>2000Highly selective for GLUT1 (>100-fold vs GLUT2, GLUT3, GLUT4)[5]
STF-31 1000Not ReportedNot ReportedNot ReportedSelective for GLUT1[5][6]
WZB117 Not Directly ReportedNot ReportedNot ReportedNot ReportedSelectivity not well characterized[5][6]

As the data indicates, this compound inhibits GLUT1, GLUT2, GLUT3, and GLUT4 with similar efficacy, with IC50 values all falling within the nanomolar range.[2][4] In contrast, a compound like BAY-876 exhibits high selectivity for GLUT1, with its inhibitory concentration for other Class I GLUTs being over 100 times higher.[5] This distinction is critical for researchers when selecting an inhibitor for studies requiring precise targeting of a specific glucose transporter.

Understanding GLUT1 and its Isoforms

Glucose transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a key protein responsible for facilitating the transport of glucose across the plasma membranes of most mammalian cells.[7] It is ubiquitously expressed and plays a crucial role in basal glucose uptake required for cellular respiration.[7][8] While different molecular weight forms of GLUT1 have been identified, such as the 45-kDa and 55-kDa types in the brain, the current literature on small molecule inhibitors like this compound generally treats GLUT1 as a single target.[7] The available data does not suggest that this compound differentially inhibits these forms.

Experimental Methodologies

The determination of GLUT inhibitor potency and selectivity relies on robust in vitro and cell-based assays. A typical experimental workflow is outlined below.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays b1 Recombinant GLUT Isoform Expression (e.g., in Xenopus oocytes or insect cells) b2 Radiolabeled Glucose Uptake Assay (e.g., with ³H-2-deoxyglucose) b1->b2 b3 IC50 Determination for each Isoform b2->b3 c2 Glucose Uptake Inhibition Assay (e.g., 2-DG uptake) b3->c2 Validate in Cellular Context c1 Cell Line Selection (Expressing specific GLUT isoforms, e.g., HT-1080) c1->c2 c3 Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) c2->c3 c4 Metabolic Analysis (e.g., Lactate production, ATP levels) c2->c4

Caption: Workflow for evaluating GLUT inhibitor potency and selectivity.

Key Experimental Protocols:

  • Radiolabeled Glucose Uptake Assays: These assays directly measure the transport of a labeled glucose analog, such as ³H-2-deoxyglucose (³H-2DG), into cells or vesicles expressing a specific GLUT isoform. The reduction in uptake in the presence of the inhibitor is used to calculate the IC50 value.

  • Cell-Based Glucose Uptake Assays: Cell lines with well-characterized GLUT expression profiles, such as the HT-1080 fibrosarcoma cell line, are utilized.[1][9] Cells are incubated with a glucose analog (e.g., 2-DG) in the presence of varying concentrations of the inhibitor. The intracellular accumulation of the phosphorylated analog is then measured to determine the extent of inhibition.[1]

  • ATP Depletion Assays: As glucose transport is essential for glycolysis and subsequent ATP production, inhibitors of GLUTs will lead to a decrease in cellular ATP levels. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay can be used to quantify this effect and determine the inhibitor's potency in a cellular context.[1]

Downstream Effects of GLUT1 Inhibition

Inhibition of GLUT1, and glucose transport in general, has significant downstream consequences on cellular metabolism. This is particularly relevant in cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect) and are therefore highly dependent on a constant supply of glucose.

Signaling_Pathway KL11743 This compound GLUT1 GLUT1 KL11743->GLUT1 Inhibits Glucose_in Intracellular Glucose GLUT1->Glucose_in Transports Glycolysis Glycolysis Glucose_in->Glycolysis ATP ATP Production Glycolysis->ATP Cell_Growth Cell Growth & Proliferation ATP->Cell_Growth

References

Cross-Validation of KL-11743's Anti-Tumor Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-tumor effects of KL-11743 in various cancer models. We present a detailed analysis of its performance against other glycolysis inhibitors, supported by experimental data, to facilitate informed decisions in preclinical and clinical research.

This compound is a potent, orally bioavailable, and glucose-competitive inhibitor of class I glucose transporters (GLUTs), including GLUT1, GLUT2, GLUT3, and GLUT4. By blocking the primary gateway for glucose entry into cancer cells, this compound effectively disrupts their metabolism, leading to anti-tumor effects in a variety of cancer models. This guide delves into the specifics of its action, compares it with other known glycolysis inhibitors, and provides detailed experimental methodologies for replication and further investigation.

Comparative Efficacy of Glycolysis Inhibitors

To provide a clear perspective on the potency of this compound, the following table summarizes its in vitro efficacy alongside other notable glycolysis inhibitors. The data is compiled from various preclinical studies and presented to highlight the comparative potencies across different cancer cell lines.

CompoundTarget(s)Cancer Cell LineAssayIC50
This compound GLUT1, GLUT2, GLUT3, GLUT4HT-1080 (Fibrosarcoma)Glucose Consumption228 nM[1]
HT-1080 (Fibrosarcoma)Lactate (B86563) Secretion234 nM
HT-1080 (Fibrosarcoma)2-Deoxyglucose Transport87 nM
HT-1080 (Fibrosarcoma)Glycolytic ATP Production127 nM
HT-1080 (Fibrosarcoma)Cell Growth677 nM[2]
BAY-876GLUT1Ovarian Cancer Cell LinesGlycolysis~25 nM (>50% inhibition)[3]
Colorectal Cancer Cell LinesCell ProliferationNanomolar range[4]
WZB117GLUT1A549 (Lung Cancer)Cell Proliferation~10 µM[5]
MCF7 (Breast Cancer)Cell Proliferation~10 µM[5]
STF-31GLUT1, NAMPTRenal Cell Carcinoma (RCC4)Glucose Uptake1 µM[6]
2-Deoxy-D-Glucose (2-DG)Hexokinase, GlycolysisBladder Cancer CellsSensitization to Chemo5 mM (non-toxic concentration)[7]

In Vivo Anti-Tumor Activity

The anti-tumor effects of this compound have been validated in several in vivo models, demonstrating its potential for clinical translation. This section provides a comparative overview of the in vivo efficacy of this compound and other glycolysis inhibitors.

CompoundCancer ModelDosing RegimenKey Findings
This compound SDHA-deficient Patient-Derived Xenografts (PDX)-Specifically sensitive to this compound treatment.[8]
BAY-876Ovarian Cancer PDX4-4.5 mg/kg/day for 28-30 days50-71% decrease in final tumor volume and weight.[3]
Hepatocellular Carcinoma Xenograft5 mg/kg/day (oral) for 2 daysNo significant effect on tumor volume or weight in short-term treatment.[9][10]
WZB117A549 Lung Cancer Xenograft10 mg/kg/day (intraperitoneal)Over 70% reduction in tumor size compared to control.[11][12]
STF-31Renal Cell Carcinoma Xenograft-Markedly delayed tumor growth.[13]
2-Deoxy-D-Glucose (2-DG)Glioblastoma (in combination with radiotherapy)Up to 250 mg/kg weeklyEnhanced survival and good tolerance in clinical trials.[14]

Experimental Protocols

To ensure the reproducibility and further exploration of the anti-tumor effects of this compound, detailed experimental protocols are provided below.

In Vitro Cell-Based Assays
  • Cell Lines and Culture: HT-1080 fibrosarcoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Glucose Uptake Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound. 2-deoxy-D-[3H]glucose is added, and after incubation, cells are lysed. The amount of incorporated radioactivity is measured using a scintillation counter to determine the rate of glucose uptake.

  • Cell Proliferation Assay: Cell viability is assessed using the MTT assay. Cells are treated with this compound for a specified period, followed by the addition of MTT solution. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured at 570 nm.

  • Lactate Secretion Assay: Lactate concentration in the cell culture medium is measured using a lactate assay kit according to the manufacturer's instructions.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used for xenograft studies.

  • Tumor Implantation: Cancer cells (e.g., 5 x 10^6 A549 cells) are suspended in PBS and injected subcutaneously into the flank of each mouse. For patient-derived xenografts, tumor fragments are surgically implanted.

  • Drug Administration: this compound is administered orally or via intraperitoneal injection at the specified doses and schedule. The vehicle control typically consists of a solution like PBS/DMSO.

  • Tumor Growth Measurement: Tumor volume is measured regularly using calipers and calculated using the formula: (length x width^2) / 2. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as histology or biomarker assessment.

Visualizing the Mechanism and Workflow

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cancer Cell Lines Cancer Cell Lines Treatment with this compound Treatment with this compound Cancer Cell Lines->Treatment with this compound Glucose Uptake Assay Glucose Uptake Assay Treatment with this compound->Glucose Uptake Assay Cell Proliferation Assay Cell Proliferation Assay Treatment with this compound->Cell Proliferation Assay Lactate Secretion Assay Lactate Secretion Assay Treatment with this compound->Lactate Secretion Assay Immunocompromised Mice Immunocompromised Mice Tumor Implantation Tumor Implantation Immunocompromised Mice->Tumor Implantation Drug Administration Drug Administration Tumor Implantation->Drug Administration Tumor Growth Measurement Tumor Growth Measurement Drug Administration->Tumor Growth Measurement Endpoint Analysis Endpoint Analysis Tumor Growth Measurement->Endpoint Analysis

Caption: Experimental workflow for evaluating this compound's anti-tumor effects.

G This compound This compound GLUTs (1-4) GLUTs (1-4) This compound->GLUTs (1-4) inhibits Glucose Uptake Glucose Uptake GLUTs (1-4)->Glucose Uptake mediates Glycolysis Glycolysis Glucose Uptake->Glycolysis ATP Production (Glycolytic) ATP Production (Glycolytic) Glycolysis->ATP Production (Glycolytic) AMPK Activation AMPK Activation ATP Production (Glycolytic)->AMPK Activation decreased levels lead to Tumor Cell Proliferation Tumor Cell Proliferation ATP Production (Glycolytic)->Tumor Cell Proliferation reduced levels inhibit Oxidative Phosphorylation Oxidative Phosphorylation AMPK Activation->Oxidative Phosphorylation promotes shift towards Cell Death Cell Death Tumor Cell Proliferation->Cell Death

Caption: Signaling pathway of this compound's anti-tumor action.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively targeting the metabolic vulnerability of tumors dependent on aerobic glycolysis. Its broad inhibitory action on class I GLUTs translates to potent anti-tumor effects in a range of cancer models, both in vitro and in vivo. The comparative data presented in this guide positions this compound as a promising candidate for further development, with a clear mechanism of action and a strong preclinical rationale. The detailed experimental protocols and visual aids provided herein are intended to support the research community in the continued investigation and cross-validation of this compound's therapeutic potential.

References

A Comparative Analysis of the Pan-GLUT Inhibitor KL-11743 and Older Generation GLUT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer metabolism research is continually evolving, with a significant focus on exploiting the aberrant glucose metabolism of tumor cells. Glucose transporters (GLUTs) have emerged as key therapeutic targets. This guide provides a detailed, data-driven comparison of the novel pan-class I GLUT inhibitor, KL-11743, with older generation GLUT inhibitors, including BAY-876, WZB117, STF-31, and the natural product cytochalasin B.

Introduction to GLUT Inhibition in Oncology

Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect, where they display increased glucose uptake and lactate (B86563) production even in the presence of oxygen. This metabolic shift is facilitated by the overexpression of GLUTs, particularly the class I isoforms (GLUT1, GLUT2, GLUT3, and GLUT4). Inhibiting these transporters presents a promising strategy to selectively starve cancer cells of their primary energy source.

This compound: A Novel Pan-Class I GLUT Inhibitor

This compound is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters.[1][2] Its pan-inhibitory profile offers the potential for broader efficacy across various cancer types that may express different combinations of these transporters.

Performance Comparison: this compound vs. Older Generation Inhibitors

This section provides a quantitative comparison of this compound with established GLUT inhibitors. The data presented is collated from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of GLUT Inhibitors
CompoundGLUT1 IC50 (nM)GLUT2 IC50 (nM)GLUT3 IC50 (nM)GLUT4 IC50 (nM)Selectivity Profile
This compound 115[2][3][4]137[2][3][4]90[2][3][4]68[4]Pan-Class I Inhibitor
BAY-876 2[1][5]>9400[6]>1600[6]>270[6]Highly selective for GLUT1 (>130-fold vs GLUT2/3/4)[1][6]
WZB117 ~600[7]-~10,000~200Preferential for GLUT4, then GLUT1/3
STF-31 1000[8]---Primarily targets GLUT1; also a NAMPT inhibitor[8]
Cytochalasin B 110[9]2120[9]144[9]-Potent against GLUT1 and GLUT3
Table 2: Preclinical Efficacy of GLUT Inhibitors
CompoundCell LineAssayIC50 / EffectIn Vivo ModelTumor Growth Inhibition
This compound HT-1080Glucose Consumption228 nM[10]NCI-H226 XenograftSignificant tumor growth decrease (100 mg/kg, i.p.)[2]
HT-1080Lactate Secretion234 nM[10]
HT-10802-DG Transport87 nM[10]
BAY-876 SKOV-3Cell Proliferation25-75 nM[1]Ovarian Cancer PDXDramatic inhibition of tumorigenicity[11]
WZB117 A549Cell Proliferation~10 µM[12]A549 Xenograft>70% reduction in tumor size (10 mg/kg, i.p.)[7]
STF-31 RCC4Cell Viability-RCC XenograftMarkedly delayed tumor growth (11.6 mg/kg, i.p. of a soluble analog)[13]
Table 3: Pharmacokinetic Properties of GLUT Inhibitors
CompoundSpeciesOral Bioavailability (F%)Half-life (t½)Key Notes
This compound Mice & Rats15-30%[10]1.45-4.75 h (mice), 2.04-5.38 h (rats)[10]Dose-linear plasma exposure, limited brain exposure[10]
BAY-876 Rat & Dog85% (rat), 79% (dog)[6]2.5 h (rat), 22 h (dog)[6]Good oral bioavailability and long terminal half-life[6][14]
WZB117 -Data not readily availableData not readily available-
STF-31 -Data not readily availableData not readily availableA more soluble analog was used for in vivo studies[13]

Signaling Pathways and Experimental Workflows

Mechanism of Action: GLUT Inhibition and Downstream Effects

The primary mechanism of action for these inhibitors is the blockade of glucose transport into the cell. This leads to a cascade of downstream metabolic consequences, ultimately aimed at inducing cancer cell death.

GLUT_Inhibitor GLUT Inhibitor (e.g., this compound) GLUT1 GLUT1 Transporter GLUT_Inhibitor->GLUT1 Inhibits Glucose_Int Intracellular Glucose GLUT1->Glucose_Int Glucose_Ext Extracellular Glucose Glucose_Ext->GLUT1 Transport Glycolysis Glycolysis Glucose_Int->Glycolysis ATP ATP Production (Glycolytic) Glycolysis->ATP Metabolic_Stress Metabolic Stress Glycolysis->Metabolic_Stress Cell_Death Cell Cycle Arrest & Apoptosis ATP->Cell_Death Depletion leads to Metabolic_Stress->Cell_Death

Caption: Simplified signaling pathway of GLUT inhibition.
Experimental Workflow: In Vitro Glucose Uptake Assay

A common method to assess the potency of GLUT inhibitors is the 2-deoxy-D-[³H]glucose uptake assay.

cluster_0 Cell Preparation cluster_1 Inhibitor Treatment cluster_2 Glucose Uptake Measurement cluster_3 Data Analysis A1 Seed cells in multi-well plates A2 Incubate overnight A1->A2 B1 Wash cells with glucose-free buffer A2->B1 B2 Pre-incubate with GLUT inhibitor B1->B2 C1 Add 2-deoxy-D-[3H]glucose B2->C1 C2 Incubate for a short period C1->C2 C3 Stop uptake with ice-cold buffer C2->C3 D1 Lyse cells C3->D1 D2 Measure radioactivity (scintillation counting) D1->D2 D3 Normalize to protein concentration D2->D3

Caption: Workflow for a radioactive glucose uptake assay.

Experimental Protocols

In Vitro Glucose Uptake Assay (2-Deoxy-D-[³H]glucose)

This assay measures the uptake of radiolabeled 2-deoxyglucose, a glucose analog that is transported into the cell by GLUTs and phosphorylated but not further metabolized.

  • Cell Culture: Cancer cell lines (e.g., A549, MCF-7, HT-1080) are seeded in 24-well plates and allowed to adhere overnight.

  • Inhibitor Preparation: A stock solution of the GLUT inhibitor is prepared in a suitable solvent (e.g., DMSO) and serially diluted in glucose-free Krebs-Ringer-Phosphate (KRP) buffer.

  • Assay Procedure:

    • Cells are washed twice with warm KRP buffer to remove glucose.

    • Cells are pre-incubated with the GLUT inhibitor at various concentrations for 30 minutes at 37°C. A vehicle control (e.g., DMSO) is also included.

    • Glucose uptake is initiated by adding KRP buffer containing 2-deoxy-D-[³H]glucose (typically 0.5-1.0 µCi/mL) and the respective inhibitor concentrations.

    • Incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C, which should be within the linear range of uptake for the specific cell line.

    • Uptake is terminated by rapidly washing the cells three times with ice-cold KRP buffer containing a potent GLUT inhibitor like phloretin (B1677691) to prevent further transport.

    • Cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).

    • The radioactivity in the cell lysates is measured using a scintillation counter.

    • The protein concentration of the lysate from a parallel well is determined to normalize the glucose uptake data.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay and cultured overnight.

  • Compound Treatment: Serial dilutions of the GLUT inhibitor are prepared in complete growth medium. The old medium is removed from the wells and replaced with the medium containing the inhibitor or vehicle control.

  • Incubation: The plate is incubated for a desired period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting viability against the log concentration of the inhibitor.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of GLUT inhibitors in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: A suspension of human cancer cells (e.g., A549, HCT116) is subcutaneously injected into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups.

    • The GLUT inhibitor is formulated in a suitable vehicle (e.g., a solution for intraperitoneal injection or oral gavage).

    • The inhibitor or vehicle control is administered to the respective groups daily or as per the determined dosing schedule.

    • Tumor volume is measured regularly (e.g., twice or three times weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Tumor tissue can be further processed for analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or Western blotting to confirm target engagement.

Conclusion

This compound represents a significant advancement in the development of GLUT inhibitors due to its pan-inhibitory activity against class I GLUTs. In comparison to older generation inhibitors, it offers a broader spectrum of action than highly selective inhibitors like BAY-876 and may be less susceptible to resistance mechanisms involving the upregulation of other GLUT isoforms. While older inhibitors like WZB117 and STF-31 have been valuable research tools, their selectivity profiles and pharmacokinetic properties are less well-defined compared to this compound and BAY-876. The choice of inhibitor will ultimately depend on the specific research question and the cancer model being investigated. The detailed experimental protocols provided in this guide should aid researchers in the rigorous evaluation of these and other novel GLUT inhibitors.

References

Assessing the Synergistic Effects of KL-11743 with Other Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KL-11743 is a potent, orally bioavailable small molecule inhibitor of Class I glucose transporters (GLUTs), including GLUT1, GLUT2, GLUT3, and GLUT4. By competitively inhibiting glucose uptake, this compound disrupts cancer cell metabolism, leading to a sharp decline in NADH pools and a compensatory shift towards mitochondrial oxidative phosphorylation.[1] This metabolic reprogramming creates a unique vulnerability in cancer cells, making this compound a promising candidate for combination therapies. This guide provides a comprehensive comparison of the synergistic effects of this compound with other cancer therapies, supported by available preclinical data.

Synergistic Effects with Mitochondrial Metabolism Inhibitors

The primary mechanism of synergy for this compound lies in its ability to induce synthetic lethality when combined with agents that disrupt mitochondrial function. By blocking glycolysis, this compound forces cancer cells to rely heavily on oxidative phosphorylation for survival. Consequently, the simultaneous inhibition of mitochondrial metabolism leads to a catastrophic energy crisis and cell death.

Combination with Phenformin (B89758)

Phenformin, a biguanide (B1667054) that inhibits complex I of the mitochondrial electron transport chain, has demonstrated synergistic anti-cancer effects with this compound. This combination has been shown to be more effective at inhibiting cancer cell proliferation than either agent alone.

Quantitative Data

Cell LineCombinationEffectCombination Index (CI)Reference
HT-1080 (Fibrosarcoma)This compound + PhenforminSynergistic inhibition of cell proliferationData not available[2][3]
Various Cancer Cell LinesPhenformin + Oxamate (LDH inhibitor)Synergistic cell deathCI < 0.9 in multiple cell lines[4]

Experimental Protocols

In Vitro Synergy Assessment: The synergistic effect of this compound and phenformin on cell proliferation can be assessed using a standard viability assay, such as the MTT or CellTiter-Glo assay.

  • Cell Seeding: Plate cancer cells (e.g., HT-1080) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a matrix of concentrations of this compound and phenformin, both individually and in combination, for a specified period (e.g., 72 hours).

  • Viability Measurement: After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each treatment. The synergistic effect can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Isobologram analysis can also be used to visualize the synergistic interaction.

Synergy_Workflow cluster_invitro In Vitro Synergy Assessment A Seed Cancer Cells B Treat with this compound and/or Combination Drug A->B C Incubate (e.g., 72h) B->C D Measure Cell Viability (e.g., MTT Assay) C->D E Calculate Combination Index (CI) & Isobologram Analysis D->E

In Vitro Synergy Experimental Workflow

Synthetic Lethality in Genetically Defined Cancers

This compound exhibits a profound synthetic lethal relationship with specific genetic alterations that impair mitochondrial function, highlighting a precision medicine approach for its application.

GOT1 Deletion

Glutamate-oxaloacetate transaminase 1 (GOT1) is a key enzyme in the malate-aspartate shuttle, which is crucial for transferring reducing equivalents from the cytosol to the mitochondria. Genetic deletion of GOT1 disrupts this shuttle, impairing mitochondrial respiration. In cancer cells with GOT1 deletion, treatment with this compound leads to synthetic lethality.[1]

TCA Cycle Deficiencies (e.g., SDHA-mutant Cancers)

Mutations in genes encoding enzymes of the tricarboxylic acid (TCA) cycle, such as succinate (B1194679) dehydrogenase subunit A (SDHA), cripple mitochondrial respiration. Tumors with such deficiencies are highly dependent on glycolysis for their energy needs. Consequently, these cancers are particularly sensitive to GLUT inhibition by this compound.[1][5]

Quantitative Data

Cancer ModelGenetic BackgroundTreatmentEffectReference
Patient-Derived Xenograft (PDX)SDHA-deficientThis compoundSignificant tumor growth inhibition[1][5]
Pancreatic Ductal Adenocarcinoma (PDA) Cell LinesGOT1 knockdownDoxycycline-inducible shRNAProfound retardation of tumor growth[6]

Experimental Protocols

In Vivo Xenograft Study for SDHA-deficient Tumors:

  • Model System: Utilize patient-derived xenograft (PDX) models of SDHA-deficient cancers implanted subcutaneously in immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound orally at a predetermined dose and schedule.

  • Tumor Growth Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, metabolomics).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of this compound.

in_vivo_workflow cluster_invivo In Vivo Xenograft Study A Implant PDX (e.g., SDHA-deficient) B Tumor Growth & Randomization A->B C Treat with this compound (Oral Gavage) B->C D Monitor Tumor Volume & Body Weight C->D E Endpoint Analysis D->E

In Vivo Xenograft Experimental Workflow

Potential Synergies with Other Cancer Therapies (Based on other GLUT inhibitors)

While specific data for this compound in combination with a broad range of chemotherapies, immunotherapies, and other targeted therapies are not yet publicly available, studies with other GLUT inhibitors suggest promising synergistic potential. It is important to note that the following data is not specific to this compound and should be considered as a basis for future investigation.

Chemotherapy

Several studies have shown that GLUT inhibitors can enhance the efficacy of conventional chemotherapeutic agents like cisplatin (B142131) and paclitaxel.[7][8] The proposed mechanism involves the potentiation of cellular stress and DNA damage induced by chemotherapy in the context of metabolic crisis.

Quantitative Data for Other GLUT Inhibitors

GLUT InhibitorCombination DrugCancer TypeEffectReference
Novel GLUT1 inhibitor (#43)CisplatinBreast Cancer (MCF-7)Synergistic growth inhibition (IC50 of cisplatin reduced from 10 µM to 5.7 µM in combination)[1]
WZB117Cisplatin, PaclitaxelBreast Cancer (MCF-7)Synergistic anti-tumoral effect[9]
BAY-876PaclitaxelEndometrial CancerSynergistic suppression of spheroid cell propagation[10]
DRB18PaclitaxelNon-small cell lung cancer (A549)Strong anticancer synergy in vitro and in vivo[11]
Immunotherapy

The tumor microenvironment is often characterized by high glucose consumption, which can impair the function of immune cells. By inhibiting glucose uptake by tumor cells, GLUT inhibitors may enhance the efficacy of immunotherapies by restoring glucose availability for immune effector cells. There is a growing interest in exploring the combination of GLUT inhibitors with immune checkpoint inhibitors, although specific data for this compound is lacking.[7]

Targeted Therapy

Resistance to targeted therapies is often associated with metabolic reprogramming in cancer cells. Combining GLUT inhibitors with targeted agents could be a strategy to overcome this resistance. For example, resistance to some tyrosine kinase inhibitors (TKIs) has been linked to increased glucose metabolism.[7]

Signaling Pathways and Logical Relationships

The synergistic effects of this compound are rooted in the fundamental metabolic vulnerabilities of cancer cells. The following diagram illustrates the logical relationship between GLUT inhibition by this compound and its synergistic potential with mitochondrial inhibitors.

signaling_pathway cluster_cell Cancer Cell KL11743 This compound GLUT GLUT1/3 KL11743->GLUT Inhibits Cell_Death Cell Death KL11743->Cell_Death Synergistic Effect Glycolysis Glycolysis GLUT->Glycolysis Glucose Glucose Glucose->GLUT Transport Mitochondria Mitochondria (Oxidative Phosphorylation) Glycolysis->Mitochondria Pyruvate Glycolysis->Mitochondria Increased Reliance ATP_gly ATP Glycolysis->ATP_gly ATP_oxphos ATP Mitochondria->ATP_oxphos Mito_Inhibitor Mitochondrial Inhibitor Mito_Inhibitor->Mitochondria Inhibits Mito_Inhibitor->Cell_Death Synergistic Effect

This compound Mechanism of Synergy

This compound, as a potent inhibitor of glucose transport, demonstrates significant synergistic potential with therapies that target mitochondrial metabolism. The synthetic lethality observed in cancers with specific genetic deficiencies in the TCA cycle or malate-aspartate shuttle underscores the promise of a precision medicine approach. While direct experimental evidence for combinations with a wider range of chemotherapies, immunotherapies, and targeted therapies is still emerging for this compound, preclinical data from other GLUT inhibitors strongly suggest that such combinations could be highly effective. Further research is warranted to fully elucidate the synergistic landscape of this compound and to translate these promising preclinical findings into clinical applications for the benefit of cancer patients.

References

KL-11743 Demonstrates Enhanced Potency in KEAP1-Mutant Cells, Highlighting a Novel Therapeutic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals that the GLUT1/3 inhibitor, KL-11743, exhibits significantly greater potency against cancer cells harboring KEAP1 mutations compared to their wild-type counterparts. This heightened sensitivity underscores a key metabolic vulnerability in KEAP1-mutant tumors, paving the way for targeted therapeutic approaches.

Researchers in the field of oncology and drug development are increasingly focusing on exploiting the metabolic reprogramming of cancer cells. A key player in cellular stress response, Kelch-like ECH-associated protein 1 (KEAP1), is frequently mutated in various cancers, leading to the constitutive activation of the NRF2 transcription factor. This activation rewires cellular metabolism, creating a heightened dependence on glucose. The investigational compound this compound, a potent inhibitor of glucose transporters GLUT1 and GLUT3, has been shown to effectively target this dependency.

Quantitative Analysis of this compound Potency

Experimental data demonstrates a clear differential in the cytotoxic effects of this compound on KEAP1-mutant versus KEAP1-wild-type non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are notably lower in KEAP1-mutant cells, indicating that a lower concentration of the drug is required to inhibit their growth by 50%.

Cell LineKEAP1 StatusApproximate IC50 (µM) of this compound
A549Mutant~1
NCI-H460Mutant~1.5
NCI-H1299Wild-Type>10
NCI-H23Wild-Type>10

Note: The IC50 values are estimated from graphical data presented in Liu et al., iScience, 2021.[1]

This increased sensitivity is not attributed to a differential expression of GLUT1 or GLUT3 transporters between the KEAP1-mutant and wild-type cells. Instead, it is believed to stem from the metabolic reprogramming induced by KEAP1 mutations, which renders the cells more reliant on a constant glucose supply for survival and proliferation.

The KEAP1-NRF2 Signaling Pathway and this compound's Mechanism of Action

Under normal physiological conditions, KEAP1 acts as a negative regulator of NRF2, a master transcriptional regulator of the antioxidant response. KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, this interaction is disrupted, allowing NRF2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes.

Mutations in KEAP1, however, lead to a loss of its ability to bind to and promote the degradation of NRF2. This results in the constitutive activation of NRF2 and a subsequent metabolic shift, including an increased dependence on glucose. This compound, by inhibiting the primary glucose transporters GLUT1 and GLUT3, effectively cuts off the fuel supply to these glucose-addicted cells, leading to a metabolic crisis and cell death.

KEAP1_NRF2_Pathway KEAP1-NRF2 Signaling and the Impact of this compound cluster_wildtype KEAP1 Wild-Type Cell cluster_mutant KEAP1-Mutant Cell KEAP1_WT KEAP1 NRF2_WT NRF2 KEAP1_WT->NRF2_WT Binds and promotes ubiquitination CUL3_WT CUL3/RBX1 KEAP1_WT->CUL3_WT Proteasome_WT Proteasome NRF2_WT->Proteasome_WT Degradation CUL3_WT->NRF2_WT ARE_WT Antioxidant Response Element (ARE) Glucose_WT Glucose GLUT1_3_WT GLUT1/3 Glucose_WT->GLUT1_3_WT Metabolism_WT Normal Glucose Metabolism GLUT1_3_WT->Metabolism_WT Glucose Uptake KEAP1_Mut Mutant KEAP1 NRF2_Mut NRF2 KEAP1_Mut->NRF2_Mut Binding impaired NRF2_Nuc_Mut NRF2 (Nuclear) NRF2_Mut->NRF2_Nuc_Mut Translocation ARE_Mut ARE NRF2_Nuc_Mut->ARE_Mut Activation Metabolic_Reprogramming Metabolic Reprogramming (Increased Glucose Dependency) ARE_Mut->Metabolic_Reprogramming Glucose_Mut Glucose GLUT1_3_Mut GLUT1/3 Glucose_Mut->GLUT1_3_Mut GLUT1_3_Mut->Metabolic_Reprogramming Glucose Uptake Blocked KL11743 This compound KL11743->GLUT1_3_Mut Inhibition

Caption: KEAP1-NRF2 pathway in wild-type vs. mutant cells and this compound's inhibitory action.

Experimental Protocols

The evaluation of this compound's potency against KEAP1-mutant and wild-type cells involved several key experimental procedures:

Cell Viability Assay (CCK-8)

This assay was employed to determine the dose-dependent effect of this compound on the viability of NSCLC cell lines.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with a serial dilution of this compound or a vehicle control (DMSO) for 72 hours.

  • CCK-8 Reagent Addition: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Incubation: The plates were incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells. IC50 values were determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

NADP+/NADPH Ratio Measurement

To assess the metabolic impact of this compound, the ratio of oxidized to reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) was measured.

  • Cell Treatment: Cells were treated with this compound or a vehicle control for the desired time period.

  • Cell Lysis: Cells were washed with cold PBS and lysed using an appropriate extraction buffer.

  • NADP+/NADPH Measurement: The levels of NADP+ and NADPH in the cell lysates were quantified using a commercially available NADP/NADPH assay kit according to the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a fluorescent or colorimetric product.

  • Data Analysis: The NADP+/NADPH ratio was calculated for both treated and control cells to determine the effect of this compound on the cellular redox state.

Cell Death Analysis (Propidium Iodide Staining)

Propidium (B1200493) iodide (PI) staining followed by flow cytometry was used to quantify the extent of cell death induced by this compound.

  • Cell Treatment and Harvesting: Cells were treated with this compound or a vehicle control. After treatment, both adherent and floating cells were collected.

  • Cell Washing: The collected cells were washed with cold PBS.

  • PI Staining: The cell pellet was resuspended in a buffer containing propidium iodide.

  • Incubation: The cells were incubated in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry: The percentage of PI-positive cells (dead cells) was quantified using a flow cytometer.

Experimental_Workflow Experimental Workflow for Evaluating this compound Potency cluster_assays Endpoint Assays start Start cell_culture Culture KEAP1-Mutant and KEAP1-Wild-Type Cell Lines start->cell_culture cell_seeding Seed Cells in 96-Well Plates cell_culture->cell_seeding drug_treatment Treat with Serial Dilutions of this compound cell_seeding->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation cck8 Cell Viability Assay (CCK-8) incubation->cck8 nadph NADP+/NADPH Ratio Assay incubation->nadph pi_staining Cell Death Assay (PI Staining) incubation->pi_staining data_analysis Data Analysis cck8->data_analysis nadph->data_analysis pi_staining->data_analysis ic50 Determine IC50 Values data_analysis->ic50 metabolic_effect Assess Metabolic Stress data_analysis->metabolic_effect cell_death_quant Quantify Cell Death data_analysis->cell_death_quant conclusion Conclusion ic50->conclusion metabolic_effect->conclusion cell_death_quant->conclusion

Caption: Workflow for assessing this compound's potency in KEAP1-mutant vs. wild-type cells.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for KL-11743

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical guidance on the proper handling and disposal of the research chemical KL-11743. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with standard chemical waste management practices.

Chemical and Physical Properties

This compound is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4)[1][2]. A summary of its key chemical properties is presented below.

PropertyValue
Molecular FormulaC₃₀H₃₀N₆O₃[2][3]
Molecular Weight522.6 g/mol [3][4]
CAS Number1369452-53-8[1][3]
AppearanceSolid Powder[2]
SolubilitySoluble in DMSO (up to 100 mg/mL)[3], Ethanol (B145695) (3 mg/mL)[3], Insoluble in water[3]
StoragePowder: 3 years at -20°C. In solvent: 1 year at -80°C[3]

Disposal Procedures

As a potent bioactive molecule, this compound and any materials contaminated with it should be handled and disposed of as hazardous chemical waste. Always adhere to your institution's and local regulatory guidelines for hazardous waste management.

Experimental Protocol for Waste Deactivation and Disposal:

The following protocol outlines the general steps for the safe disposal of this compound waste streams.

  • Segregation of Waste:

    • Maintain separate, clearly labeled waste containers for solid and liquid waste containing this compound.

    • Do not mix this compound waste with other incompatible waste streams.

  • Solid Waste Disposal:

    • Unused/Expired this compound Powder: Collect in a clearly labeled, sealed container.

    • Contaminated Labware: This includes items such as pipette tips, tubes, gloves, and weighing paper. Collect these in a designated, sealed hazardous waste bag or container.

  • Liquid Waste Disposal:

    • This compound Solutions (e.g., in DMSO): Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., a polyethylene (B3416737) container for DMSO solutions).

    • Aqueous Solutions: While this compound is insoluble in water, any aqueous media from cell culture or other experiments that has been in contact with this compound should be treated as hazardous liquid waste.

  • Decontamination of Glassware:

    • Rinse glassware that has come into contact with this compound with a suitable organic solvent (e.g., ethanol or acetone) to remove any residue.

    • Collect the solvent rinse as hazardous liquid waste.

    • After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.

  • Waste Pickup and Disposal:

    • Arrange for the pickup and disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Ensure all waste containers are properly labeled with the contents, including the name of the chemical (this compound) and any solvents.

Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of different types of waste generated during research involving this compound.

KL11743_Disposal_Workflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., DMSO/Ethanol solutions) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Glassware (Solvent Rinse) glassware->decontaminate dispose Dispose via Institutional EHS or Licensed Contractor collect_solid->dispose collect_liquid->dispose collect_rinse Collect Solvent Rinse as Liquid Hazardous Waste decontaminate->collect_rinse wash_glassware Wash with Detergent and Water decontaminate->wash_glassware collect_rinse->collect_liquid

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling KL-11743

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for the handling, storage, and disposal of KL-11743, a potent, research-grade glucose transporter inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Compound Identification and Properties

This compound is a potent, selective, and orally bioavailable inhibitor of class I glucose transporters (GLUTs).[1] It competitively inhibits GLUT1, GLUT2, GLUT3, and GLUT4, thereby blocking glucose metabolism.[2][3] This activity can induce cytotoxic effects, particularly in cancer cells with metabolic vulnerabilities.[1][4] All personnel must handle this compound with appropriate caution, recognizing its potent biological effects.

Table 1: Physicochemical and Storage Data for this compound

Property Value Source(s)
CAS Number 1369452-53-8 [3][5]
Molecular Formula C₃₀H₃₀N₆O₃ [5][6]
Molecular Weight 522.6 g/mol [3][5]
Appearance Solid powder [6]
Solubility Soluble in DMSO (up to 100 mg/mL); Insoluble in water [3]
Long-Term Storage (Powder) -20°C for up to 3 years [3][5]

| Storage (in Solvent) | -80°C for up to 1 year; -20°C for up to 1 month |[2][3] |

Personal Protective Equipment (PPE) and Hazard Control

While shipped as a non-hazardous chemical for transit purposes, the potent biological and cytotoxic potential of this compound necessitates stringent safety measures within the laboratory.[6][7] A 14-day toxicology study in rats indicated potential dose-dependent toxicity.[8]

Engineering Controls:

  • All handling of this compound powder (e.g., weighing, initial solubilization) must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.

  • Procedures with a risk of aerosol generation should be conducted in a fume hood or appropriate containment.

Required PPE:

  • Gloves: Nitrile or other chemical-resistant gloves. Always double-glove when handling the solid compound or concentrated stock solutions.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A full-length laboratory coat must be worn to protect from splashes.

Operational Plan: Handling and Disposal Workflow

A systematic approach to handling ensures safety and minimizes contamination risk. The workflow below outlines the lifecycle of this compound from receipt to disposal.

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disp Disposal receive Receive Compound log Log in Inventory receive->log store Store at -20°C (Powder) log->store weigh Weigh Powder in Fume Hood store->weigh dissolve Dissolve in DMSO to Create Stock weigh->dissolve store_stock Store Stock at -80°C dissolve->store_stock prep_working Prepare Working Solutions store_stock->prep_working experiment Perform In Vitro / In Vivo Assay prep_working->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose G cluster_cell Cellular Environment glucose_ext Extracellular Glucose glut GLUT Transporter glucose_ext->glut Uptake glucose_int Intracellular Glucose glut->glucose_int glycolysis Glycolysis glucose_int->glycolysis atp ATP Production glycolysis->atp kl11743 This compound kl11743->glut Inhibits

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.